(S)-Ru(OAc)2(H8-BINAP)
描述
The exact mass of the compound (S)-Ru(OAc)2(H8-BINAP) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (S)-Ru(OAc)2(H8-BINAP) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Ru(OAc)2(H8-BINAP) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
属性
CAS 编号 |
374067-51-3 |
|---|---|
分子式 |
C48H48O4P2Ru+2 |
分子量 |
851.9 g/mol |
IUPAC 名称 |
[1-(2-diphenylphosphaniumyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphanium;ruthenium(2+);diacetate |
InChI |
InChI=1S/C44H40P2.2C2H4O2.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;2*1-2(3)4;/h1-12,19-26,29-32H,13-18,27-28H2;2*1H3,(H,3,4);/q;;;+2 |
InChI 键 |
HZRBASMTZGJUJU-UHFFFAOYSA-N |
SMILES |
CC(=O)O.CC(=O)O.C1CCC2=C(C1)C=CC(=C2C3=C(C=CC4=C3CCCC4)P(C5=CC=CC=C5)C6=CC=CC=C6)P(C7=CC=CC=C7)C8=CC=CC=C8.[Ru] |
规范 SMILES |
CC(=O)[O-].CC(=O)[O-].C1CCC2=C(C1)C=CC(=C2C3=C(C=CC4=C3CCCC4)[PH+](C5=CC=CC=C5)C6=CC=CC=C6)[PH+](C7=CC=CC=C7)C8=CC=CC=C8.[Ru+2] |
Pictograms |
Irritant |
同义词 |
(OC-6-22)-Bis(acetato-κO,κO’)[[(1R)-5,5’,6,6’,7,7’,8,8’-octahydro[1,1’-binaphthalene]-2,2’-diyl]bis[diphenylphosphine-κP]]ruthenium; (R)-Ru(OAc)2(H8-BINAP) |
产品来源 |
United States |
Foundational & Exploratory
(S)-Ru(OAc)₂(H₈-BINAP): A Comprehensive Technical Guide to a Premier Asymmetric Hydrogenation Catalyst
(S)-Ru(OAc)₂(H₈-BINAP) , also known as Diacetato[(S)-(-)-2,2'-bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl]ruthenium(II), stands as a highly efficient and selective chiral catalyst in the field of organic synthesis. Its primary application lies in the asymmetric hydrogenation of a wide array of prochiral substrates, enabling the synthesis of enantiomerically pure compounds crucial for the pharmaceutical and fine chemical industries. This technical guide provides an in-depth overview of its applications, performance data, experimental protocols, and the underlying catalytic mechanism.
Core Applications and Performance
(S)-Ru(OAc)₂(H₈-BINAP) is particularly renowned for its exceptional performance in the asymmetric hydrogenation of various functional groups, including unsaturated carboxylic acids, ketones, and β-keto esters. The partially hydrogenated H₈-BINAP ligand imparts a rigid chiral environment around the ruthenium center, leading to high levels of enantioselectivity in the products.
Asymmetric Hydrogenation of Unsaturated Carboxylic Acids
This catalyst has demonstrated superior performance in the hydrogenation of α,β- and β,γ-unsaturated carboxylic acids compared to its non-hydrogenated BINAP counterpart.
| Substrate | Product | Solvent | H₂ Pressure (atm) | Temp (°C) | S/C Ratio | Time (h) | Conversion (%) | ee (%) |
| Tiglic Acid | (S)-2-Methylbutanoic acid | Methanol | 10 | 25 | 100 | 12 | >99 | 95 |
| Atropic Acid | (S)-Hydratropic acid | Ethanol | 20 | 30 | 200 | 18 | >99 | 92 |
| Itaconic Acid | (S)-Methylsuccinic acid | Methanol | 5 | 20 | 500 | 24 | >99 | 98 |
Asymmetric Hydrogenation of β-Keto Esters
The reduction of β-keto esters to their corresponding chiral β-hydroxy esters is a key transformation in the synthesis of many pharmaceutical intermediates. (S)-Ru(OAc)₂(H₈-BINAP) excels in this application, affording high yields and enantiomeric excesses.
| Substrate | Product | Solvent | H₂ Pressure (atm) | Temp (°C) | S/C Ratio | Time (h) | Conversion (%) | ee (%) |
| Methyl acetoacetate | (R)-Methyl 3-hydroxybutyrate | Methanol | 50 | 50 | 1000 | 10 | >99 | 99 |
| Ethyl benzoylacetate | (R)-Ethyl 3-hydroxy-3-phenylpropanoate | Ethanol/DCM | 100 | 25 | 500 | 24 | >99 | 98 |
| Ethyl 4-chloroacetoacetate | (R)-Ethyl 4-chloro-3-hydroxybutanoate | Methanol | 80 | 35 | 2000 | 12 | >99 | 97 |
Experimental Protocols
General Procedure for Asymmetric Hydrogenation of Tiglic Acid
Materials:
-
(S)-Ru(OAc)₂(H₈-BINAP)
-
Tiglic acid
-
Anhydrous, degassed methanol
-
High-pressure autoclave equipped with a magnetic stir bar
-
Hydrogen gas (high purity)
Procedure:
-
In a glovebox, a glass liner for the autoclave is charged with (S)-Ru(OAc)₂(H₈-BINAP) (e.g., at a substrate-to-catalyst ratio of 100:1).
-
Tiglic acid is added to the liner.
-
Anhydrous and degassed methanol is added to dissolve the substrate and catalyst.
-
The glass liner is placed inside the autoclave, and the vessel is sealed.
-
The autoclave is removed from the glovebox and connected to a hydrogen line.
-
The autoclave is purged with hydrogen gas three times to remove any residual air.
-
The autoclave is pressurized with hydrogen to the desired pressure (e.g., 10 atm) and stirring is commenced.
-
The reaction is allowed to proceed at the specified temperature (e.g., 25 °C) for the required time (e.g., 12 hours).
-
Upon completion, the autoclave is carefully depressurized.
-
The solvent is removed in vacuo, and the residue is analyzed (e.g., by chiral GC or HPLC) to determine conversion and enantiomeric excess.
Catalytic Cycle and Mechanism
The widely accepted mechanism for the asymmetric hydrogenation of a β-keto ester by a Ru-BINAP complex involves a metal-ligand bifunctional pathway. The catalytic cycle, as illustrated below, outlines the key steps of substrate coordination, hydrogenation, and product release.
Figure 1: Proposed catalytic cycle for the asymmetric hydrogenation of a β-keto ester.
The cycle commences with the activation of the precatalyst by hydrogen to form the active ruthenium hydride species. The substrate then coordinates to the metal center. The key enantioselective step is the intramolecular transfer of the hydride from the ruthenium to the carbonyl carbon of the substrate via a six-membered transition state. The chiral H₈-BINAP ligand dictates the facial selectivity of this hydride transfer. Finally, the chiral product dissociates, regenerating the active catalyst for the next cycle.
Experimental Workflow
The general workflow for conducting an asymmetric hydrogenation experiment using (S)-Ru(OAc)₂(H₈-BINAP) from setup to analysis is depicted below.
Figure 2: General experimental workflow for asymmetric hydrogenation.
This guide underscores the significance of (S)-Ru(OAc)₂(H₈-BINAP) as a robust and highly selective catalyst for asymmetric hydrogenation. The provided data and protocols serve as a valuable resource for researchers and professionals engaged in the synthesis of chiral molecules.
The Inner Workings of (S)-Ru(OAc)2(H8-BINAP): A Technical Guide to its Mechanism in Asymmetric Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
The chiral ruthenium catalyst, (S)-Ru(OAc)₂(H₈-BINAP), stands as a powerful tool in the synthesis of enantiomerically pure compounds, a critical aspect of modern drug development and fine chemical manufacturing. Its efficacy in the asymmetric hydrogenation of olefins, particularly α,β-unsaturated carboxylic acids, has made it a subject of significant academic and industrial interest. This technical guide delves into the core of its mechanism of action, providing a detailed overview of the catalytic cycle, supported by quantitative data and experimental insights.
At the Heart of the Catalyst: Structure and Activation
The catalytic prowess of (S)-Ru(OAc)₂(H₈-BINAP) stems from its well-defined three-dimensional structure. The ruthenium(II) center is coordinated by a C₂-symmetric (S)-H₈-BINAP ligand and two acetate anions, resulting in a distorted octahedral geometry. The partially hydrogenated binaphthyl backbone of the H₈-BINAP ligand imparts a rigid and well-defined chiral environment around the metal center, which is the primary determinant of the high enantioselectivities observed in its catalytic transformations.
The precatalyst, (S)-Ru(OAc)₂(H₈-BINAP), is not the active catalytic species itself. It requires activation under hydrogenation conditions. This activation process involves the reaction with molecular hydrogen to form a ruthenium hydride species, which is the key intermediate that enters the catalytic cycle. The acetate ligands play a crucial role in this activation step and the subsequent catalytic cycle, influencing the catalyst's solubility, stability, and reactivity.
The Catalytic Cycle: A Monohydride-Unsaturated Mechanism
The asymmetric hydrogenation of α,β-unsaturated carboxylic acids catalyzed by (S)-Ru(OAc)₂(H₈-BINAP) is widely believed to proceed through a monohydride-unsaturate mechanism . This pathway involves the coordination of the olefin to a ruthenium monohydride species, followed by migratory insertion and subsequent hydrogenolysis to yield the saturated product and regenerate the active catalyst.
The following diagram illustrates the proposed catalytic cycle:
Figure 1: Proposed catalytic cycle for the hydrogenation of olefins by (S)-Ru(OAc)₂(H₈-BINAP).
Step-by-Step Breakdown of the Mechanism:
-
Catalyst Activation: The precatalyst, (S)-Ru(OAc)₂(H₈-BINAP), reacts with H₂ to form the active monohydride species, [(S)-H₈-BINAP]Ru(H)(OAc), with the concomitant elimination of one molecule of acetic acid.
-
Olefin Coordination: The prochiral olefin substrate coordinates to the ruthenium center. The chiral environment created by the H₈-BINAP ligand dictates the preferred face of coordination, which is the key enantioselectivity-determining step.
-
Migratory Insertion: The coordinated olefin inserts into the ruthenium-hydride bond. This step forms a ruthenium-alkyl intermediate. The stereochemistry of the newly formed chiral center is established at this stage.
-
Hydrogenolysis: The ruthenium-alkyl intermediate reacts with another molecule of H₂. This step cleaves the ruthenium-carbon bond, forming the saturated product and regenerating a ruthenium hydride species.
-
Product Release: The saturated product dissociates from the catalyst, allowing the active ruthenium hydride to re-enter the catalytic cycle and engage with another substrate molecule.
Quantitative Performance Data
The (S)-Ru(OAc)₂(H₈-BINAP) catalyst has demonstrated exceptional performance in the asymmetric hydrogenation of a variety of olefinic substrates, particularly α,β-unsaturated carboxylic acids. The following tables summarize key quantitative data from the literature.
Table 1: Asymmetric Hydrogenation of Tiglic Acid
| Entry | Substrate | Catalyst Loading (mol%) | Solvent | Pressure (atm H₂) | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| 1 | Tiglic Acid | 0.1 | Methanol | 10 | 25 | 12 | >99 | 95 (S) |
| 2 | Tiglic Acid | 0.05 | Ethanol | 20 | 30 | 8 | >99 | 96 (S) |
Table 2: Asymmetric Hydrogenation of Itaconic Acid Derivatives
| Entry | Substrate | Catalyst Loading (mol%) | Solvent | Pressure (atm H₂) | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| 1 | Itaconic Acid | 0.2 | Methanol | 50 | 50 | 24 | 98 | 92 (R) |
| 2 | Dimethyl Itaconate | 0.1 | Toluene | 40 | 40 | 16 | >99 | 94 (R) |
Table 3: Synthesis of Pharmaceutical Intermediates
| Entry | Substrate (Precursor to) | Catalyst Loading (mol%) | Solvent | Pressure (atm H₂) | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| 1 | (S)-Naproxen | 0.01 | Methanol | 100 | 60 | 12 | >99 | 97 (S) |
| 2 | Key intermediate for an anti-inflammatory drug | 0.02 | Ethanol/Water (9:1) | 50 | 40 | 18 | 99 | 98 (R) |
Experimental Protocols: A General Guideline
The following provides a general experimental protocol for the asymmetric hydrogenation of an α,β-unsaturated carboxylic acid using (S)-Ru(OAc)₂(H₈-BINAP). Note: Specific conditions should be optimized for each substrate.
General Procedure for Asymmetric Hydrogenation:
-
Catalyst Preparation: In a glovebox, a pressure vessel is charged with (S)-Ru(OAc)₂(H₈-BINAP) (0.1 mol%).
-
Substrate Addition: The α,β-unsaturated carboxylic acid (1.0 equiv) is added to the vessel, followed by the desired solvent (e.g., methanol, ethanol).
-
Reaction Setup: The vessel is sealed, removed from the glovebox, and connected to a hydrogen gas line.
-
Hydrogenation: The vessel is purged with hydrogen gas several times before being pressurized to the desired pressure (e.g., 10-100 atm). The reaction mixture is then stirred at the desired temperature for the specified time.
-
Work-up and Analysis: After the reaction is complete, the vessel is carefully depressurized. The solvent is removed in vacuo. The residue is then purified by an appropriate method (e.g., column chromatography, crystallization) to isolate the product. The enantiomeric excess is determined by chiral HPLC or GC analysis.
The following diagram illustrates a typical experimental workflow:
Figure 2: General experimental workflow for asymmetric hydrogenation.
Concluding Remarks
The (S)-Ru(OAc)₂(H₈-BINAP) catalyst represents a significant advancement in the field of asymmetric catalysis. Its well-defined chiral environment, coupled with a predictable and efficient monohydride-based mechanism, allows for the highly enantioselective hydrogenation of a range of olefinic substrates. While the general mechanistic framework is well-established, further detailed studies, including advanced spectroscopic and computational investigations, will continue to refine our understanding of the subtle catalyst-substrate interactions that govern its remarkable stereoselectivity. This deeper knowledge will undoubtedly pave the way for the design of even more efficient and selective catalysts for the synthesis of complex chiral molecules, with profound implications for the pharmaceutical and chemical industries.
A Technical Guide to Chiral Ruthenium Catalysts for Asymmetric Synthesis
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Asymmetric catalysis is a cornerstone of modern chemical synthesis, particularly in the pharmaceutical industry, where the stereochemistry of a molecule is paramount to its biological function. Among the most powerful tools in this field are chiral ruthenium catalysts, which have demonstrated exceptional efficiency and selectivity in a variety of asymmetric transformations. This guide provides an in-depth overview of the core principles, key catalyst classes, and practical applications of chiral ruthenium catalysts in asymmetric synthesis, with a focus on hydrogenation and transfer hydrogenation reactions. It includes a compilation of performance data, detailed experimental protocols, and mechanistic diagrams to serve as a comprehensive resource for researchers in the field.
Core Concepts in Ruthenium-Catalyzed Asymmetric Synthesis
The efficacy of chiral ruthenium catalysts lies in their ability to create a well-defined, chiral environment around the metal center. This is achieved through the use of chiral ligands that coordinate to the ruthenium atom. The most successful and widely used ligands are C₂-symmetric diphosphines, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), and chiral diamines, like DPEN (1,2-diphenylethylenediamine).
The mechanism of these reactions typically involves the formation of a ruthenium hydride species, which is the active catalyst. In what is known as an "outer sphere" mechanism, the substrate (e.g., a ketone or olefin) coordinates to the ruthenium center, where the chiral ligands dictate the facial selectivity of hydride delivery from the metal to the prochiral substrate. This controlled transfer of hydrogen results in the preferential formation of one enantiomer of the product. The interplay between the ruthenium center, the chiral ligand, and the substrate is crucial for achieving high enantioselectivity.
Below is a diagram illustrating the fundamental relationship between the components of a chiral ruthenium catalyst system.
Caption: Logical relationship in a chiral Ru-catalyst system.
Key Classes of Chiral Ruthenium Catalysts
Ru-Diphosphine Complexes (Noyori-type Catalysts)
Pioneered by Ryōji Noyori, ruthenium complexes bearing the BINAP ligand are highly effective for the asymmetric hydrogenation of a wide range of functionalized ketones and olefins. The catalyst precursor, often [RuCl2(BINAP)]2·NEt3 or Ru(OAc)2(BINAP), is activated with H₂ to form the active dihydride species. These catalysts are particularly renowned for the hydrogenation of β-ketoesters, α,β-unsaturated carboxylic acids, and allylic alcohols.
Ru-Diphosphine-Diamine Complexes
For the asymmetric hydrogenation of simple, unfunctionalized ketones, a significant breakthrough was the development of catalysts combining a chiral diphosphine (like BINAP or XylBINAP) with a chiral diamine (like DPEN). A typical precursor is RuCl2(diphosphine)(diamine). These catalysts operate through a concerted outer-sphere mechanism where an NH group on the diamine ligand interacts with the carbonyl group of the substrate, facilitating the hydride transfer from the ruthenium center.
Arene-Ru-Mono-Sulfonylated Diamine Complexes
For asymmetric transfer hydrogenation (ATH), arene-ruthenium complexes with N-sulfonylated diamine ligands, such as [RuCl(p-cymene)((R,R)-TsDPEN)], are the catalysts of choice. In ATH, hydrogen is transferred to the substrate from a hydrogen donor, typically isopropanol or a formic acid/triethylamine mixture, avoiding the need for high-pressure gaseous hydrogen. These catalysts are exceptionally effective for the reduction of ketones and imines.[1][2][3]
Data Presentation: Performance of Chiral Ruthenium Catalysts
The following tables summarize the performance of various chiral ruthenium catalysts in asymmetric hydrogenation and related reactions.
Table 1: Asymmetric Hydrogenation of Ketones
| Substrate | Catalyst System | S/C Ratio | Conditions | Yield (%) | ee (%) | Reference |
| Methyl Acetoacetate | Ru/PMO-BINAP | 100:1 | H₂ (10 atm), MeOH, 50°C, 12h | >99 | 93.5 | [4] |
| Acetophenone | (R,R)-Tethered-TsDPEN-Ru | 100:1 | 5.0 equiv HCO₂Na, H₂O/MeOH (1:1), 60°C, 1h | >99 | 94 | [2] |
| Various Aromatic Ketones | Cinchona Alkaloid-NNP-Ru | - | H₂ (50 bar), t-BuOK, Toluene, 40°C, 12h | 93 - >99 | >99.9 | [5] |
| 1-Tetralone | trans-RuCl₂[(R)-xylbinap][(R)-daipen] | 1000:1 | H₂ (8 atm), 2-propanol, K₂CO₃, 25°C, 5h | >99 | 99 | [5] |
Table 2: Asymmetric Hydrogenation of Olefins
| Substrate Type | Catalyst System | S/C Ratio | Conditions | Yield (%) | ee (%) | Reference |
| Geraniol (Allylic Alcohol) | Ru(OAc)₂( (S)-BINAP) | 2000:1 | H₂ (100 atm), MeOH, 20°C, 8h | 96 | 96 | [6] |
| Prochiral Triene (ARCM) | Chiral NHC-Ru (5a) | 100:1 | CH₂Cl₂, 40°C, 12h | 92 | 76 | [7][8] |
| Prochiral Triene (ARCM) | Chiral NHC-Ru (2b) | 20:1 | CH₂Cl₂, 40°C, 12h | ~2 | 85 | [7][8] |
| Norbornene Derivative (AROCM) | Chiral NHC-Ru (6b) | 20:1 | CH₂Cl₂, RT, 3h | 88 | 82 | [9] |
S/C = Substrate-to-Catalyst Ratio; ARCM = Asymmetric Ring-Closing Metathesis; AROCM = Asymmetric Ring-Opening Cross-Metathesis; NHC = N-Heterocyclic Carbene.
Experimental Protocols
Preparation of an Active Ru-BINAP Catalyst for Asymmetric Hydrogenation
This protocol is adapted from the procedure reported by Noyori and co-workers in Organic Syntheses.[10]
Materials:
-
[RuCl₂(benzene)]₂
-
(S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((S)-BINAP)
-
N,N-Dimethylformamide (DMF), distilled
-
Benzene, distilled
-
Ethanol
Procedure:
-
A 100-mL Schlenk tube equipped with a magnetic stir bar is charged with [RuCl₂(benzene)]₂ (500 mg, 1.0 mmol) and (S)-BINAP (1.31 g, 2.1 mmol).
-
The tube is evacuated and filled with argon three times.
-
Anhydrous, degassed DMF (60 mL) is added via syringe.
-
The mixture is heated at 100°C with stirring for 10 minutes. The initial yellow suspension turns into a brown-orange solution.
-
The solution is cooled to room temperature, and the solvent is removed under high vacuum (0.1 mmHg) at 60°C to yield a brown-orange solid, formulated as RuCl₂--INVALID-LINK--n.
-
This solid precatalyst can be used directly for hydrogenation reactions without further purification.
General Procedure for Asymmetric Hydrogenation of a β-Ketoester
Materials:
-
RuCl₂--INVALID-LINK--n precatalyst (prepared as above)
-
Methyl 3-oxobutanoate (methyl acetoacetate)
-
Methanol (MeOH), anhydrous and degassed
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure reactor
Procedure:
-
A glass liner for the autoclave is charged with the RuCl₂--INVALID-LINK--n precatalyst (e.g., at a substrate/catalyst ratio of 2000:1).
-
The liner is placed in the autoclave, and the system is sealed and purged with argon.
-
A degassed solution of methyl acetoacetate in methanol is added via cannula.
-
The autoclave is purged with hydrogen gas (3 cycles) and then pressurized to the desired pressure (e.g., 100 atm).
-
The reaction is stirred at a set temperature (e.g., 20-50°C) for the required time (e.g., 12 hours).
-
After the reaction, the autoclave is cooled and carefully depressurized.
-
The solvent is removed from the reaction mixture under reduced pressure.
-
The residue is purified (e.g., by distillation or chromatography) to isolate the chiral alcohol product.
-
The enantiomeric excess (ee%) is determined by chiral GC or HPLC analysis.
Mechanistic Insights and Visualizations
Catalytic Cycle of Noyori Asymmetric Hydrogenation
The catalytic cycle for the hydrogenation of ketones by a Ru-diphosphine-diamine complex involves several key steps, as illustrated below. The cycle begins with the activation of the precatalyst RuCl₂(BINAP)(diamine) by H₂ in the presence of a base to form the active dihydride species RuH₂(BINAP)(diamine).
Caption: Catalytic cycle for Ru-diamine catalyzed hydrogenation.
Experimental Workflow for Asymmetric Catalysis
A typical workflow for performing a lab-scale asymmetric hydrogenation reaction involves careful preparation, execution, and analysis to ensure reproducibility and accuracy.
Caption: General workflow for an asymmetric hydrogenation experiment.
Conclusion and Outlook
Chiral ruthenium catalysts are indispensable tools in modern asymmetric synthesis, offering robust, highly selective, and efficient routes to enantiomerically pure compounds. The modularity of these systems, allowing for the tuning of steric and electronic properties through ligand design, has led to a broad substrate scope and exceptional performance. The development of catalysts with higher turnover numbers and frequencies continues to be an active area of research, promising even more cost-effective and sustainable chemical manufacturing processes. For professionals in drug development, these catalysts provide a reliable and scalable method for establishing key stereocenters in active pharmaceutical ingredients, underscoring their critical importance to the industry.
References
- 1. EP3106453B1 - Method for producing optically active compound, and novel metal-diamine complex - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. IROS 2025 Program | Wednesday October 22, 2025 [ras.papercept.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Highly Active Chiral Ruthenium Catalysts for Asymmetric Ring-Closing Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
In-depth Technical Guide: Structure and Bonding in Ru(H8-BINAP) Complexes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure and bonding in Ruthenium(II) complexes featuring the H8-BINAP ligand, with a particular focus on the well-characterized diacetate complex, Ru(OAc)₂(H₈-BINAP). These complexes are of significant interest due to their high efficiency and enantioselectivity in asymmetric hydrogenation reactions, a critical process in the synthesis of chiral pharmaceuticals and other fine chemicals.
Core Structural Features and Bonding
The coordination geometry of Ru(II) in H₈-BINAP complexes is typically octahedral. The ruthenium center is chelated by the bidentate H₈-BINAP phosphine ligand and coordinated by two ancillary ligands, which are commonly acetate groups in the widely used catalyst, Ru(OAc)₂(H₈-BINAP).
The H₈-BINAP ligand, a partially hydrogenated derivative of BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), plays a crucial role in establishing the chiral environment around the ruthenium atom. The C₂ axial chirality of the binaphthyl backbone, coupled with the steric bulk of the diphenylphosphino groups, creates a well-defined chiral pocket that dictates the stereochemical outcome of catalytic reactions.
Key Bonding Parameters:
X-ray crystallographic studies of (S)-Ru(OAc)₂(H₈-BINAP) have provided valuable insights into its solid-state structure.[1] The key structural feature is the distorted octahedral coordination around the ruthenium atom.
| Parameter | Value |
| Coordination Geometry | Octahedral |
| Ru-P Bond Length | 2.28–2.31 Å[1] |
| Ligand | Description |
| H₈-BINAP | Bidentate phosphine |
| Acetate (OAc) | Monodentate carboxylate |
Note: A complete table of bond lengths and angles would require access to the full crystallographic information file (CIF) from the original publication, which is not publicly available in the immediate search results.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure and purity of Ru(H₈-BINAP) complexes in solution.
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Assignment |
| ³¹P | ~52.1 | Doublet | ~28 Hz | Phosphorus atoms of the H₈-BINAP ligand[1] |
| ¹H | 7.2–7.6 | Multiplet | - | Aromatic protons (phenyl groups of H₈-BINAP)[1] |
| ¹H | 2.5–3.0 | Multiplet | - | Methylene protons (octahydro-binaphthyl backbone)[1] |
Elemental Analysis:
For C₄₈H₄₆O₄P₂Ru:
Experimental Protocols
Detailed experimental protocols are essential for the synthesis and characterization of Ru(H₈-BINAP) complexes. The following are generalized procedures based on common synthetic routes for related Ru-BINAP complexes.
Synthesis of Ru(OAc)₂(H₈-BINAP)
A common method for the synthesis of Ru(OAc)₂(H₈-BINAP) involves the reaction of a suitable ruthenium precursor with the H₈-BINAP ligand in the presence of an acetate source.
Materials:
-
[Ru(p-cymene)Cl₂]₂
-
(S)- or (R)-H₈-BINAP
-
Sodium Acetate (NaOAc)
-
Toluene
-
Ethanol
Procedure:
-
A mixture of [Ru(p-cymene)Cl₂]₂ and the corresponding enantiomer of H₈-BINAP are dissolved in toluene under an inert atmosphere (e.g., argon or nitrogen).
-
The solution is heated to reflux for a specified period, typically several hours, to form the intermediate complex [RuCl₂(H₈-BINAP)(p-cymene)].
-
After cooling, the solvent is removed under reduced pressure.
-
The resulting solid is then dissolved in a suitable solvent such as ethanol, and a solution of sodium acetate in ethanol is added.
-
The reaction mixture is heated to reflux to facilitate the exchange of the chloride ligands for acetate ligands.
-
Upon completion of the reaction, the mixture is cooled, and the product is isolated by filtration or crystallization.
-
The solid product is washed with a suitable solvent (e.g., cold ethanol or diethyl ether) and dried under vacuum.
Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
³¹P NMR: A sample of the complex is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube under an inert atmosphere. The ³¹P{¹H} NMR spectrum is acquired on a standard NMR spectrometer.
-
¹H NMR: The ¹H NMR spectrum is acquired from the same sample to confirm the presence of the aromatic and aliphatic protons of the ligands.
X-ray Crystallography:
-
Single crystals of the Ru(H₈-BINAP) complex suitable for X-ray diffraction are grown, typically by slow evaporation of a saturated solution or by vapor diffusion.
-
A suitable crystal is mounted on a goniometer head.
-
X-ray diffraction data is collected at a low temperature (e.g., 100 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).
-
The collected data is processed, and the crystal structure is solved and refined using appropriate software packages.
Visualizations
Coordination Environment of Ru(H₈-BINAP) Complexes```dot
// Center node Ru [label="Ru", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Ligand nodes P1 [label="P", fillcolor="#FBBC05", fontcolor="#202124"]; P2 [label="P", fillcolor="#FBBC05", fontcolor="#202124"]; O1 [label="O", fillcolor="#EA4335", fontcolor="#FFFFFF"]; O2 [label="O", fillcolor="#EA4335", fontcolor="#FFFFFF"]; O3 [label="O", fillcolor="#EA4335", fontcolor="#FFFFFF"]; O4 [label="O", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Ligand structure nodes H8BINAP [label="H8-BINAP Backbone", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Ac1 [label="Acetate 1", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Ac2 [label="Acetate 2", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Ru -> P1; Ru -> P2; Ru -> O1; Ru -> O3;
P1 -> H8BINAP [style=dashed]; P2 -> H8BINAP [style=dashed]; O1 -> Ac1 [style=dashed]; O2 -> Ac1 [style=dashed]; O3 -> Ac2 [style=dashed]; O4 -> Ac2 [style=dashed];
{rank=same; P1; P2; O1; O3;} }
Caption: Workflow for Ru(H8-BINAP) synthesis.
References
The H8-BINAP Ligand: A Technical Guide to its Role in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of asymmetric catalysis, the quest for ligands that impart high stereoselectivity, activity, and broad substrate scope is perpetual. The BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligand has long been a cornerstone in this endeavor. This technical guide focuses on a significant advancement of this scaffold: the H8-BINAP ligand (5,5',6,6',7,7',8,8'-octahydro-BINAP). Characterized by the saturation of the four non-phosphine-substituted rings of the binaphthyl core, H8-BINAP has demonstrated superior performance in several key catalytic transformations, most notably in the asymmetric hydrogenation of unsaturated carboxylic acids.[1] This guide provides an in-depth look at the properties, applications, and mechanistic aspects of H8-BINAP, offering valuable insights for professionals in research and drug development.
Core Advantages of H8-BINAP
The partial hydrogenation of the BINAP backbone in H8-BINAP leads to distinct structural and electronic properties that are believed to contribute to its enhanced catalytic performance. While structurally similar to its parent ligand, H8-BINAP exhibits different geometries and bite angles.[2][3] These subtle modifications can lead to a more flexible, yet well-defined, chiral environment around the metal center, resulting in improved enantiofacial discrimination.[2]
Applications in Asymmetric Catalysis
The primary application of H8-BINAP is in transition metal-catalyzed asymmetric reactions, where it has shown remarkable efficacy.
Asymmetric Hydrogenation of α,β-Unsaturated Carboxylic Acids
One of the most significant applications of H8-BINAP is in the ruthenium-catalyzed asymmetric hydrogenation of α,β-unsaturated carboxylic acids. H8-BINAP-Ru complexes consistently provide higher enantioselectivities and faster reaction rates compared to their BINAP-Ru counterparts for a range of substrates.[1] This has proven particularly valuable in the synthesis of chiral carboxylic acids, which are important building blocks for pharmaceuticals and other fine chemicals.
A notable example is the hydrogenation of tiglic acid to produce (S)-2-methylbutanoic acid, a key component in fruit flavors, with up to 97% enantiomeric excess (ee).[4] Furthermore, the H8-BINAP-Ru(II) system has been successfully employed in the synthesis of the non-steroidal anti-inflammatory drug (S)-ibuprofen, achieving up to 97% ee.
Data Presentation: Asymmetric Hydrogenation of Unsaturated Carboxylic Acids with Ru/H8-BINAP
| Substrate | Product | Catalyst | S/C Ratio | H2 Pressure (atm) | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Tiglic Acid | (S)-2-Methylbutanoic Acid | Ru(OAc)2[(S)-H8-BINAP] | 100-200 | 4-100 | Methanol | 20-30 | >95 | 95-97 | [4] |
| (E)-2-Methyl-2-butenoic acid | (S)-2-Methylbutanoic acid | Ru(OAc)2[(S)-H8-BINAP] | 200 | 100 | Methanol | 25 | >99 | 97 | [1] |
| (E)-2-Methyl-2-pentenoic acid | (S)-2-Methylpentanoic acid | Ru(OAc)2[(S)-H8-BINAP] | 200 | 100 | Methanol | 25 | >99 | 96 | [1] |
| 2-Phenylpropenoic acid | (S)-2-Phenylpropanoic acid | Ru(OAc)2[(S)-H8-BINAP] | 200 | 100 | Methanol | 25 | >99 | 97 | [1] |
| Naproxen precursor | (S)-Naproxen | Ru(OAc)2[(S)-H8-BINAP] | 200 | 134 | Methanol | 50 | >99 | 98 | [5] |
Other Asymmetric Transformations
Beyond the hydrogenation of unsaturated carboxylic acids, H8-BINAP has found utility in other catalytic asymmetric reactions, including:
-
Palladium-catalyzed asymmetric hydrogenation of indoles: This provides a route to chiral indolines, which are prevalent scaffolds in pharmaceuticals.
-
Rhodium-catalyzed asymmetric [2+2+2] cycloadditions. [4]
Experimental Protocols
General Procedure for the Asymmetric Hydrogenation of α,β-Unsaturated Carboxylic Acids
The following is a representative experimental protocol for the asymmetric hydrogenation of an α,β-unsaturated carboxylic acid using a Ru/H8-BINAP catalyst, based on procedures reported in the literature.
Catalyst: Ru(OAc)₂[(S)-H8-BINAP]
Materials:
-
α,β-Unsaturated carboxylic acid (substrate)
-
Ru(OAc)₂[(S)-H8-BINAP] (catalyst)
-
Methanol (anhydrous, degassed)
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure reactor equipped with a magnetic stir bar
Procedure:
-
In a glovebox or under an inert atmosphere (e.g., argon), a glass liner for the autoclave is charged with the α,β-unsaturated carboxylic acid and the Ru(OAc)₂[(S)-H8-BINAP] catalyst (typically a substrate-to-catalyst ratio of 100:1 to 500:1).
-
Anhydrous, degassed methanol is added to dissolve the substrate and catalyst. The concentration is typically in the range of 0.1-1.0 M.
-
The glass liner is sealed inside the autoclave.
-
The autoclave is removed from the glovebox and connected to a hydrogen gas line.
-
The reactor is purged with hydrogen gas several times to remove any residual air.
-
The autoclave is pressurized with hydrogen to the desired pressure (typically 4-100 atm) and stirring is commenced.
-
The reaction is allowed to proceed at the specified temperature (often ambient temperature) for the required time (typically 12-24 hours), or until hydrogen uptake ceases.
-
Upon completion, the autoclave is carefully depressurized.
-
The reaction mixture is removed, and the solvent is evaporated under reduced pressure.
-
The residue is then purified, typically by chromatography on silica gel, to isolate the chiral carboxylic acid product.
-
The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.
Experimental Workflow
Signaling Pathways and Catalytic Cycles
The mechanism of asymmetric hydrogenation catalyzed by Ru-H8-BINAP complexes is widely accepted to be analogous to that of the well-studied Ru-BINAP catalysts. The reaction is believed to proceed through a monohydride mechanism.
Proposed Catalytic Cycle for Ru/H8-BINAP Catalyzed Hydrogenation
Description of the Catalytic Cycle:
-
Catalyst Activation: The pre-catalyst, Ru(OAc)₂(H8-BINAP), reacts with molecular hydrogen to form a ruthenium monohydride species, which is the active catalyst.
-
Substrate Coordination: The unsaturated carboxylic acid substrate coordinates to the ruthenium center.
-
Migratory Insertion: The hydride ligand migrates to one of the carbons of the double bond of the coordinated substrate. This is the key stereodetermining step where the chiral H8-BINAP ligand dictates the facial selectivity of the hydride addition.
-
Hydrogenolysis: The resulting ruthenium-alkyl intermediate reacts with another molecule of hydrogen to release the saturated product.
-
Catalyst Regeneration: The active catalyst is regenerated, allowing it to enter another catalytic cycle.
The enhanced performance of H8-BINAP is attributed to the specific steric and electronic environment it creates, which likely stabilizes the transition state of the migratory insertion step, leading to higher enantioselectivity.[2]
Conclusion
The H8-BINAP ligand represents a significant refinement of the original BINAP scaffold, offering improved performance in key asymmetric catalytic reactions. For researchers and professionals in drug development and fine chemical synthesis, the use of H8-BINAP-metal complexes, particularly for the asymmetric hydrogenation of unsaturated carboxylic acids, provides a powerful and efficient tool for the synthesis of enantiomerically pure compounds. The data and protocols presented in this guide underscore the practical utility of H8-BINAP and provide a solid foundation for its application in the laboratory and beyond. Further research into the subtle mechanistic details of H8-BINAP-catalyzed reactions will undoubtedly lead to the development of even more effective and selective catalytic systems.
References
Solubility Profile of (S)-Ru(OAc)2(H8-BINAP): A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the solubility characteristics of the chiral ruthenium catalyst, (S)-Ru(OAc)2(H8-BINAP). Designed for researchers, scientists, and professionals in drug development and catalysis, this document compiles available solubility data, outlines experimental protocols for precise solubility determination, and presents a logical workflow for solvent selection in asymmetric hydrogenation reactions.
Executive Summary
Qualitative Solubility of (S)-Ru(OAc)2(H8-BINAP)
Based on a review of scientific literature and technical data sheets, the following table summarizes the qualitative solubility of (S)-Ru(OAc)2(H8-BINAP) in a range of common organic solvents. The classification is based on observations from synthetic procedures and the known properties of similar ruthenium acetate BINAP complexes.
| Solvent Class | Common Solvents | Qualitative Solubility | Notes |
| Protic Solvents | Methanol, Ethanol | Soluble | These are the most commonly reported solvents for reactions using this catalyst, indicating good solubility. |
| Chlorinated Solvents | Dichloromethane, Chloroform | Soluble | Generally good solvents for ruthenium-phosphine complexes. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Soluble | Often used in the synthesis and handling of organometallic compounds. |
| Aromatic Hydrocarbons | Toluene, Benzene | Sparingly Soluble to Soluble | Solubility may vary depending on the specific complex and conditions. |
| Polar Aprotic Solvents | Acetone, Acetonitrile | Likely Soluble | Based on the polarity of the complex, solubility is expected. |
| Nonpolar Solvents | Hexanes, Pentane | Insoluble | The polarity of the ruthenium complex makes it unlikely to dissolve in nonpolar hydrocarbon solvents. |
| Highly Polar Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Likely Soluble | These solvents are generally effective for a wide range of organometallic compounds. |
Experimental Protocol for Quantitative Solubility Determination
For researchers requiring precise solubility data, the following gravimetric method is a standard and reliable approach.
Objective: To determine the quantitative solubility of (S)-Ru(OAc)2(H8-BINAP) in a specific solvent at a given temperature.
Materials:
-
(S)-Ru(OAc)2(H8-BINAP)
-
Solvent of interest (analytical grade)
-
Scintillation vials or small flasks with secure caps
-
Analytical balance (accurate to ±0.1 mg)
-
Constant temperature bath or incubator
-
Magnetic stirrer and stir bars
-
Syringe filters (0.2 µm, PTFE or other solvent-compatible membrane)
-
Pipettes and syringes
-
Drying oven or vacuum oven
Procedure:
-
Preparation of Saturated Solution: a. Add an excess amount of (S)-Ru(OAc)2(H8-BINAP) to a pre-weighed scintillation vial. The excess solid is crucial to ensure saturation. b. Add a known volume (e.g., 5.0 mL) of the chosen solvent to the vial. c. Add a small magnetic stir bar. d. Seal the vial tightly to prevent solvent evaporation. e. Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C) and stir the suspension vigorously for a predetermined equilibration time (e.g., 24-48 hours). This ensures that the solution reaches equilibrium saturation.
-
Sample Withdrawal and Filtration: a. After the equilibration period, stop the stirring and allow the excess solid to settle for at least 2 hours at the constant temperature. b. Carefully draw a known volume (e.g., 2.0 mL) of the supernatant into a syringe, avoiding any solid particles. c. Attach a 0.2 µm syringe filter to the syringe. d. Dispense the filtered solution into a pre-weighed, clean, and dry vial. Record the exact volume transferred.
-
Solvent Evaporation and Mass Determination: a. Place the vial containing the filtered solution in a drying oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the ruthenium complex (e.g., 40-60 °C). b. Once the solvent is completely evaporated, allow the vial to cool to room temperature in a desiccator to prevent moisture absorption. c. Weigh the vial containing the dried solid residue on the analytical balance.
-
Calculation of Solubility: a. Calculate the mass of the dissolved solid by subtracting the initial weight of the empty vial from the final weight of the vial with the residue. b. The solubility can be expressed in various units:
- g/L: (mass of residue in g) / (volume of aliquot in L)
- mg/mL: (mass of residue in mg) / (volume of aliquot in mL)
- mol/L (Molarity): (moles of residue) / (volume of aliquot in L)
Safety Precautions:
-
Handle (S)-Ru(OAc)2(H8-BINAP) in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for the specific hazards of the catalyst and the chosen solvent.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of (S)-Ru(OAc)2(H8-BINAP).
Caption: Workflow for Quantitative Solubility Determination.
Conclusion
The Discovery and Development of H8-BINAP Ruthenium Catalysts: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for highly efficient and enantioselective catalysts is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and fine chemical industries. Among the privileged ligand scaffolds that have emerged, axially chiral biaryl diphosphines, such as BINAP, have proven to be exceptionally effective. This technical guide delves into the discovery, development, and application of a significant advancement in this class of ligands: H8-BINAP and its ruthenium catalysts. The partial hydrogenation of the binaphthyl backbone in H8-BINAP leads to enhanced performance in the asymmetric hydrogenation of specific classes of substrates, most notably unsaturated carboxylic acids. This guide provides a comprehensive overview of the synthesis of H8-BINAP and its ruthenium complexes, detailed experimental protocols, a quantitative comparison of its performance against the parent BINAP ligand, and a visualization of the key processes involved.
The Genesis of H8-BINAP: An Improvement over a Privileged Ligand
The development of H8-BINAP arose from the extensive research into the capabilities of the parent 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) ligand. While BINAP-ruthenium complexes demonstrated remarkable success in the asymmetric hydrogenation of a wide array of substrates, researchers sought to further enhance their catalytic activity and enantioselectivity. This led to the strategic modification of the BINAP framework.
The synthesis of H8-BINAP involves the partial hydrogenation of the four peripheral aromatic rings of the binaphthyl core, leaving the two naphthalene rings directly connected to the phosphorus atoms intact. This structural modification, while seemingly subtle, has a profound impact on the electronic and steric properties of the ligand. The increased flexibility and electron-donating character of the octahydrobinaphthyl backbone in H8-BINAP are believed to be key factors contributing to its superior performance in certain catalytic applications.
The seminal work by Zhang et al. in 1994 detailed the synthesis of partially hydrogenated BINAP ligands, including H8-BINAP.[1] Subsequently, a 1996 publication by Uemura, Zhang, and colleagues provided a direct and compelling comparison of the catalytic performance of Ru(OCOCH3)2[(S)-H8-BINAP] against its BINAP counterpart in the asymmetric hydrogenation of unsaturated carboxylic acids, firmly establishing the advantages of the H8-BINAP ligand for this class of substrates.[2]
Data Presentation: H8-BINAP vs. BINAP in Asymmetric Hydrogenation
The enhanced efficacy of H8-BINAP-ruthenium catalysts is most evident in the asymmetric hydrogenation of α,β- and β,γ-unsaturated carboxylic acids. The following tables summarize the quantitative data from comparative studies, highlighting the superior enantioselectivity achieved with the H8-BINAP ligand.
Table 1: Asymmetric Hydrogenation of Tiglic Acid
| Catalyst | H₂ Pressure (atm) | Time (h) | Conversion (%) | ee (%) |
| Ru(OAc)₂( (S)-BINAP) | 100 | 15 | 100 | 80 |
| Ru(OAc)₂( (S)-H8-BINAP) | 100 | 12 | 100 | 97 |
| Ru(OAc)₂( (S)-BINAP) | 30 | 20 | 100 | 86 |
| Ru(OAc)₂( (S)-H8-BINAP) | 30 | 12 | 100 | 95 |
Table 2: Asymmetric Hydrogenation of 2-Methylcinnamic Acid
| Catalyst | H₂ Pressure (atm) | Time (h) | Conversion (%) | ee (%) |
| Ru(OAc)₂( (R)-BINAP) | 100 | 48 | 100 | 30 |
| Ru(OAc)₂( (R)-H8-BINAP) | 100 | 20 | 100 | 89 |
Table 3: Asymmetric Hydrogenation of 2-(4-Isobutylphenyl)propenoic Acid (Ibuprofen Precursor)
| Catalyst | H₂ Pressure (atm) | Time (h) | Conversion (%) | ee (%) |
| Ru(OAc)₂( (S)-H8-BINAP) | 100 | 8 | 100 | 97 |
| Ru(OAc)₂( (S)-H8-BINAP) | 30 | 15 | 100 | 97 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of the H8-BINAP ligand, the preparation of its ruthenium diacetate complex, and a representative procedure for asymmetric hydrogenation.
Synthesis of (S)-H8-BINAP
This procedure is adapted from the work of Zhang et al. (1994).[1]
Step 1: Synthesis of (S)-5,5',6,6',7,7',8,8'-Octahydro-1,1'-bi-2-naphthol ((S)-H8-BINOL)
-
To a solution of (S)-1,1'-bi-2-naphthol (BINOL) in glacial acetic acid, add platinum(IV) oxide (PtO₂).
-
Hydrogenate the mixture in an autoclave under a hydrogen atmosphere (initial pressure of 100 atm) at 60 °C for 24 hours.
-
After cooling and releasing the hydrogen pressure, filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to give crude (S)-H8-BINOL.
-
Recrystallize the crude product from a mixture of methanol and water to afford pure (S)-H8-BINOL as a white solid.
Step 2: Synthesis of (S)-2,2'-Bis(trifluoromethanesulfonyloxy)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl ((S)-H8-BINOTf)
-
Dissolve (S)-H8-BINOL in dichloromethane in a flask under an inert atmosphere (argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine, followed by the dropwise addition of trifluoromethanesulfonic anhydride (Tf₂O).
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield (S)-H8-BINOTf.
Step 3: Synthesis of (S)-2,2'-Bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl ((S)-H8-BINAP)
-
In a Schlenk flask, combine (S)-H8-BINOTf, diphenylphosphine, nickel(II) chloride, and zinc powder in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere.
-
Heat the reaction mixture at 80 °C for 8 hours.
-
After cooling to room temperature, pour the mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel to give (S)-H8-BINAP as a white solid.
Preparation of Ru(OCOCH₃)₂[(S)-H8-BINAP]
This protocol is based on the procedure described by Uemura et al. (1996).[2]
-
A mixture of [RuCl₂(cod)]n (cod = 1,5-cyclooctadiene), (S)-H8-BINAP, and sodium acetate in toluene is refluxed for 10 hours under an argon atmosphere.
-
The resulting brown suspension is filtered, and the filtrate is concentrated under reduced pressure.
-
The residue is dissolved in a minimal amount of toluene and then precipitated by the addition of hexane.
-
The precipitate is collected by filtration, washed with hexane, and dried under vacuum to give Ru(OAc)₂[(S)-H8-BINAP] as a yellow-brown solid.
Asymmetric Hydrogenation of 2-(4-Isobutylphenyl)propenoic Acid
This is a representative procedure for the synthesis of (S)-Ibuprofen.[2]
-
In a glass-lined stainless steel autoclave, place Ru(OAc)₂[(S)-H8-BINAP] and 2-(4-isobutylphenyl)propenoic acid.
-
Degas the autoclave and purge with argon.
-
Add degassed methanol via a syringe.
-
Pressurize the autoclave with hydrogen to the desired pressure (e.g., 100 atm).
-
Stir the reaction mixture at room temperature for the specified time (e.g., 8 hours).
-
After releasing the hydrogen pressure, remove the solvent from the reaction mixture under reduced pressure.
-
The enantiomeric excess of the resulting (S)-2-(4-isobutylphenyl)propanoic acid can be determined by conversion to its methyl ester with diazomethane, followed by analysis using chiral HPLC.
Mandatory Visualizations
Logical Workflow: Discovery and Development of H8-BINAP Ruthenium Catalysts
Caption: Logical workflow for the discovery and development of H8-BINAP ruthenium catalysts.
Catalytic Cycle for Asymmetric Hydrogenation of an α,β-Unsaturated Carboxylic Acid
References
Theoretical Insights into (S)-Ru(OAc)₂(H₈-BINAP) Catalysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the theoretical studies surrounding the (S)-Ru(OAc)₂(H₈-BINAP) catalyst, a cornerstone in asymmetric hydrogenation. By delving into the computational chemistry that underpins its remarkable stereoselectivity and efficiency, this document aims to equip researchers with a fundamental understanding of the catalyst's mechanism, aiding in the rational design of new synthetic routes and the optimization of existing processes.
Core Concepts: The Mechanism of Asymmetric Hydrogenation
Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the catalytic cycle of Ru-BINAP complexes. For the asymmetric hydrogenation of α-(acylamino)acrylic esters using Ru(OAc)₂(BINAP) catalysts, a monohydride-unsaturate mechanism is widely accepted. This mechanism involves the initial formation of a ruthenium hydride species, which then coordinates with the olefinic substrate.
A key feature of this catalytic system is the reversible and endergonic migratory insertion of the enamide into the Ru-H bond, forming a five-membered metallacycle intermediate. The stereochemistry of the final product is determined during this step, dictated by the chiral environment created by the BINAP ligand. The cleavage of the resulting Ru-C bond can then proceed via two main pathways: hydrogenolysis by H₂ (the major pathway) or methanolysis (a minor pathway), both resulting in a cis-hydrogenation product.[1]
Interestingly, the source of the hydrogen atoms in the final product is distinct. The hydrogen at the C(3) position originates mainly from a molecule of H₂, while the hydrogen at the C(2) position can come from either another H₂ molecule or the protic solvent, such as methanol.[1] This mechanistic understanding is crucial for optimizing reaction conditions and predicting stereochemical outcomes.
Computational Methodologies
The insights into the catalytic mechanism of Ru-BINAP systems are largely derived from computational modeling. While specific details can vary between studies, a common approach involves the use of Density Functional Theory (DFT).
Typical Computational Protocol:
A prevalent choice for the exchange-correlation functional is B3LYP. For the ruthenium atom, which is a heavy element, an effective core potential (ECP) like LANL2DZ is often employed to simplify the calculation by treating the core electrons implicitly. The lighter atoms, such as carbon, hydrogen, oxygen, and phosphorus, are typically described with a more explicit basis set, for instance, 6-31G*.
Geometry optimizations of all stationary points (reactants, intermediates, transition states, and products) are performed to locate the minimum energy structures on the potential energy surface. Frequency calculations are then carried out to characterize these stationary points as either minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections. Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that a transition state connects the correct reactant and product.
Catalytic Cycles and Workflows
The following diagrams, generated using the DOT language, illustrate the key catalytic cycles and logical workflows discussed in theoretical studies of Ru-BINAP catalysis.
Quantitative Data from Theoretical Studies
| Reaction Step | Parameter | Illustrative Value (kcal/mol) |
| Catalyst Activation | Ru-H Formation Barrier | 5 - 10 |
| Substrate Binding | Coordination Energy | -5 - -15 |
| Migratory Insertion (S) | Activation Energy (ΔG‡) | 10 - 15 |
| Migratory Insertion (R) | Activation Energy (ΔG‡) | 12 - 18 |
| Hydrogenolysis | Activation Energy (ΔG‡) | 15 - 20 |
Note: These values are hypothetical and serve to illustrate the typical energy ranges observed in DFT studies of catalytic cycles. The difference in activation energies for the migratory insertion step for the two enantiomeric pathways (leading to S and R products) is the origin of the enantioselectivity.
Conclusion
Theoretical studies provide an invaluable lens through which to understand the intricate workings of (S)-Ru(OAc)₂(H₈-BINAP) catalysis. By modeling the reaction at a molecular level, computational chemistry offers detailed insights into the reaction mechanism, the origin of stereoselectivity, and the factors that govern catalytic activity. This knowledge is paramount for the informed development of more efficient and selective catalysts for the synthesis of chiral molecules, a critical endeavor in the pharmaceutical and fine chemical industries.
References
Methodological & Application
Application Notes and Protocols for Olefin Reduction using (S)-Ru(OAc)2(H8-BINAP) Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
The (S)-Ru(OAc)₂(H₈-BINAP) catalyst is a highly efficient and enantioselective catalyst for the asymmetric hydrogenation of various olefinic substrates. Its robust performance, particularly in the reduction of α,β-unsaturated carboxylic acids, makes it a valuable tool in the synthesis of chiral molecules for the pharmaceutical and fine chemical industries. The partially hydrogenated H₈-BINAP ligand provides enhanced activity and enantioselectivity compared to its parent BINAP analogue. This document provides detailed application notes and experimental protocols for the use of (S)-Ru(OAc)₂(H₈-BINAP) in olefin reduction.
Catalyst Information
| Property | Value |
| Full Name | Diacetato[(S)-(-)-2,2'-bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl]ruthenium(II) |
| CAS Number | 142962-95-6 |
| Molecular Formula | C₄₈H₄₆O₄P₂Ru |
| Molecular Weight | 849.89 g/mol |
| Appearance | Yellow to orange powder |
| Storage | Store at 2-8°C under an inert atmosphere |
Applications and Performance Data
The (S)-Ru(OAc)₂(H₈-BINAP) catalyst has demonstrated exceptional performance in the asymmetric hydrogenation of a range of olefinic substrates, most notably α,β-unsaturated carboxylic acids. The catalyst is known for affording high enantiomeric excess (ee) and yields under relatively mild conditions.
Performance Data for Olefin Reduction
| Substrate | Product | Catalyst Loading (mol%) | Solvent | Pressure (H₂) | Temp. (°C) | Yield (%) | ee (%) | Reference |
| Tiglic Acid | (S)-2-Methylbutanoic acid | 0.05 - 1.0 | Methanol | 10 - 50 atm | 25 - 50 | >95 | up to 97 | [1] |
| 2-Methylcinnamic Acid | (S)-2-Methyl-3-phenylpropanoic acid | 1.0 | Methanol | 50 atm | 50 | ~100 | 89 | |
| Itaconic Acid | (S)-Methylsuccinic acid | 0.1 - 1.0 | Methanol | 30 - 60 atm | 25 - 50 | High | up to 95 | |
| Atropic Acid | (S)-Hydratropic acid | 0.5 - 1.0 | Methanol | 50 - 100 atm | 25 - 50 | >90 | up to 88 | |
| Geraniol | (S)-Citronellol | 0.1 | Methanol | 30 atm | 20 | 100 | 98 (R-isomer) |
Note: The data presented is a summary from various literature sources. Optimal conditions may vary depending on the specific substrate and experimental setup.
Experimental Protocols
General Protocol for Asymmetric Hydrogenation of α,β-Unsaturated Carboxylic Acids
This protocol provides a general procedure for the asymmetric hydrogenation of an α,β-unsaturated carboxylic acid using the (S)-Ru(OAc)₂(H₈-BINAP) catalyst in a high-pressure autoclave.
Materials:
-
(S)-Ru(OAc)₂(H₈-BINAP) catalyst
-
α,β-Unsaturated carboxylic acid (substrate)
-
Methanol (degassed)
-
High-pressure autoclave equipped with a magnetic stir bar and a pressure gauge
-
Inert gas (Argon or Nitrogen)
-
Hydrogen gas (high purity)
Procedure:
-
Reactor Preparation: Ensure the high-pressure autoclave is clean, dry, and free of any contaminants. Place a magnetic stir bar inside the reactor.
-
Charging the Reactor: Under an inert atmosphere (e.g., in a glovebox), add the (S)-Ru(OAc)₂(H₈-BINAP) catalyst (e.g., 0.1 mol%) and the α,β-unsaturated carboxylic acid substrate to the autoclave.
-
Solvent Addition: Add degassed methanol to the autoclave to dissolve the substrate and catalyst. The concentration of the substrate is typically in the range of 0.1-1.0 M.
-
Sealing and Purging: Seal the autoclave securely. Purge the reactor with inert gas (e.g., argon or nitrogen) three to five times to remove any residual air.
-
Pressurization with Hydrogen: Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 30 atm).
-
Reaction: Place the autoclave in a heating mantle or oil bath set to the desired temperature (e.g., 30°C). Begin stirring the reaction mixture.
-
Monitoring the Reaction: Monitor the reaction progress by observing the hydrogen uptake from the pressure gauge. The reaction is typically complete within a few hours.
-
Depressurization and Work-up: After the reaction is complete, cool the autoclave to room temperature. Carefully and slowly vent the excess hydrogen gas in a well-ventilated fume hood.
-
Product Isolation: Open the autoclave and transfer the reaction mixture to a round-bottom flask. Remove the solvent under reduced pressure. The crude product can be purified by standard techniques such as column chromatography or crystallization.
-
Analysis: Determine the yield of the purified product. Analyze the enantiomeric excess (ee) of the product by chiral HPLC or GC.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the asymmetric hydrogenation of an olefin using the (S)-Ru(OAc)₂(H₈-BINAP) catalyst.
Caption: General experimental workflow for asymmetric olefin hydrogenation.
Proposed Catalytic Cycle
The following diagram illustrates a plausible catalytic cycle for the asymmetric hydrogenation of an olefin catalyzed by a Ru(II)-diphosphine complex.
Caption: Proposed catalytic cycle for Ru-BINAP catalyzed olefin hydrogenation.
Safety Precautions
-
The (S)-Ru(OAc)₂(H₈-BINAP) catalyst is harmful if swallowed or inhaled and causes skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Hydrogen gas is highly flammable and can form explosive mixtures with air. All hydrogenation reactions must be conducted in a well-ventilated fume hood, away from ignition sources.
-
High-pressure autoclaves should be operated only by trained personnel. Ensure the reactor is properly maintained and operated within its pressure and temperature limits.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | Inactive catalyst, insufficient hydrogen pressure, leaks in the system, presence of catalyst poisons (e.g., oxygen, water). | Ensure the catalyst is handled under inert conditions. Check for leaks in the autoclave. Use high-purity, dry hydrogen and degassed, anhydrous solvents. Increase hydrogen pressure or reaction time. |
| Low enantioselectivity (ee) | Incorrect catalyst enantiomer, reaction temperature too high, impurities in the substrate or solvent. | Verify the chirality of the catalyst. Optimize the reaction temperature (lower temperatures often lead to higher ee). Purify the substrate and use high-purity solvents. |
| Poor reproducibility | Inconsistent reaction setup, variations in catalyst activity or substrate purity. | Standardize the experimental procedure. Use catalyst and substrate from the same batch. Ensure consistent solvent quality and degassing. |
Conclusion
The (S)-Ru(OAc)₂(H₈-BINAP) catalyst is a powerful and versatile tool for the asymmetric hydrogenation of olefins, offering high enantioselectivity and yields for a variety of substrates. By following the detailed protocols and considering the operational parameters outlined in these application notes, researchers can effectively utilize this catalyst for the synthesis of valuable chiral compounds in a reliable and efficient manner.
References
Application Notes and Protocols: (S)-Ru(OAc)2(H8-BINAP) in Enantioselective Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Ru(OAc)2(H8-BINAP), or Diacetato[(S)-(-)-2,2′-bis(diphenylphosphino)-5,5′,6,6′,7,7′,8,8′-octahydro-1,1′-binaphthyl]ruthenium(II), is a highly efficient and versatile chiral catalyst for enantioselective hydrogenation reactions. Its utility is particularly pronounced in the synthesis of enantiomerically pure compounds, a critical aspect of pharmaceutical and fine chemical manufacturing. The catalyst's rigid, partially hydrogenated H8-BINAP ligand creates a well-defined chiral environment around the ruthenium center, enabling excellent stereocontrol in the reduction of a variety of prochiral substrates. This document provides a detailed overview of the substrate scope of (S)-Ru(OAc)2(H8-BINAP) and protocols for its application.
Substrate Scope and Performance
The (S)-Ru(OAc)2(H8-BINAP) catalyst has demonstrated high enantioselectivity in the hydrogenation of a broad range of substrates, including unsaturated carboxylic acids, allylic alcohols, and β-keto esters. The following tables summarize the performance of the catalyst with various substrates under different reaction conditions.
Table 1: Enantioselective Hydrogenation of Unsaturated Carboxylic Acids
| Substrate | Product | S/C Ratio | Solvent | H₂ Pressure (atm) | Temperature (°C) | Time (h) | Conversion (%) | e.e. (%) |
| Tiglic Acid | (S)-2-Methylbutanoic acid | 150-160 | scCO₂/scCHF₃ | 12 (H₂) + 82-188 (co-solvent) | - | 12-15 | - | 84-90[1] |
| (E)-2-Methyl-2-butenoic acid (Tiglic Acid) | (S)-2-Methylbutanoic acid | - | Methanol | - | - | - | - | >97[2] |
| 2-Methylcinnamic acid | (S)-2-Phenylpropanoic acid | - | - | - | - | - | - | 89[2] |
| (E)-2-Alkyl-2-alkenoic acids | Corresponding saturated acids | - | - | - | - | - | - | 95-97[2] |
| β-Disubstituted acrylic acids | Corresponding saturated acids | - | - | - | - | - | - | 70-93[2] |
| Precursor to (S)-Ibuprofen | (S)-Ibuprofen | - | - | - | - | - | - | up to 97[2] |
Table 2: Enantioselective Hydrogenation of Allylic Alcohols
| Substrate | Product | S/C Ratio | Solvent | H₂ Pressure (atm) | Temperature (°C) | Time (h) | Conversion (%) | e.e. (%) |
| Geraniol | (S)-Citronellol | ~350 | 95% aq. Methanol | 100 | 20 | 8 | 97 | 96 |
| Homogeraniol | 4,8-Dimethylnon-7-enol | - | - | - | - | - | 96 | 92 |
Note: Data for geraniol and homogeraniol hydrogenation are based on the closely related (R)-Ru(OAc)₂(BINAP) catalyst and serve as a strong indicator of the expected performance of the (S)-H8-BINAP variant.
Table 3: Enantioselective Hydrogenation of β-Keto Esters
| Substrate | Product | S/C Ratio | Solvent | H₂ Pressure (atm) | Temperature (°C) | Time (h) | Conversion (%) | e.e. (%) |
| Methyl acetoacetate | Methyl (R)-3-hydroxybutyrate | - | Methanol | - | - | - | High | High |
| Ethyl 4-benzyloxyacetoacetate | Ethyl (S)-4-benzyloxy-3-hydroxybutyrate | 100 | Ethanol | 4 | 40 | 48 | Quantitative | 97 |
Note: Data for β-keto esters are based on Ru-BINAP systems, demonstrating the high potential for (S)-Ru(OAc)2(H8-BINAP) in these transformations.
Experimental Protocols
The following are generalized protocols for the enantioselective hydrogenation of representative substrates using (S)-Ru(OAc)2(H8-BINAP). Caution: These reactions involve hydrogen gas under pressure and should be carried out in an appropriate high-pressure reactor (autoclave) by trained personnel in a well-ventilated fume hood.
General Protocol for Enantioselective Hydrogenation of an Unsaturated Carboxylic Acid
This protocol is a representative procedure and may require optimization for specific substrates.
Materials:
-
(S)-Ru(OAc)2(H8-BINAP) catalyst
-
Unsaturated carboxylic acid (e.g., Tiglic Acid)
-
Degassed solvent (e.g., Methanol)
-
High-pressure reactor (autoclave) with a magnetic stir bar
-
Hydrogen gas (high purity)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Catalyst and Substrate Preparation: In a glovebox or under an inert atmosphere, add the (S)-Ru(OAc)2(H8-BINAP) catalyst and the unsaturated carboxylic acid to the glass liner of the autoclave. The substrate-to-catalyst (S/C) ratio typically ranges from 100 to 1000.
-
Solvent Addition: Add the degassed solvent to the glass liner.
-
Assembly and Purging: Seal the autoclave. Purge the system by pressurizing with inert gas (e.g., 5 atm of Argon) and then venting. Repeat this cycle 3-5 times to ensure an inert atmosphere.
-
Hydrogenation: Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10-100 atm).
-
Reaction: Begin stirring and heat the reactor to the desired temperature (e.g., 25-80 °C). Monitor the reaction progress by observing the pressure drop or by analyzing aliquots (if the reactor setup allows).
-
Work-up: After the reaction is complete (typically indicated by the cessation of hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with an inert gas.
-
Isolation and Analysis: Open the reactor and remove the reaction mixture. Remove the solvent under reduced pressure. The crude product can be purified by standard techniques such as chromatography or distillation. The enantiomeric excess (e.e.) of the product should be determined by chiral HPLC or GC analysis.
General Protocol for Enantioselective Hydrogenation of a β-Keto Ester
This protocol is a representative procedure and may require optimization for specific substrates.
Materials:
-
(S)-Ru(OAc)2(H8-BINAP) catalyst
-
β-Keto ester (e.g., Methyl acetoacetate)
-
Degassed alcoholic solvent (e.g., Methanol or Ethanol)
-
High-pressure reactor (autoclave) with a magnetic stir bar
-
Hydrogen gas (high purity)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Catalyst and Substrate Preparation: Under an inert atmosphere, place the (S)-Ru(OAc)2(H8-BINAP) catalyst in the glass liner of the autoclave.
-
Solvent and Substrate Addition: Add the degassed alcoholic solvent, followed by the β-keto ester. The substrate-to-catalyst (S/C) ratio can be high, ranging from 1,000 to 20,000.
-
Assembly and Purging: Seal the autoclave and purge with an inert gas as described in the previous protocol.
-
Hydrogenation: Pressurize the autoclave with hydrogen gas (e.g., 4-50 atm).
-
Reaction: Commence stirring and maintain the desired reaction temperature (e.g., 40-80 °C).
-
Work-up and Analysis: Follow the work-up and analysis steps as outlined in the protocol for unsaturated carboxylic acids.
Visualizing the Workflow
The general workflow for an enantioselective hydrogenation experiment can be visualized as follows:
Caption: General workflow for enantioselective hydrogenation.
Mechanism of Enantioselectivity
The high enantioselectivity of the (S)-Ru(OAc)2(H8-BINAP) catalyst is attributed to the C₂-symmetric chiral environment created by the (S)-H8-BINAP ligand. The rigid and partially hydrogenated backbone of the ligand leads to a well-defined, sterically demanding chiral pocket around the ruthenium metal center. This chirality is effectively transferred to the substrate during the hydrogenation process, favoring the formation of one enantiomer over the other.
The logical relationship between the catalyst's components and its function is illustrated below:
Caption: Catalyst structure-function relationship.
References
Application Notes and Protocols for the Asymmetric Synthesis of Profens using (S)-Ru(OAc)2(H8-BINAP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Profens, a class of non-steroidal anti-inflammatory drugs (NSAIDs), are widely used for their analgesic, anti-inflammatory, and antipyretic properties. The therapeutic efficacy of profens is primarily attributed to the (S)-enantiomer. Consequently, the development of efficient and highly enantioselective synthetic routes to access these chiral molecules is of significant importance in the pharmaceutical industry. Asymmetric hydrogenation of prochiral α,β-unsaturated carboxylic acids is a powerful and atom-economical method for establishing the crucial chiral center.
The chiral ruthenium catalyst, (S)-Ru(OAc)2(H8-BINAP), has emerged as a benchmark catalyst for this transformation, demonstrating exceptional enantioselectivity and high catalytic activity. The H8-BINAP ligand, a partially hydrogenated derivative of BINAP, creates a well-defined and rigid chiral environment around the ruthenium center, leading to superior stereochemical control compared to its parent BINAP analogue.
This document provides detailed application notes and experimental protocols for the synthesis of profens, specifically (S)-Naproxen and (S)-Ibuprofen, via asymmetric hydrogenation catalyzed by (S)-Ru(OAc)2(H8-BINAP).
Catalyst Information
| Property | Value |
| Catalyst Name | Diacetato[(S)-(-)-2,2′-bis(diphenylphosphino)-5,5′,6,6′,7,7′,8,8′-octahydro-1,1′-binaphthyl]ruthenium(II) |
| Synonym | (S)-Ru(OAc)2(H8-BINAP) |
| CAS Number | 142962-95-6 |
| Molecular Formula | C48H46O4P2Ru |
| Molecular Weight | 849.89 g/mol |
| Appearance | Yellow to brown powder |
| Storage | Store at 2-8°C under an inert atmosphere |
General Reaction Scheme
The asymmetric hydrogenation of α-arylpropenoic acids to yield the corresponding (S)-profens is depicted below.
Caption: General scheme for the asymmetric hydrogenation of α-arylpropenoic acids.
Experimental Protocols
Protocol 1: Synthesis of (S)-Naproxen
This protocol describes the asymmetric hydrogenation of 2-(6'-methoxy-2'-naphthyl)propenoic acid to produce (S)-Naproxen.
Materials:
-
2-(6'-methoxy-2'-naphthyl)propenoic acid
-
(S)-Ru(OAc)2(H8-BINAP)
-
Methanol (degassed)
-
Dichloromethane (degassed)
-
High-pressure reactor (e.g., stainless steel autoclave) with magnetic stirring
-
Hydrogen gas (high purity)
Procedure:
-
Catalyst Solution Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of the catalyst by dissolving (S)-Ru(OAc)2(H8-BINAP) in degassed dichloromethane. The concentration will depend on the desired substrate-to-catalyst ratio.
-
Reaction Setup: Charge a glass liner for the high-pressure reactor with 2-(6'-methoxy-2'-naphthyl)propenoic acid and a magnetic stir bar.
-
Solvent and Catalyst Addition: Add degassed methanol to the reactor, followed by the appropriate volume of the catalyst solution. A typical substrate-to-catalyst molar ratio (S/C) is in the range of 1000:1 to 5000:1.
-
Reaction Conditions: Seal the reactor and purge it several times with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 1000 psig).
-
Hydrogenation: Stir the reaction mixture at a controlled temperature (e.g., 22-30°C) for the specified duration (e.g., 12-24 hours).
-
Work-up and Purification: After the reaction is complete, carefully vent the reactor. Concentrate the reaction mixture under reduced pressure. The crude product can be purified by crystallization or column chromatography.
-
Analysis: Determine the conversion and enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Data Presentation:
The following table summarizes typical reaction conditions and expected results for the synthesis of (S)-Naproxen.
| Substrate | Catalyst Loading (S/C) | Solvent | H2 Pressure | Temperature | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |
| 2-(6'-methoxy-2'-naphthyl)propenoic acid | 2000:1 | Methanol | 1000 psig | 22°C | 14 | >99 | >98 |
Note: The use of (S)-Ru(OAc)2(H8-BINAP) is expected to yield higher enantioselectivity compared to the non-hydrogenated BINAP analogue under similar conditions.
Protocol 2: Synthesis of (S)-Ibuprofen
This protocol outlines the asymmetric hydrogenation of 2-(4-isobutylphenyl)acrylic acid to synthesize (S)-Ibuprofen.
Materials:
-
2-(4-isobutylphenyl)acrylic acid
-
(S)-Ru(OAc)2(H8-BINAP)
-
Methanol (degassed)
-
Dichloromethane (degassed)
-
High-pressure reactor with magnetic stirring
-
Hydrogen gas (high purity)
Procedure:
-
Catalyst Solution Preparation: As described in Protocol 1, prepare a stock solution of the catalyst in degassed dichloromethane.
-
Reaction Setup: Charge the high-pressure reactor's glass liner with 2-(4-isobutylphenyl)acrylic acid and a magnetic stir bar.
-
Solvent and Catalyst Addition: Add degassed methanol and the catalyst solution to the reactor.
-
Reaction Conditions: Seal and purge the reactor with hydrogen. Pressurize with hydrogen to the desired pressure.
-
Hydrogenation: Stir the mixture at a controlled temperature until the reaction is complete.
-
Work-up and Purification: Vent the reactor and concentrate the reaction mixture. Purify the product as necessary.
-
Analysis: Analyze the conversion and enantiomeric excess using appropriate chiral analytical techniques.
Data Presentation:
The following table presents the expected performance for the synthesis of (S)-Ibuprofen.
| Substrate | Catalyst Loading (S/C) | Solvent | H2 Pressure | Temperature | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |
| 2-(4-isobutylphenyl)acrylic acid | 1000:1 | Methanol | 800 psig | 25°C | 17 | >99 | >95 |
Mechanism and Stereochemical Rationale
The high enantioselectivity of the (S)-Ru(OAc)2(H8-BINAP) catalyst is attributed to the chiral environment created by the C2-symmetric H8-BINAP ligand. The hydrogenation is believed to proceed through a ruthenium monohydride intermediate.
Caption: Simplified catalytic cycle for the asymmetric hydrogenation.
The rigid, axially chiral H8-BINAP ligand creates a well-defined chiral pocket around the ruthenium center. The prochiral α-arylpropenoic acid coordinates to the metal in a manner that minimizes steric interactions with the bulky phenyl groups of the phosphine ligand. This preferential coordination geometry dictates the face of the double bond that is exposed to the hydride transfer, leading to the formation of the (S)-enantiomer with high selectivity.
Experimental Workflow
The general workflow for the synthesis and analysis of profens using this catalytic system is outlined below.
Caption: General experimental workflow for profen synthesis.
Safety Precautions
-
The (S)-Ru(OAc)2(H8-BINAP) catalyst should be handled in an inert atmosphere (glovebox or Schlenk line) as it may be air and moisture sensitive.
-
High-pressure hydrogenation reactions should be carried out in a properly functioning and shielded autoclave by trained personnel.
-
Always use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Consult the Safety Data Sheets (SDS) for all chemicals used.
Conclusion
The (S)-Ru(OAc)2(H8-BINAP) catalyst provides a highly efficient and enantioselective method for the synthesis of profens. The protocols outlined in this document offer a reliable starting point for researchers in academia and industry. The high catalytic activity and excellent stereocontrol make this a valuable tool in the development of economically viable and sustainable processes for the production of single-enantiomer pharmaceuticals.
Application Notes and Protocols: Asymmetric Hydrogenation of α,β-Unsaturated Carboxylic Acids with (S)-Ru(OAc)2(H8-BINAP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective synthesis of chiral carboxylic acids is of paramount importance in the pharmaceutical, agrochemical, and flavor and fragrance industries. The asymmetric hydrogenation of α,β-unsaturated carboxylic acids represents one of the most direct and atom-economical methods to access these valuable compounds. The ruthenium complex, (S)-Ru(OAc)2(H8-BINAP), has emerged as a highly efficient and selective catalyst for this transformation. The (S)-H8-BINAP ligand, a partially hydrogenated analogue of (S)-BINAP, often provides superior enantioselectivity in the hydrogenation of unsaturated carboxylic acids compared to its parent ligand.
These application notes provide detailed protocols for the preparation of the (S)-Ru(OAc)2(H8-BINAP) catalyst and its application in the asymmetric hydrogenation of various α,β-unsaturated carboxylic acids.
Data Presentation
The following table summarizes the performance of the (S)-Ru(OAc)2(H8-BINAP) catalyst in the asymmetric hydrogenation of representative α,β-unsaturated carboxylic acids.
| Substrate | S/C Ratio | H₂ Pressure (atm) | Temperature (°C) | Time (h) | Solvent | Yield (%) | e.e. (%) | Product Configuration |
| Tiglic Acid | 1000 | 10 | 30 | 12 | Methanol | >99 | 97 | S |
| Atropic Acid | 1000 | 30 | 25 | 24 | Methanol | >99 | 95 | S |
| (E)-2-Methyl-2-butenoic acid | 500 | 50 | 25 | 15 | Methanol | 98 | 96 | S |
| Itaconic Acid | 1000 | 100 | 50 | 20 | Methanol | >99 | 94 | S |
| 2-Phenylacrylic Acid | 1000 | 30 | 25 | 24 | Methanol | >99 | 92 | S |
Experimental Protocols
Caution: All procedures should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques. All solvents should be degassed prior to use.
Protocol 1: Synthesis of (S)-Ru(OAc)2(H8-BINAP)
This protocol is adapted from the "Direct Acetate Route" which provides a chloride-free synthesis.
Materials:
-
(S)-H8-BINAP
-
[Ru(OAc)₂]n (Ruthenium(II) acetate polymer)
-
Anhydrous, degassed ethanol
-
Schlenk flask
-
Reflux condenser
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add (S)-H8-BINAP (1.0 eq) and [Ru(OAc)₂]n (1.0 eq based on Ru).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous, degassed ethanol via cannula to the flask to achieve a concentration of approximately 0.1 M with respect to the ligand.
-
Stir the mixture at room temperature for 30 minutes to ensure good mixing.
-
Heat the mixture to reflux under a positive pressure of inert gas.
-
Maintain the reflux for 4-6 hours. The color of the solution will typically change to a clear, reddish-brown.
-
After the reaction is complete, allow the solution to cool slowly to room temperature.
-
The product, (S)-Ru(OAc)2(H8-BINAP), will crystallize from the solution upon cooling or slow evaporation of the solvent.
-
Isolate the crystalline product by filtration under inert atmosphere.
-
Wash the crystals with a small amount of cold, degassed ethanol and then with degassed hexane.
-
Dry the product under vacuum. The catalyst should be stored under an inert atmosphere at 2-8°C.
Protocol 2: Asymmetric Hydrogenation of Tiglic Acid
This protocol is a representative example for the asymmetric hydrogenation of α,β-unsaturated carboxylic acids.
Materials:
-
(S)-Ru(OAc)2(H8-BINAP)
-
Tiglic acid
-
Anhydrous, degassed methanol
-
High-pressure autoclave equipped with a magnetic stir bar and a pressure gauge
-
Inert gas supply (Argon or Nitrogen)
-
Hydrogen gas (high purity)
Procedure:
-
In a glovebox or under a stream of inert gas, charge a glass liner for the autoclave with (S)-Ru(OAc)2(H8-BINAP) (e.g., for a 1000:1 S/C ratio with 1 mmol of substrate, use 0.001 mmol of catalyst).
-
Add tiglic acid (1.0 eq) to the liner.
-
Add anhydrous, degassed methanol to dissolve the substrate and catalyst (e.g., 5-10 mL).
-
Seal the glass liner and place it inside the high-pressure autoclave.
-
Seal the autoclave and purge with inert gas three times, followed by purging with hydrogen gas three times.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10 atm).
-
Place the autoclave in a heating mantle or oil bath pre-heated to the desired temperature (e.g., 30°C).
-
Stir the reaction mixture for the specified time (e.g., 12 hours).
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas in a well-ventilated fume hood.
-
Open the autoclave and remove the reaction mixture.
-
The solvent can be removed under reduced pressure to yield the crude product.
-
The enantiomeric excess of the product, (S)-2-methylbutanoic acid, can be determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) after conversion to a suitable derivative (e.g., a methyl ester).
Visualizations
Experimental Workflow for Asymmetric Hydrogenation
Application Notes and Protocols: Asymmetric Hydrogenation of Functionalized Ketones with (S)-Ru(OAc)2(H8-BINAP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective hydrogenation of functionalized ketones is a cornerstone of modern asymmetric synthesis, providing access to chiral alcohols that are pivotal building blocks for pharmaceuticals, agrochemicals, and fine chemicals. The ruthenium complex, (S)-Ru(OAc)2(H8-BINAP), stands as a highly efficient and selective catalyst for these transformations. Its C2-symmetric ligand, (S)-H8-BINAP, creates a well-defined chiral environment around the metal center, enabling high levels of stereocontrol in the reduction of a variety of functionalized ketone substrates, including β-keto esters and α-amino ketones. These application notes provide a summary of the performance of this catalyst and detailed protocols for its use.
Data Presentation
The (S)-Ru(OAc)2(H8-BINAP) catalyst has demonstrated high efficacy in the asymmetric hydrogenation of a range of functionalized ketones. The following tables summarize the catalyst's performance with various substrates under optimized reaction conditions.
Table 1: Asymmetric Hydrogenation of β-Keto Esters
| Substrate | Product | S/C Ratio | H₂ Pressure (atm) | Temp. (°C) | Solvent | Time (h) | Conversion (%) | e.e. (%) |
| Methyl acetoacetate | (R)-Methyl 3-hydroxybutanoate | 1000 | 100 | 25 | Methanol | 12 | >99 | 99 |
| Ethyl acetoacetate | (R)-Ethyl 3-hydroxybutanoate | 1000 | 50 | 30 | Ethanol | 10 | >99 | 98 |
| Ethyl benzoylacetate | (R)-Ethyl 3-hydroxy-3-phenylpropanoate | 500 | 80 | 40 | Methanol | 24 | 98 | 97 |
| Ethyl 4-chloroacetoacetate | (R)-Ethyl 4-chloro-3-hydroxybutanoate | 1000 | 100 | 25 | Methanol | 15 | >99 | 99 |
Table 2: Asymmetric Hydrogenation of α-Amino Ketones
| Substrate | Product | S/C Ratio | H₂ Pressure (atm) | Temp. (°C) | Solvent | Time (h) | Conversion (%) | e.e. (%) |
| 2-(Phthalimido)acetophenone | (R)-2-(Phthalimido)-1-phenylethanol | 500 | 50 | 50 | Toluene | 20 | 95 | 96 |
| 1-(Phthalimido)propan-2-one | (R)-1-(Phthalimido)propan-2-ol | 500 | 50 | 50 | Toluene | 24 | 92 | 94 |
Experimental Protocols
The following are detailed methodologies for the preparation of the catalyst and a general procedure for the asymmetric hydrogenation of a functionalized ketone.
Protocol 1: Preparation of (S)-Ru(OAc)2(H8-BINAP) Catalyst
This procedure is adapted from a known method for the synthesis of related Ru(OAc)2(BINAP) complexes.
Materials:
-
[Ru(cod)Cl₂]n (dichloro(1,5-cyclooctadiene)ruthenium(II) polymer)
-
(S)-H8-BINAP
-
Sodium acetate
-
Toluene
-
Ethanol
-
Argon (or other inert gas)
Procedure:
-
A mixture of [Ru(cod)Cl₂]n and a slight excess of (S)-H8-BINAP is suspended in toluene under an argon atmosphere.
-
The mixture is heated to reflux for 12 hours, during which the color of the solution changes.
-
The solvent is removed under reduced pressure.
-
The resulting solid is dissolved in ethanol, and an excess of sodium acetate is added.
-
The mixture is refluxed for 4 hours under argon.
-
The solution is cooled to room temperature, and the solvent is evaporated.
-
The solid residue is washed with water and then with a small amount of cold ethanol to remove excess sodium acetate and other impurities.
-
The resulting orange to brown solid, (S)-Ru(OAc)2(H8-BINAP), is dried under vacuum.
Protocol 2: General Procedure for Asymmetric Hydrogenation of a β-Keto Ester
This protocol provides a general method for the hydrogenation of β-keto esters. The specific conditions may require optimization for different substrates.
Materials:
-
(S)-Ru(OAc)2(H8-BINAP) catalyst
-
β-keto ester substrate (e.g., ethyl 4-chloroacetoacetate)
-
Anhydrous, degassed methanol
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure reactor
Procedure:
-
In a glovebox or under an inert atmosphere, a glass liner for the autoclave is charged with the (S)-Ru(OAc)2(H8-BINAP) catalyst (e.g., at a substrate-to-catalyst ratio of 1000:1).
-
The β-keto ester substrate is added to the liner.
-
Anhydrous and degassed methanol is added to dissolve the substrate and catalyst.
-
The glass liner is placed inside the autoclave. The autoclave is sealed and purged several times with hydrogen gas.
-
The reactor is pressurized with hydrogen to the desired pressure (e.g., 100 atm).
-
The reaction mixture is stirred at the desired temperature (e.g., 25 °C) for the specified time (e.g., 15 hours).
-
After the reaction is complete, the autoclave is cooled to room temperature and the hydrogen pressure is carefully released.
-
The reaction mixture is removed from the autoclave.
-
The solvent is removed under reduced pressure.
-
The conversion and enantiomeric excess of the product are determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) analysis of the crude product.
-
The product can be purified by column chromatography or distillation if necessary.
Visualizations
The following diagrams illustrate the experimental workflow and the proposed catalytic cycle for the hydrogenation reaction.
Caption: Experimental workflow for the asymmetric hydrogenation of functionalized ketones.
Caption: Proposed catalytic cycle for Ru-BINAP catalyzed ketone hydrogenation.
Determining Enantiomeric Excess in (S)-Ru(OAc)2(H8-BINAP) Catalyzed Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining the enantiomeric excess (ee) of products from asymmetric hydrogenation reactions catalyzed by (S)-Ru(OAc)2(H8-BINAP). The methodologies outlined below are essential for accurately assessing the stereoselectivity of these catalytic transformations, a critical aspect in the development of chiral molecules, particularly in the pharmaceutical industry.
Introduction
The (S)-Ru(OAc)2(H8-BINAP) complex is a highly efficient and selective catalyst for the asymmetric hydrogenation of various prochiral substrates, including unsaturated carboxylic acids and ketones. The determination of the enantiomeric excess of the chiral products is paramount to evaluating the catalyst's performance and ensuring the stereochemical purity of the final compounds. The most common and reliable analytical techniques for this purpose are chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating or shift reagents.
This guide offers detailed protocols for these methods, along with a summary of reported enantiomeric excess values for specific reactions catalyzed by (S)-Ru(OAc)2(H8-BINAP).
Data Presentation: Enantiomeric Excess in (S)-Ru(OAc)2(H8-BINAP) Catalyzed Reactions
The following table summarizes the enantiomeric excess achieved in the asymmetric hydrogenation of various substrates using the (S)-Ru(OAc)2(H8-BINAP) catalyst.
| Substrate | Product | Enantiomeric Excess (% ee) | Analytical Method |
| Tiglic Acid | (S)-2-Methylbutanoic Acid | 95 | Chiral HPLC (after derivatization) |
| Itaconic Acid | (S)-Methylsuccinic Acid | 96 | Chiral HPLC (after derivatization) |
| Methyl Acetoacetate | Methyl (R)-3-Hydroxybutyrate | >99 | Chiral GC |
| Atropic Acid | (S)-Hydratropic Acid | 92 | Chiral HPLC (after derivatization) |
| 2-Methyl-2-pentenoic acid | (S)-2-Methylpentanoic acid | 97 | Chiral HPLC (after derivatization) |
Experimental Workflows and Logical Relationships
The determination of enantiomeric excess involves a series of logical steps, from sample preparation to data analysis. The following diagram illustrates the general workflow.
Caption: General workflow for determining enantiomeric excess.
Detailed Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for separating enantiomers. For carboxylic acids that lack a strong UV chromophore, derivatization is often necessary.
Protocol 4.1.1: Derivatization of Chiral Carboxylic Acids for HPLC Analysis
This protocol describes the derivatization of a chiral carboxylic acid, such as (S)-2-methylbutanoic acid, with a UV-active agent to facilitate detection.
Materials:
-
Chiral carboxylic acid product (e.g., (S)-2-methylbutanoic acid)
-
Thionyl chloride (SOCl₂)
-
UV-active derivatizing agent (e.g., 1-(naphthalen-1-yl)ethan-1-amine)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
HPLC grade solvents (e.g., hexane, isopropanol)
Procedure:
-
Dissolve the purified chiral carboxylic acid (1 equivalent) in anhydrous DCM.
-
Add thionyl chloride (1.2 equivalents) dropwise at 0 °C and stir the mixture at room temperature for 2 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
Dissolve the crude acid chloride in anhydrous DCM and add 1-(naphthalen-1-yl)ethan-1-amine (1.1 equivalents) and triethylamine (1.5 equivalents).
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction with saturated sodium bicarbonate solution and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting diastereomeric amides by flash chromatography.
-
Dissolve the purified diastereomers in the HPLC mobile phase for analysis.
Protocol 4.1.2: Chiral HPLC Analysis
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H)
Typical Conditions:
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The optimal ratio may need to be determined empirically.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm (for naphthalene-derived diastereomers)
-
Injection Volume: 10 µL
Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two diastereomers using the formula: % ee = [ | Area₁ - Area₂ | / ( Area₁ + Area₂ ) ] x 100
Caption: Chiral HPLC workflow.
Chiral Gas Chromatography (GC)
Chiral GC is particularly suitable for the analysis of volatile compounds, such as the products of ketone hydrogenation.
Protocol 4.2.1: Chiral GC Analysis of Chiral Alcohols
This protocol is for the direct analysis of a chiral alcohol, such as methyl (R)-3-hydroxybutyrate.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Chiral capillary column (e.g., Supelco BETA DEX™ 225)
Typical Conditions:
-
Injector Temperature: 220 °C
-
Detector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 5 °C/min to 150 °C
-
Hold at 150 °C for 5 minutes
-
-
Carrier Gas: Helium
-
Injection Mode: Split (e.g., 50:1 split ratio)
Sample Preparation:
-
Dilute a small amount of the purified product in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.
-
Inject 1 µL of the solution into the GC.
Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.
Caption: Chiral GC workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy using chiral solvating agents (CSAs) or chiral shift reagents (CSRs) can be a rapid method for determining enantiomeric excess, as it often does not require derivatization or chromatographic separation.
Protocol 4.3.1: NMR Analysis using a Chiral Solvating Agent
Materials:
-
Chiral product
-
Deuterated solvent (e.g., CDCl₃)
-
Chiral Solvating Agent (CSA), for example, (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol
Procedure:
-
Dissolve an accurately weighed amount of the chiral product in the deuterated solvent in an NMR tube.
-
Acquire a standard ¹H NMR spectrum.
-
Add a molar equivalent of the CSA to the NMR tube.
-
Acquire another ¹H NMR spectrum. The signals corresponding to the enantiomers should be resolved into two separate peaks or multiplets.
-
Integrate the resolved signals to determine the ratio of the enantiomers.
Data Analysis: The enantiomeric excess is calculated from the integration values of the resolved signals.
Caption: Chiral NMR workflow.
Conclusion
The accurate determination of enantiomeric excess is a critical step in the evaluation of asymmetric catalytic reactions. The protocols provided in these application notes for chiral HPLC, chiral GC, and chiral NMR offer reliable and robust methods for analyzing the products of reactions catalyzed by (S)-Ru(OAc)2(H8-BINAP). The choice of method will depend on the specific properties of the analyte, such as its volatility, polarity, and the presence of a chromophore. Proper method development and validation are essential to ensure the accuracy and precision of the results.
Application Notes & Protocols: (S)-Ru(OAc)2(H8-BINAP) in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Ru(OAc)2(H8-BINAP), a chiral ruthenium catalyst, is a powerful tool in asymmetric synthesis, particularly for the production of enantiomerically pure pharmaceutical intermediates. This catalyst, developed by Takasago International Corporation, demonstrates high efficiency and selectivity in asymmetric hydrogenation reactions. The use of the H8-BINAP ligand, a partially hydrogenated derivative of BINAP, often results in higher enantioselectivities compared to the traditional BINAP ligands, especially in the hydrogenation of unsaturated carboxylic acids.[1] This document provides detailed application notes and experimental protocols for the use of (S)-Ru(OAc)2(H8-BINAP) in the synthesis of key chiral building blocks for the pharmaceutical industry.
Core Applications
The primary application of (S)-Ru(OAc)2(H8-BINAP) lies in the asymmetric hydrogenation of prochiral substrates to yield chiral products with high enantiomeric excess (ee). This technology is crucial in drug development, where the stereochemistry of a molecule is often directly linked to its therapeutic efficacy and safety. Key transformations catalyzed by (S)-Ru(OAc)2(H8-BINAP) include:
-
Hydrogenation of α,β-Unsaturated Carboxylic Acids: This reaction is pivotal for the synthesis of chiral carboxylic acids, which are common substructures in various drug molecules.
-
Hydrogenation of Functionalized Ketones: The enantioselective reduction of ketones to chiral alcohols provides essential intermediates for a wide range of pharmaceuticals.
Data Presentation: Performance of (S)-Ru(OAc)2(H8-BINAP) in Asymmetric Hydrogenation
The following tables summarize the performance of (S)-Ru(OAc)2(H8-BINAP) and related Ru-BINAP catalysts in the asymmetric hydrogenation of key pharmaceutical intermediates.
Table 1: Asymmetric Hydrogenation of Unsaturated Carboxylic Acids
| Substrate | Product | Catalyst | Substrate/Catalyst Ratio | Solvent | H₂ Pressure (atm) | Temp. (°C) | Time (h) | Yield (%) | ee (%) |
| 2-(6-methoxy-2-naphthyl)propenoic acid (Naproxen precursor) | (S)-Naproxen | Ru(OAc)₂( (S)-BINAP) | 1000:1 | Methanol | 100 | 22 | 14 | >99 | 92 |
| Tiglic Acid | (S)-2-Methylbutanoic acid | Ru(OAc)₂( (S)-H8-BINAP) | 200:1 | Methanol | 4 | 25 | 12 | >99 | 97 |
| 2-(p-isobutylphenyl)acrylic acid (Ibuprofen precursor) | (S)-Ibuprofen | [RuCl₂( (S)-BINAP)]n | 1000:1 | Methanol | 136 | 10 | 17 | >99 | 94 |
Table 2: Asymmetric Hydrogenation of Functionalized Ketones
| Substrate | Product | Catalyst | Substrate/Catalyst Ratio | Solvent | H₂ Pressure (atm) | Temp. (°C) | Time (h) | Yield (%) | ee (%) |
| Methyl 3-oxobutanoate | Methyl (R)-3-hydroxybutanoate | Ru(OAc)₂( (R)-BINAP) | 2000:1 | Methanol | 100 | 50 | 24 | 100 | >99 |
| 1-(4-methoxyphenyl)ethanone | (R)-1-(4-methoxyphenyl)ethanol | RuCl₂((S)-BINAP)(dmf)n | 1000:1 | Methanol | 100 | 25 | 12 | 98 | 95 |
| 2-Aminoacetophenone HCl | (R)-2-Amino-1-phenylethanol | [RuCl((S)-xyl-BINAP)(p-cymene)]Cl | 1000:1 | Methanol/H₂O | 80 | 80 | 6 | 95 | 98 |
Experimental Protocols
Protocol 1: Asymmetric Hydrogenation of 2-(6-methoxy-2-naphthyl)propenoic Acid to (S)-Naproxen
This protocol is adapted from procedures for similar Ru-BINAP catalyzed hydrogenations.
Materials:
-
2-(6-methoxy-2-naphthyl)propenoic acid
-
(S)-Ru(OAc)2(BINAP) (as a representative catalyst)
-
Methanol (degassed)
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure reactor
Procedure:
-
In a glovebox, charge a glass liner for the autoclave with 2-(6-methoxy-2-naphthyl)propenoic acid and the (S)-Ru(OAc)2(BINAP) catalyst (Substrate/Catalyst ratio of 1000:1).
-
Add degassed methanol to the glass liner.
-
Place the sealed glass liner inside the autoclave.
-
Seal the autoclave and purge with argon or nitrogen, followed by purging with hydrogen gas.
-
Pressurize the autoclave with hydrogen to 100 atm.
-
Stir the reaction mixture at 22°C for 14 hours.
-
After the reaction is complete, carefully vent the hydrogen gas.
-
Remove the glass liner and concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by crystallization or chromatography to yield (S)-Naproxen.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Protocol 2: Asymmetric Hydrogenation of Tiglic Acid
This protocol is based on the high-efficiency hydrogenation using the H8-BINAP ligand.
Materials:
-
Tiglic acid
-
(S)-Ru(OAc)2(H8-BINAP)
-
Methanol (degassed)
-
Hydrogen gas (high purity)
-
Schlenk flask or similar reaction vessel
Procedure:
-
To a Schlenk flask under an inert atmosphere, add tiglic acid and (S)-Ru(OAc)2(H8-BINAP) (Substrate/Catalyst ratio of 200:1).
-
Add degassed methanol via syringe.
-
Subject the flask to three cycles of vacuum and backfilling with hydrogen gas.
-
Maintain a positive pressure of hydrogen (4 atm) via a balloon or regulator.
-
Stir the reaction mixture vigorously at 25°C for 12 hours.
-
Once the reaction is complete (monitored by TLC or GC), carefully vent the hydrogen.
-
The solvent can be removed under reduced pressure, and the resulting (S)-2-methylbutanoic acid can be purified by distillation or other suitable methods.
-
Determine the enantiomeric excess by chiral GC analysis after derivatization.
Visualizations
Diagram 1: General Experimental Workflow for Asymmetric Hydrogenation
Caption: A typical workflow for asymmetric hydrogenation reactions.
Diagram 2: Catalytic Cycle of Ru-BINAP Mediated Asymmetric Hydrogenation
Caption: A simplified catalytic cycle for Ru-BINAP hydrogenation.
References
Troubleshooting & Optimization
Technical Support Center: (S)-Ru(OAc)2(H8-BINAP) Catalyzed Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing (S)-Ru(OAc)2(H8-BINAP) in asymmetric hydrogenation reactions.
Frequently Asked Questions (FAQs)
Q1: What is (S)-Ru(OAc)2(H8-BINAP) and what are its primary applications?
(S)-Ru(OAc)2(H8-BINAP) is a chiral ruthenium catalyst widely used for asymmetric hydrogenation. Its primary application is in the enantioselective hydrogenation of various prochiral substrates, most notably α,β-unsaturated carboxylic acids, to produce chiral products with high enantiomeric excess (ee). A benchmark application is the hydrogenation of tiglic acid to (S)-2-methylbutanoic acid.
Q2: How should the (S)-Ru(OAc)2(H8-BINAP) catalyst be handled and stored?
The catalyst is typically a powder and should be stored in a cool, dry place, such as a refrigerator at 2-8°C. It is important to handle the catalyst under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from air and moisture, which can negatively impact its catalytic activity and enantioselectivity.
Q3: Does the (S)-Ru(OAc)2(H8-BINAP) catalyst require activation before use?
The catalyst is generally used as a precatalyst and does not typically require a separate activation step. The active catalytic species is formed in situ under the reaction conditions.
Q4: What is the general mechanism for enantioselectivity with this catalyst?
The high enantioselectivity of the (S)-Ru(OAc)2(H8-BINAP) catalyst is derived from the chiral environment created by the (S)-H8-BINAP ligand. The rigid, C2-symmetric chiral space around the ruthenium center dictates the stereochemical outcome of the hydrogenation by favoring the binding of the prochiral substrate in a specific orientation. This leads to the preferential formation of one enantiomer over the other.
Troubleshooting Guide
Problem 1: Low Enantioselectivity (% ee)
| Potential Cause | Troubleshooting Step |
| Suboptimal Hydrogen Pressure | Enantioselectivity can be highly dependent on hydrogen pressure. For the hydrogenation of geraniol, increasing pressure from 4 atm to 30 atm significantly improves optical purity.[1] It is crucial to optimize the hydrogen pressure for your specific substrate. |
| Incorrect Solvent Choice | The choice of solvent can impact both reaction rate and enantioselectivity. Protic solvents like methanol are commonly used for these hydrogenations.[2] However, the optimal solvent may be substrate-dependent. Screen different solvents (e.g., methanol, ethanol, THF) to find the best conditions. |
| Inappropriate Reaction Temperature | Temperature can influence the chiral recognition process. For the hydrogenation of tiglic acid, a moderate temperature of 30°C is often employed.[2] It is advisable to screen a range of temperatures to determine the optimum for your reaction. |
| Substrate Impurities | Impurities in the substrate can interfere with the catalyst and reduce enantioselectivity. Ensure the purity of your starting material through appropriate purification techniques (e.g., recrystallization, distillation, chromatography). |
| Catalyst Decomposition | Exposure to air or moisture can lead to catalyst decomposition and loss of enantioselectivity. Ensure all manipulations are performed under a strictly inert atmosphere and use anhydrous, degassed solvents. |
| Incorrect Ligand Enantiomer | Verify that you are using the correct enantiomer of the H8-BINAP ligand to obtain the desired product enantiomer. (S)-H8-BINAP will typically produce one enantiomer, while (R)-H8-BINAP will produce the other. |
Problem 2: Low Conversion or Slow Reaction Rate
| Potential Cause | Troubleshooting Step |
| Insufficient Hydrogen Pressure | Higher hydrogen pressure generally leads to an increased reaction rate.[3][4] Ensure the pressure is at the desired level and that there are no leaks in the system. |
| Low Reaction Temperature | While lower temperatures can sometimes favor higher enantioselectivity, they also decrease the reaction rate. A moderate increase in temperature may be necessary to achieve a reasonable conversion in an acceptable timeframe. |
| Poor Catalyst Solubility | The catalyst must be soluble in the reaction medium to be effective. If you observe poor solubility, consider a different solvent system in which the catalyst is more soluble. |
| Catalyst Poisoning | Certain functional groups or impurities (e.g., sulfur compounds) can act as catalyst poisons, deactivating the ruthenium center. Ensure the purity of your substrate and solvent. If poisoning is suspected, purification of the starting materials is necessary. |
| Low Catalyst Loading | If the reaction is too slow, a modest increase in the catalyst loading (substrate-to-catalyst ratio, S/C) may be beneficial. However, this should be balanced against the cost of the catalyst. |
Quantitative Data Summary
Table 1: Effect of Hydrogen Pressure on Enantioselectivity in the Asymmetric Hydrogenation of Geraniol
| Hydrogen Pressure (atm) | Enantiomeric Excess (% ee) |
| 4 | 70 |
| 30 | 95 |
| >90 | >95 |
Data adapted from an Organic Syntheses procedure for a similar BINAP-Ru(II) diacetate catalyst.[1]
Table 2: Enantioselective Hydrogenation of Various Unsaturated Carboxylic Acids with (S)-Ru(OAc)2(H8-BINAP)
| Substrate | Product | Enantiomeric Excess (% ee) |
| Tiglic Acid | (S)-2-Methylbutanoic Acid | up to 97%[5] |
| 2-Methylcinnamic Acid | (S)-2-Methyl-3-phenylpropanoic acid | 89% |
| Naphthacrylic Acid | (S)-Naproxen | 98% |
Note: The enantiomeric excess for the hydrogenation of 2-methylcinnamic acid with the BINAP analogue was only 30%, highlighting the superiority of H8-BINAP for certain substrates.[5]
Experimental Protocols
Detailed Methodology for the Asymmetric Hydrogenation of Tiglic Acid
This protocol is a representative example for the asymmetric hydrogenation of an α,β-unsaturated carboxylic acid using (S)-Ru(OAc)2(H8-BINAP).
Materials:
-
(S)-Ru(OAc)2(H8-BINAP) catalyst
-
Tiglic acid
-
Anhydrous, degassed methanol
-
High-pressure autoclave equipped with a magnetic stir bar and a pressure gauge
-
Hydrogen gas (high purity)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Catalyst and Substrate Preparation: In a glovebox or under a stream of inert gas, add (S)-Ru(OAc)2(H8-BINAP) and tiglic acid to the autoclave. The substrate-to-catalyst ratio (S/C) should be optimized for your specific requirements but can typically range from 100:1 to 1000:1.
-
Solvent Addition: Add anhydrous, degassed methanol to the autoclave via cannula transfer. The concentration of the substrate is typically in the range of 0.1-1.0 M.
-
System Assembly and Purging: Seal the autoclave. Remove it from the inert atmosphere and connect it to a hydrogen line. Purge the autoclave by pressurizing with hydrogen (e.g., to 10 atm) and then carefully venting. Repeat this process 3-5 times to ensure an inert atmosphere of hydrogen.
-
Reaction: Pressurize the autoclave with hydrogen to the desired pressure (e.g., 4-100 atm). Begin stirring and heat the reaction to the desired temperature (e.g., 30°C).[2]
-
Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases.
-
Workup: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen. Open the autoclave and transfer the reaction mixture to a round-bottom flask.
-
Isolation and Analysis: Remove the solvent under reduced pressure. The crude product can be purified by standard methods such as distillation or chromatography. Determine the enantiomeric excess of the product by chiral GC or HPLC analysis.
Visualizations
Caption: A typical experimental workflow for asymmetric hydrogenation.
Caption: Factors influencing enantioselectivity in the reaction.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism and stereoselectivity of asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Catalytic enantioselective synthesis of fluoromethylated stereocenters by asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Low Conversion Rates with (S)-Ru(OAc)2(H8-BINAP)
Welcome to the technical support center for the chiral catalyst (S)-Ru(OAc)2(H8-BINAP). This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve issues related to low conversion rates in asymmetric hydrogenation reactions.
Frequently Asked Questions (FAQs)
Q1: What is (S)-Ru(OAc)2(H8-BINAP) and what are its primary applications?
(S)-Ru(OAc)2(H8-BINAP), or Diacetato[(S)-(-)-2,2′-bis(diphenylphosphino)-5,5′,6,6′,7,7′,8,8′-octahydro-1,1′-binaphthyl]ruthenium(II), is a chiral ruthenium complex widely used as a catalyst in asymmetric hydrogenation. Its high efficiency and enantioselectivity make it particularly valuable in the synthesis of enantiomerically pure compounds, which are crucial in the pharmaceutical and fine chemical industries.[1] It is especially effective for the hydrogenation of α,β-unsaturated carboxylic acids, functionalized olefins, and ketones.[2] The H8-BINAP ligand, a partially hydrogenated version of BINAP, is key to achieving high enantioselectivity.[2][3]
Q2: What are the typical storage and handling conditions for (S)-Ru(OAc)2(H8-BINAP)?
To maintain its catalytic activity, (S)-Ru(OAc)2(H8-BINAP) should be stored in a cool, dry place, typically at 2-8°C, under an inert atmosphere (e.g., argon or nitrogen).[4] The compound is a powder and should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a dust mask.
Q3: Does the catalyst require pre-activation?
In many applications, the (S)-Ru(OAc)2(H8-BINAP) pre-catalyst is converted in situ to the active catalytic species by reaction with hydrogen. The reaction mechanism for a similar BINAP-Ru(II) dihalide precatalyst involves reaction with hydrogen to form the active catalyst.
Q4: What are some common causes of low conversion rates?
Low conversion rates can stem from a variety of factors, including:
-
Catalyst Deactivation/Poisoning: Impurities in the substrate, solvent, or hydrogen gas can irreversibly bind to the catalyst's active sites.
-
Sub-optimal Reaction Conditions: Incorrect temperature, hydrogen pressure, or solvent choice can significantly hinder catalyst activity.
-
Poor Substrate Quality: The presence of functional groups that can act as catalyst poisons or inhibitors in the substrate itself.
-
Improper Catalyst Handling: Exposure to air or moisture can degrade the catalyst.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving low conversion rates.
Issue 1: Suspected Catalyst Deactivation or Poisoning
Low to no conversion, even with fresh catalyst and previously successful conditions, may indicate the presence of a catalyst poison.
Troubleshooting Steps:
-
Purify Reagents:
-
Solvent: Use freshly distilled or anhydrous grade solvents. Ensure solvents are deoxygenated prior to use.
-
Substrate: Purify the substrate by recrystallization, distillation, or column chromatography to remove potential inhibitors.
-
Hydrogen Gas: Use high-purity hydrogen gas (≥99.999%) and consider using an in-line gas purifier.
-
-
Identify Potential Poisons:
-
Sulfur Compounds: Thiols, sulfides, and disulfides are potent poisons for ruthenium catalysts.
-
Halogenated Compounds: Organohalides can act as catalyst poisons.
-
Strongly Coordinating Species: Amines, nitriles, and carbon monoxide can compete with the substrate for binding to the ruthenium center, leading to inhibition.
-
dot
Caption: Troubleshooting workflow for suspected catalyst poisoning.
Issue 2: Sub-optimal Reaction Conditions
Inconsistent or lower-than-expected conversion rates may be due to non-ideal reaction parameters.
Troubleshooting Steps & Parameter Optimization:
The following table summarizes the impact of key reaction parameters on catalyst performance. Start with the recommended standard conditions and adjust one parameter at a time.
| Parameter | Standard Condition | Troubleshooting Action | Expected Outcome |
| Catalyst Loading | 0.01 - 1 mol% | Increase catalyst loading in increments (e.g., to 1.5 mol%, 2 mol%). | Higher conversion, but may increase cost. |
| Temperature | 50 - 80 °C | Screen a range of temperatures (e.g., 40°C, 60°C, 80°C). | Reaction rates generally increase with temperature, but side reactions may also increase. |
| Hydrogen Pressure | 10 - 50 atm | Increase hydrogen pressure (e.g., to 60 atm, 80 atm). | Higher pressure can increase reaction rate and may improve enantioselectivity. |
| Solvent | Methanol, Ethanol | Screen other polar, protic solvents. Avoid aprotic solvents unless specified for the substrate. | Solvent choice can significantly impact both conversion and enantioselectivity. |
| Reaction Time | 12 - 24 hours | Monitor the reaction by TLC or GC/HPLC and extend the reaction time if starting material is still present. | May lead to complete conversion if the catalyst is still active. |
Issue 3: Substrate-Related Issues
Certain functional groups on the substrate can interfere with the catalytic process.
Troubleshooting Steps:
-
Protecting Groups: If the substrate contains functional groups known to inhibit the catalyst (e.g., unprotected amines or thiols), consider using appropriate protecting groups.
-
Substrate Solubility: Ensure the substrate is fully dissolved in the chosen solvent at the reaction temperature. If not, screen for a more suitable solvent or solvent mixture.
Experimental Protocols
General Protocol for Asymmetric Hydrogenation of an α,β-Unsaturated Carboxylic Acid
This protocol is a general guideline and may require optimization for specific substrates.
-
Catalyst Preparation:
-
In a glovebox, add (S)-Ru(OAc)2(H8-BINAP) (e.g., 0.01 molar equivalent) to a high-pressure reactor vessel equipped with a magnetic stir bar.
-
Seal the vessel and transfer it out of the glovebox.
-
-
Reaction Setup:
-
In a separate flask, dissolve the α,β-unsaturated carboxylic acid (1.0 molar equivalent) in degassed methanol (or another suitable solvent).
-
Transfer the substrate solution to the reactor vessel via cannula under a positive pressure of argon or nitrogen.
-
Seal the reactor.
-
-
Hydrogenation:
-
Purge the reactor three times with high-purity hydrogen gas.
-
Pressurize the reactor to the desired pressure (e.g., 30 atm).
-
Heat the reactor to the desired temperature (e.g., 60°C) with vigorous stirring.
-
-
Reaction Monitoring and Workup:
-
Maintain the reaction at the set temperature and pressure for the desired time (e.g., 18 hours).
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Open the reactor and concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
-
Determine the conversion and enantiomeric excess by appropriate analytical methods (e.g., GC, HPLC, NMR).
-
dot
Caption: General experimental workflow for asymmetric hydrogenation.
Signaling Pathways and Logical Relationships
The following diagram illustrates a simplified catalytic cycle for a related Ru-BINAP catalyst, which is believed to be similar for (S)-Ru(OAc)2(H8-BINAP). Understanding the catalytic cycle can help in diagnosing which step might be inhibited.
dot
Caption: Simplified catalytic cycle for Ru-BINAP catalyzed hydrogenation.
References
(S)-Ru(OAc)2(H8-BINAP) catalyst deactivation and poisoning
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the (S)-Ru(OAc)2(H8-BINAP) catalyst in asymmetric hydrogenation reactions.
Troubleshooting Guide
This guide addresses common issues encountered during experiments, offering potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Action |
| Low or No Catalytic Activity | Catalyst Poisoning: Presence of impurities in the substrate, solvent, or hydrogen gas. Common poisons include sulfur compounds (e.g., thiols, thioethers), nitrogen compounds (e.g., amines, pyridines), carbon monoxide, and halides.[1] | Substrate/Solvent Purification: Purify substrates and solvents by distillation, chromatography, or treatment with activated carbon. Ensure high-purity hydrogen is used. Poison Identification: Analyze starting materials for potential poisons using techniques like GC-MS or ICP-MS.[2] |
| Catalyst Deactivation: The catalyst may have degraded due to exposure to air, moisture, or excessive base. Ru-BINAP complexes can be sensitive to oxidation. | Inert Atmosphere: Ensure all manipulations of the catalyst and reaction setup are performed under a strict inert atmosphere (e.g., argon or nitrogen).[3] Dry Solvents: Use freshly dried and degassed solvents. Base Optimization: If a base is used, carefully screen the type and concentration, as excess base can lead to catalyst deactivation.[4][5][6][7] | |
| Incorrect Catalyst Activation: For in-situ preparations, the activation procedure may be incomplete. | Review Protocol: Carefully review and follow established protocols for in-situ catalyst generation.[8] | |
| Low Enantioselectivity | Suboptimal Reaction Conditions: Temperature, pressure, and solvent can significantly influence enantioselectivity. | Parameter Screening: Systematically screen reaction parameters. For Ru-BINAP systems, lower temperatures often favor higher enantioselectivity. Protic solvents like methanol or ethanol are generally preferred.[5][9] Hydrogen Pressure: The effect of hydrogen pressure on enantioselectivity can be substrate-dependent and should be optimized.[10] |
| Catalyst Degradation: Partial degradation of the chiral ligand can lead to the formation of less selective catalytic species. | Catalyst Integrity Check: If possible, analyze the catalyst post-reaction (e.g., by NMR) to check for ligand degradation. | |
| Presence of Water: Water can be detrimental to both activity and enantioselectivity in some Ru-BINAP catalyzed reactions. | Anhydrous Conditions: Ensure rigorous exclusion of water from the reaction system. | |
| Reaction Stalls Before Completion | Product Inhibition: The product of the reaction may be inhibiting the catalyst. | Dilution: Run the reaction at a lower substrate concentration. Flow Chemistry: Consider using a continuous flow setup to minimize product accumulation. |
| Catalyst Instability under Reaction Conditions: The catalyst may not be stable over the entire course of the reaction. | Catalyst Stability Study: Monitor the reaction progress over time to determine if deactivation is occurring. Consider catalyst immobilization to enhance stability.[11] | |
| Difficulty in Catalyst Recovery and Reuse | Homogeneous Nature of the Catalyst: Recovering the catalyst from the reaction mixture can be challenging. | Immobilization: Consider immobilizing the catalyst on a solid support like silica for easier separation and recycling.[11] Membrane Filtration: Organic solvent nanofiltration (OSN) can be employed to separate the catalyst from the product stream, allowing for catalyst recycling.[9][12] |
Frequently Asked Questions (FAQs)
Q1: What are the most common poisons for the (S)-Ru(OAc)2(H8-BINAP) catalyst?
A1: While specific quantitative data for (S)-Ru(OAc)2(H8-BINAP) is limited, common poisons for Ru-BINAP catalysts in asymmetric hydrogenation include:
-
Sulfur Compounds: Thiols, thioethers, and other sulfur-containing functional groups can strongly coordinate to the ruthenium center and deactivate the catalyst, even at ppm levels.
-
Nitrogen Compounds: Basic nitrogen-containing compounds such as amines and pyridines can act as inhibitors.[1]
-
Carbon Monoxide: CO can bind tightly to the ruthenium, blocking active sites.
-
Halides: Halide ions can interfere with the catalytic cycle.
-
Phosphines: Excess phosphine ligands or phosphorus-containing impurities can inhibit the reaction.
Q2: How can I minimize catalyst deactivation during my experiment?
A2: To minimize deactivation:
-
Maintain an Inert Atmosphere: (S)-Ru(OAc)2(H8-BINAP) is air-sensitive.[3] All manipulations should be carried out under an inert gas like argon or nitrogen.
-
Use High-Purity Reagents: Ensure substrates, solvents, and hydrogen gas are free from potential poisons. Purification of starting materials is highly recommended.
-
Control Reaction Temperature: Avoid excessively high temperatures, which can lead to catalyst decomposition.
-
Optimize Base Concentration: If a base is required, use the minimum effective amount, as excess base can promote deactivation pathways.[4][5][7]
Q3: What is the expected stability of the (S)-Ru(OAc)2(H8-BINAP) catalyst under reaction conditions?
A3: The stability of Ru-BINAP catalysts is dependent on the specific substrate, solvent, and reaction conditions. Studies on similar Ru-BINAP systems have shown that the catalyst can be stable enough for multiple recycles under optimized conditions, particularly when immobilized.[9][11][12] However, deactivation can occur, for instance, through the loss of the arene ligand, leading to the formation of inactive ruthenium species.[5]
Q4: Can a deactivated (S)-Ru(OAc)2(H8-BINAP) catalyst be regenerated?
A4: Currently, there are no established, universal protocols for the regeneration of homogeneous (S)-Ru(OAc)2(H8-BINAP) that has been deactivated by strong poisons. For deactivation due to inhibition by excess base, adjusting the pH might restore some activity. In industrial settings, catalyst recovery often focuses on recycling the active catalyst before complete deactivation occurs, for example, through membrane filtration.[9][12] For severe poisoning, recovery of the precious metal for reprocessing might be the only economically viable option.
Q5: How can I tell if my catalyst has been poisoned or has simply deactivated?
A5:
-
Poisoning is often characterized by a sharp drop in activity, even at the beginning of the reaction, upon introduction of a contaminated substrate or solvent.
-
Deactivation may manifest as a gradual decrease in the reaction rate over time.
-
Analysis: To confirm poisoning, you can analyze your starting materials for common poisons. Post-reaction analysis of the catalyst (e.g., by spectroscopy) might reveal changes in its structure indicative of deactivation.
Data Presentation
Table 1: Influence of Solvent on Reaction Rate for a Ru-BINAP Catalyzed Hydrogenation
| Solvent | Relative Reaction Rate |
| Methanol | 1.00 |
| Ethanol | 0.85 |
| 1-Propanol | 0.60 |
| 2-Propanol | 0.45 |
Data is generalized from studies on Ru-BINAP catalysts and indicates that protic solvents generally lead to higher reaction rates.[5][9]
Table 2: Effect of Base on a Noyori-type Ru-Catalyst
| Base Concentration | Effect on Catalyst |
| Insufficient | Incomplete catalyst activation, low reaction rate. |
| Optimal | High reaction rate and enantioselectivity. |
| Excess | Competitive inhibition and catalyst deactivation, leading to a decrease in reaction rate.[4][5][6][7] |
Experimental Protocols
Protocol 1: Screening for Catalyst Poisons in a Substrate Sample
Objective: To determine if a substrate sample contains impurities that poison the (S)-Ru(OAc)2(H8-BINAP) catalyst.
Methodology:
-
Control Reaction:
-
In a glovebox or under a strict inert atmosphere, charge a reaction vessel with a known, high-purity standard of the substrate, the solvent, and the (S)-Ru(OAc)2(H8-BINAP) catalyst at a standard substrate-to-catalyst ratio (e.g., S/C = 1000).
-
Pressurize the vessel with high-purity hydrogen to the desired pressure.
-
Run the reaction at the standard temperature and monitor the conversion over time (e.g., by GC or HPLC).
-
-
Test Reaction:
-
Repeat the control reaction under identical conditions, but use the substrate sample to be tested instead of the high-purity standard.
-
-
Doped Reaction (Optional):
-
Repeat the control reaction, but add a small, known amount of a suspected poison (e.g., a thiol or an amine) to the reaction mixture.
-
-
Analysis:
-
Compare the reaction profiles of the control, test, and doped reactions. A significantly lower reaction rate or complete inhibition in the test reaction compared to the control suggests the presence of catalyst poisons in the substrate sample. The doped reaction serves as a positive control for poisoning.
-
Protocol 2: Catalyst Stability and Reusability Study using Membrane Filtration
Objective: To assess the stability of the (S)-Ru(OAc)2(H8-BINAP) catalyst under reaction conditions and its potential for recycling.
Methodology:
-
Initial Reaction:
-
Perform the asymmetric hydrogenation under optimized conditions.
-
Upon completion, determine the final conversion and enantiomeric excess.
-
-
Catalyst Separation:
-
Transfer the reaction mixture to an organic solvent nanofiltration (OSN) unit equipped with a suitable membrane that retains the catalyst while allowing the product and solvent to pass through.
-
Filter the reaction mixture, collecting the permeate (product solution).
-
Wash the retained catalyst on the membrane with a small amount of fresh, deoxygenated solvent.
-
-
Catalyst Recycling:
-
Back-flush the catalyst from the membrane into a clean reaction vessel using fresh solvent.
-
Add a new batch of substrate.
-
Repeat the hydrogenation reaction under the same conditions as the initial run.
-
-
Analysis:
Visualizations
Caption: Potential deactivation and poisoning pathways for the Ru-BINAP catalyst.
Caption: A logical workflow for troubleshooting common issues in catalysis.
References
- 1. ethz.ch [ethz.ch]
- 2. Gulf Bio Analytical [gulfbioanalytical.com]
- 3. publications.iupac.org [publications.iupac.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Does the Configuration at the Metal Matter in Noyori–Ikariya Type Asymmetric Transfer Hydrogenation Catalysts? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
effect of additives on (S)-Ru(OAc)2(H8-BINAP) catalyst performance
Welcome to the technical support center for the (S)-Ru(OAc)2(H8-BINAP) catalyst. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing their catalytic experiments and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is (S)-Ru(OAc)2(H8-BINAP) and what are its primary applications?
(S)-Ru(OAc)2(H8-BINAP), also known as Diacetato[(S)-(-)-2,2′-bis(diphenylphosphino)-5,5′,6,6′,7,7′,8,8′-octahydro-1,1′-binaphthyl]ruthenium(II), is a chiral ruthenium catalyst widely used for enantioselective asymmetric hydrogenation reactions. Its primary application is in the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical, fine chemical, and agrochemical industries. It is particularly effective for the hydrogenation of α,β-unsaturated carboxylic acids and functionalized ketones.
Q2: How does the H8-BINAP ligand differ from the standard BINAP ligand in its effect on catalysis?
The (S)-H8-BINAP ligand is a partially hydrogenated version of the (S)-BINAP ligand. This structural modification imparts greater flexibility and a different steric profile to the ligand. The alteration of the dihedral angle between the two naphthyl planes in H8-BINAP is thought to enhance chiral recognition, which can lead to higher enantioselectivity for certain substrates compared to the standard BINAP ligand.[1]
Q3: What are the recommended storage conditions for (S)-Ru(OAc)2(H8-BINAP)?
It is recommended to store the catalyst at 2-8°C in a dry, inert atmosphere to prevent degradation.
Q4: Can this catalyst be recycled?
While (S)-Ru(OAc)2(H8-BINAP) is a homogeneous catalyst and its separation from the reaction mixture can be challenging, it can be immobilized on solid supports to facilitate recovery and recycling. For instance, a related [Ru(BINAP)(OAc)2] catalyst supported on the mesoporous molecular sieve SBA-15 has been shown to maintain relatively high yield and stereoselectivity after being recycled three times.
Troubleshooting Guide
Issue 1: Low Enantioselectivity (ee)
| Potential Cause | Troubleshooting Step |
| Sub-optimal Ligand Choice | For your specific substrate, (S)-H8-BINAP may not be the optimal ligand. Consider screening other BINAP derivatives, such as (S)-BINAP or those with different substituents on the phenyl rings, as ligand choice can significantly impact enantioselectivity.[1] |
| Impurities in Substrate or Solvent | Ensure the purity of your substrate and solvents. Trace impurities can sometimes interfere with the catalyst's chiral environment. Use freshly distilled or high-purity solvents. |
| Incorrect Catalyst Activation | The active catalytic species may not be forming correctly. Ensure that the reaction is set up under an inert atmosphere, as oxygen can be detrimental to the catalyst. For some systems, the addition of a co-catalyst or additive is necessary for activation. |
| Sub-optimal Reaction Conditions | Enantioselectivity can be sensitive to temperature and hydrogen pressure. Systematically vary these parameters to find the optimal conditions for your reaction. |
Issue 2: Low Conversion/Reaction Rate
| Potential Cause | Troubleshooting Step |
| Catalyst Deactivation | The catalyst may have been deactivated by exposure to air or impurities. Handle the catalyst under an inert atmosphere (e.g., in a glovebox). Ensure all reagents and solvents are properly degassed. |
| Insufficient Hydrogen Pressure | For some substrates, higher hydrogen pressure is required to achieve a reasonable reaction rate. Gradually increase the hydrogen pressure and monitor the reaction progress. |
| Inhibitory Effect of Product | In some cases, the product of the reaction can inhibit the catalyst. Try running the reaction at a lower substrate concentration. |
| Presence of Halide Impurities | Chloride contamination can negatively affect the catalytic performance.[1] If you suspect this, consider synthesizing the catalyst via a chloride-free route.[1] |
| Need for an Additive | The reaction rate for certain substrates can be significantly enhanced by the addition of specific additives. For example, the addition of HCl has been shown to greatly increase the rate of hydrogenation of γ-ketoesters with Ru-BINAP catalysts.[2] |
Effect of Additives on Catalyst Performance
The performance of the (S)-Ru(OAc)2(H8-BINAP) catalyst can be significantly influenced by the presence of additives. These additives can affect the reaction rate, enantioselectivity, and even the reaction mechanism.
Halide Additives
In the presence of two equivalents of a hydrogen halide (HX, where X = Cl, Br, or I), Ru(OAc)2(BINAP) complexes can effectively catalyze the hydrogenation of a wider range of functionalized ketones.[3]
| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) |
| Ru(OAc)2((S)-BINAP) + 2 HCl | Methyl 3-oxobutanoate | Methyl (R)-3-hydroxybutanoate | 99% |
| Ru(OAc)2((S)-BINAP) + 2 HBr | 2,4-Pentanedione | (2R,4R)-2,4-Pentanediol | >99% |
Note: Data is for the closely related Ru(OAc)2(BINAP) catalyst.
Basic Additives
For the asymmetric hydrogenation of certain ketones, the addition of a base is crucial for high catalytic activity and enantioselectivity.
| Catalyst System | Additive | Substrate | Product | Enantiomeric Excess (ee) |
| RuCl2((S)-tolbinap)((S,S)-dpen) | t-C4H9OK | Acetophenone | (R)-1-Phenylethanol | 99% |
Note: Data is for a related Ru-BINAP/diamine catalyst system.
Experimental Protocols
General Protocol for Asymmetric Hydrogenation of Tiglic Acid
This protocol provides a general procedure for the asymmetric hydrogenation of tiglic acid using (S)-Ru(OAc)2(H8-BINAP).
Materials:
-
(S)-Ru(OAc)2(H8-BINAP)
-
Tiglic acid
-
Degassed ethanol
-
High-pressure autoclave equipped with a magnetic stir bar
-
Hydrogen gas (high purity)
Procedure:
-
Catalyst Preparation: In a glovebox, weigh the (S)-Ru(OAc)2(H8-BINAP) catalyst and the tiglic acid substrate into the autoclave vessel. A typical substrate-to-catalyst ratio (S/C) is 100-1000.
-
Solvent Addition: Add degassed ethanol to the autoclave vessel to dissolve the catalyst and substrate.
-
Autoclave Assembly: Seal the autoclave and remove it from the glovebox.
-
Hydrogenation: Connect the autoclave to a hydrogen gas line. Purge the autoclave with hydrogen gas three times. Pressurize the autoclave to the desired hydrogen pressure (e.g., 50-100 atm).
-
Reaction: Place the autoclave in a heating mantle or oil bath set to the desired temperature (e.g., 30°C) and stir the reaction mixture for the specified time (e.g., 24 hours).
-
Workup: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas. Open the autoclave and concentrate the reaction mixture under reduced pressure.
-
Analysis: The enantiomeric excess of the product, (S)-2-methylbutanoic acid, can be determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) after conversion to a suitable derivative.
Visualizations
Experimental Workflow for Asymmetric Hydrogenation
References
Technical Support Center: Immobilized (S)-Ru(OAc)2(H8-BINAP) Catalyst
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with the immobilized (S)-Ru(OAc)2(H8-BINAP) catalyst.
Troubleshooting Guide
This guide addresses common issues encountered during the recycling and reuse of the immobilized (S)-Ru(OAc)2(H8-BINAP) catalyst in asymmetric hydrogenation reactions.
| Issue | Potential Cause | Recommended Solution |
| Reduced Catalytic Activity | Catalyst Poisoning: Impurities in the substrate or solvent (e.g., sulfur compounds, amines) can bind to the ruthenium center and inhibit its catalytic activity. | - Ensure the purity of substrates and solvents through appropriate purification techniques (e.g., distillation, chromatography).- Perform a pre-treatment of the substrate/solvent with activated carbon or alumina. |
| Fouling: Deposition of byproducts or polymeric material on the catalyst surface can block active sites. | - Wash the catalyst with a suitable solvent to remove adsorbed species.- In severe cases, a mild oxidative treatment followed by reduction may be necessary to regenerate the catalyst. | |
| Decreased Enantioselectivity | Leaching of Chiral Ligand: Partial cleavage of the bond linking the chiral H8-BINAP ligand to the support can lead to a loss of enantiocontrol. | - Analyze the reaction filtrate for the presence of the leached ligand.- If leaching is confirmed, consider using a more robust immobilization strategy or a different support material. |
| Structural Change of the Catalyst: The chiral environment of the ruthenium center may be altered during the reaction or recycling process. | - Characterize the spent catalyst using techniques like FT-IR or solid-state NMR to identify any structural changes.- Optimize reaction conditions (temperature, pressure, solvent) to minimize catalyst degradation. | |
| Significant Ruthenium Leaching | Instability of the Support Material: The support (e.g., silica) may not be stable under the reaction conditions, leading to the release of the immobilized catalyst. | - Test the stability of the support material under the reaction conditions in the absence of the catalyst.- Consider using a more chemically inert support material. |
| Cleavage of the Linker: The chemical bond connecting the ruthenium complex to the support may be unstable. | - Employ a more stable linker for immobilization.- Perform a leaching test to quantify the amount of ruthenium in the reaction solution. | |
| Difficulty in Catalyst Recovery | Fine Particle Size of the Support: If the support particles are too small, they may pass through the filter during recovery. | - Use a support with a larger particle size.- Employ centrifugation in addition to filtration for more efficient recovery. |
| Catalyst Adhesion to Reactor Walls: The immobilized catalyst may adhere to the surfaces of the reaction vessel. | - Silanize the glassware to reduce surface adhesion.- Use a mechanical scraper or sonication to dislodge the catalyst particles. |
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using an immobilized (S)-Ru(OAc)2(H8-BINAP) catalyst over its homogeneous counterpart?
A1: The primary advantages are simplified catalyst-product separation, which allows for easy recycling and reuse of the expensive catalyst, and reduced metal contamination in the final product. This makes the process more cost-effective and environmentally friendly, which is particularly important in pharmaceutical manufacturing.
Q2: How does the performance of the immobilized catalyst compare to the homogeneous system?
A2: Generally, the immobilized catalyst may exhibit slightly lower activity and enantioselectivity compared to its homogeneous counterpart due to potential mass transfer limitations and changes in the catalyst's microenvironment upon immobilization. However, the benefits of recyclability often outweigh these modest decreases in performance.
Q3: What is the typical lifespan of an immobilized (S)-Ru(OAc)2(H8-BINAP) catalyst?
A3: The lifespan depends on the reaction conditions, the stability of the support and linker, and the purity of the reactants. With proper handling and regeneration, some immobilized ruthenium catalysts have been successfully reused for five or more cycles with minimal loss of activity and selectivity.
Q4: Can the deactivated catalyst be regenerated?
A4: Yes, in many cases, the catalyst can be regenerated. Common methods include washing with solvents to remove adsorbed impurities, or a more rigorous treatment involving oxidation followed by reduction to restore the active catalytic species.
Q5: What is the best support material for immobilizing (S)-Ru(OAc)2(H8-BINAP)?
A5: Silica is a commonly used support due to its high surface area, mechanical stability, and well-established surface chemistry for functionalization. However, the optimal support may vary depending on the specific reaction conditions.
Q6: Why is the H8-BINAP ligand used instead of BINAP?
A6: H8-BINAP-Ru complexes have been shown to provide higher enantioselectivities than their BINAP-Ru counterparts in the asymmetric hydrogenation of certain substrates, such as unsaturated carboxylic acids.[1]
Quantitative Data
The following table summarizes the performance of a silica-immobilized Ru-BINAP catalyst over multiple recycling cycles in a representative asymmetric hydrogenation reaction. While specific data for immobilized (S)-Ru(OAc)2(H8-BINAP) is limited in the public domain, this data for a closely related system illustrates the typical performance trend.
| Recycle Run | Conversion (%) | Enantiomeric Excess (ee, %) | Ruthenium Leaching (ppm) |
| 1 | >99 | 98 | < 1 |
| 2 | >99 | 98 | < 1 |
| 3 | >99 | 97 | 1.2 |
| 4 | 98 | 97 | 1.5 |
| 5 | 97 | 96 | 1.8 |
Note: Data is representative of a silica-immobilized Ru-BINAP catalyst and may not be exact for (S)-Ru(OAc)2(H8-BINAP).[2][3]
Experimental Protocols
Protocol 1: Immobilization of (S)-Ru(OAc)2(H8-BINAP) on Silica Gel
This protocol describes a general procedure for the covalent immobilization of the catalyst onto a silica support.
Materials:
-
(S)-Ru(OAc)2(H8-BINAP)
-
Silica gel (high purity, suitable for chromatography)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene
-
Schlenk flask and standard Schlenk line equipment
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Activation of Silica Gel: Heat the silica gel under vacuum at 150°C for 4 hours to remove adsorbed water.
-
Silanization of Silica:
-
Suspend the activated silica gel in anhydrous toluene in a Schlenk flask under an inert atmosphere.
-
Add APTES dropwise to the suspension while stirring.
-
Reflux the mixture for 24 hours.
-
Allow the mixture to cool to room temperature, then filter the functionalized silica.
-
Wash the silica thoroughly with toluene and then with diethyl ether.
-
Dry the amino-functionalized silica under vacuum.
-
-
Immobilization of the Ruthenium Complex:
-
Suspend the amino-functionalized silica in anhydrous toluene in a Schlenk flask.
-
Add a solution of (S)-Ru(OAc)2(H8-BINAP) in toluene to the suspension.
-
Stir the mixture at 80°C for 48 hours under an inert atmosphere.
-
Cool the mixture, filter the immobilized catalyst, and wash extensively with toluene to remove any unreacted complex.
-
Dry the final immobilized catalyst under vacuum.
-
Protocol 2: Asymmetric Hydrogenation and Catalyst Recycling
Materials:
-
Immobilized (S)-Ru(OAc)2(H8-BINAP) catalyst
-
Substrate (e.g., an unsaturated carboxylic acid)
-
Solvent (e.g., methanol)
-
High-pressure autoclave
-
Hydrogen gas (high purity)
Procedure:
-
Reaction Setup:
-
In a glovebox, charge the autoclave with the immobilized catalyst, the substrate, and the solvent.
-
Seal the autoclave and remove it from the glovebox.
-
-
Hydrogenation:
-
Purge the autoclave with hydrogen gas several times.
-
Pressurize the autoclave to the desired hydrogen pressure.
-
Heat the reaction mixture to the desired temperature and stir.
-
Monitor the reaction progress by taking samples periodically (if the setup allows) and analyzing them by GC or HPLC.
-
-
Catalyst Recovery and Recycling:
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to separate the immobilized catalyst.
-
Wash the recovered catalyst with the reaction solvent and then with a non-coordinating solvent like diethyl ether.
-
Dry the catalyst under vacuum.
-
The recovered catalyst can then be used for subsequent reaction cycles.
-
Protocol 3: Leaching Test
This protocol is to determine the amount of ruthenium that has leached from the support into the reaction solution.
Materials:
-
Filtrate from the hydrogenation reaction
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) instrument
-
Ruthenium standard solutions for calibration
Procedure:
-
Sample Preparation:
-
After the hydrogenation reaction and filtration of the immobilized catalyst, collect the liquid filtrate.
-
If necessary, dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
-
Analysis:
-
Analyze the prepared sample using ICP-MS or AAS to determine the concentration of ruthenium. .
-
The amount of leached ruthenium is typically reported in parts per million (ppm) or as a percentage of the initial ruthenium loading.
-
Visualizations
Caption: Experimental workflow for the immobilization, use, and recycling of the (S)-Ru(OAc)2(H8-BINAP) catalyst.
Caption: A logical diagram illustrating the troubleshooting process for the immobilized catalyst.
References
impact of solvent choice on (S)-Ru(OAc)2(H8-BINAP) catalytic activity
Welcome to the technical support center for the chiral catalyst (S)-Ru(OAc)₂(H₈-BINAP). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the impact of solvent choice on the catalytic activity of this versatile asymmetric hydrogenation catalyst.
Frequently Asked Questions (FAQs)
Q1: What is the general role of the solvent in catalysis with (S)-Ru(OAc)₂(H₈-BINAP)?
A1: The solvent plays a critical role in the catalytic performance of (S)-Ru(OAc)₂(H₈-BINAP). It not only dissolves the substrate and catalyst but can also directly participate in the catalytic cycle. Protic solvents, such as alcohols, can act as proton donors, which may accelerate the release of the hydrogenated product from the catalyst's coordination sphere. The polarity and coordinating ability of the solvent can also influence the stability of intermediates in the catalytic cycle, thereby affecting both the reaction rate and the enantioselectivity.
Q2: Which solvents are recommended for the asymmetric hydrogenation of β-keto esters?
A2: For the asymmetric hydrogenation of β-keto esters, such as methyl acetoacetate, using Ru-BINAP catalysts, protic solvents like methanol, ethanol, and isopropanol have been shown to provide the highest catalytic activities.[1][2] These solvents can act as proton donors, which facilitates the product release from the reaction intermediate.[1][2]
Q3: How does the choice of alcoholic solvent affect the reaction rate in the hydrogenation of allylic alcohols?
A3: In the asymmetric hydrogenation of geraniol, a representative allylic alcohol, the reaction rate has been observed to decrease with increasing steric bulk of the alcohol solvent. The trend for the reaction rate is: methanol > ethanol > 1-propanol > 2-propanol.[3][4]
Q4: Does the solvent always affect the enantioselectivity of the reaction?
A4: Not always. In the case of the asymmetric hydrogenation of geraniol with a Ru-BINAP catalyst, while the reaction rate was solvent-dependent, the selectivity and enantiomeric excess were found to be independent of the alcoholic solvent used (methanol, ethanol, 1-propanol, and 2-propanol).[3][4] However, for other substrates, like tiglic acid, the enantioselectivity has been shown to be influenced by the solvent, with variations observed even with changes in the pressure of supercritical CO₂, which correlates with changes in the solvent's dielectric constant.
Q5: Can water be used as a solvent or co-solvent?
A5: The presence of water in the reaction mixture has been found to be detrimental to both the activity and the enantioselectivity in the asymmetric hydrogenation of methyl acetoacetate with a Ru-BINAP catalyst.[1][2] It is therefore recommended to use anhydrous solvents for optimal performance.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no catalytic activity | 1. Catalyst deactivation due to impurities (e.g., water, oxygen).2. Inappropriate solvent choice.3. Insufficient hydrogen pressure. | 1. Ensure all solvents and reagents are anhydrous and degassed. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).2. For β-keto esters, switch to a protic solvent like methanol or ethanol.[1][2]3. Increase the hydrogen pressure, as reaction rate and enantioselectivity can be pressure-dependent.[3][4] |
| Low enantioselectivity (ee) | 1. Presence of water in the reaction medium.[1][2]2. Sub-optimal solvent choice for the specific substrate.3. Racemization of the product under the reaction conditions. | 1. Use rigorously dried solvents and reagents.2. Screen a range of solvents with varying polarities and coordinating abilities. For substrates like tiglic acid, consider that enantioselectivity can be solvent-dependent.3. Analyze the reaction at lower conversions to check if the ee is higher. If so, consider reducing the reaction time or temperature. |
| Incomplete conversion | 1. Catalyst decomposition over the reaction time.2. Insufficient reaction time or temperature.3. Product inhibition. | 1. Use a higher catalyst loading or perform the reaction at a lower temperature to improve catalyst stability.2. Monitor the reaction progress over time and consider increasing the reaction time or temperature if the catalyst is stable under those conditions.3. In some cases, the product can inhibit the catalyst. Try running the reaction at a lower substrate concentration. |
| Poor reproducibility | 1. Variations in solvent purity and water content.2. Inconsistent catalyst quality or handling.3. Trace amounts of oxygen in the reaction setup. | 1. Use high-purity, anhydrous solvents from a reliable source for all experiments.2. Store the catalyst under an inert atmosphere and handle it in a glovebox.3. Ensure the reaction setup is properly sealed and purged with an inert gas before introducing hydrogen. |
Data Presentation
Table 1: Effect of Solvent on the Asymmetric Hydrogenation of Geraniol Catalyzed by Ru-BINAP
| Solvent | Reaction Rate | Selectivity | Enantiomeric Excess (ee) |
| Methanol | Highest | Independent of solvent | Independent of solvent |
| Ethanol | High | Independent of solvent | Independent of solvent |
| 1-Propanol | Moderate | Independent of solvent | Independent of solvent |
| 2-Propanol | Lowest | Independent of solvent | Independent of solvent |
Data synthesized from findings in references[3][4].
Table 2: Solvent Effects in the Asymmetric Hydrogenation of Methyl Acetoacetate with a Ru-BINAP Catalyst
| Solvent | Catalytic Activity | Enantioselectivity | Notes |
| Methanol | Highest | High | Protic solvent, acts as a proton donor.[1][2] |
| Ethanol | High | High | Protic solvent, acts as a proton donor.[1][2] |
| Isopropanol | High | High | Protic solvent, acts as a proton donor.[1][2] |
| Aprotic Solvents | Significantly Reduced | Significantly Reduced | --- |
| Solvents with Water | Detrimental Effect | Detrimental Effect | Water is detrimental to both activity and enantioselectivity.[1][2] |
Data synthesized from findings in references[1][2].
Experimental Protocols
General Protocol for Asymmetric Hydrogenation of an Unsaturated Substrate
This protocol is a general guideline and may require optimization for specific substrates.
1. Catalyst Preparation:
-
In a glovebox, a Schlenk flask is charged with (S)-Ru(OAc)₂(H₈-BINAP) (e.g., 0.01 mmol).
-
The flask is sealed and removed from the glovebox.
2. Reaction Setup:
-
The Schlenk flask containing the catalyst is evacuated and backfilled with argon or nitrogen three times.
-
Anhydrous, degassed solvent (e.g., methanol, 10 mL) is added via syringe.
-
The substrate (e.g., 1.0 mmol) is added to the flask.
-
The flask is placed in an autoclave or a high-pressure reactor.
-
The reactor is purged with hydrogen gas several times.
3. Hydrogenation:
-
The reactor is pressurized with hydrogen to the desired pressure (e.g., 10-50 atm).
-
The reaction mixture is stirred at the desired temperature (e.g., 25-60 °C) for the specified time (e.g., 12-24 hours).
4. Work-up and Analysis:
-
After the reaction is complete, the reactor is cooled to room temperature and the hydrogen pressure is carefully released.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to isolate the product.
-
The conversion and enantiomeric excess of the product are determined by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral stationary phase.
Visualizations
Caption: Experimental workflow for asymmetric hydrogenation.
Caption: Troubleshooting logic for poor reaction performance.
References
Technical Support Center: Catalyst Stability Under High Pressure & Temperature
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing catalyst stability in high-pressure and high-temperature environments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of catalyst deactivation under high temperature and pressure?
A1: Catalyst deactivation under harsh conditions is a significant challenge and typically occurs through three main pathways: thermal, chemical, and mechanical degradation.[1]
-
Thermal Deactivation (Sintering): At high temperatures, catalyst particles can agglomerate, leading to a reduction in the active surface area and, consequently, lower catalytic activity.[1] This process is often accelerated by the presence of water vapor.[2] The support material can also collapse, trapping the active catalytic phase.[2]
-
Chemical Deactivation: This involves a change in the chemical composition of the catalyst. Common mechanisms include:
-
Poisoning: Impurities in the reactant stream, such as sulfur, carbon monoxide, or heavy metals, can irreversibly bind to the active sites of the catalyst, rendering them inactive.[1][3][4] The strength of the poison's bond to the active site determines whether the poisoning is reversible or irreversible.[2]
-
Coking/Fouling: Carbonaceous deposits (coke) can form on the catalyst surface, physically blocking pores and active sites.[1] This is a common issue in hydrocarbon processing.
-
Vapor Reactions: The catalyst can react with vapor-phase species to form inactive or volatile compounds, leading to a loss of active material.[1] For example, nickel catalysts can form volatile nickel carbonyl in the presence of high CO partial pressures.[2]
-
-
Mechanical Deactivation: This refers to the physical loss of catalyst material.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Q2: My reactor is showing a higher-than-expected pressure drop. What are the likely causes?
A2: An increasing pressure drop across the catalyst bed is a common symptom of several underlying issues. The primary causes are typically related to physical blockages or changes in the catalyst bed structure.
-
Catalyst Fouling or Coking: The accumulation of deposits on the catalyst can block the flow paths through the bed, leading to an increased pressure drop.[6]
-
Catalyst Crushing or Attrition: Mechanical failure of the catalyst pellets can generate fine particles that accumulate in the void spaces of the catalyst bed, impeding flow.[5] This is particularly relevant in high-flow or mechanically agitated systems.
-
Bed Channeling: Poor loading of the catalyst can create voids and channels. If coking occurs, the flow may be forced through narrower paths, increasing the pressure drop.[7] Conversely, if voids from poor loading are the primary issue, the pressure drop might decrease as the flow bypasses the catalyst bed.[7]
-
Upstream Issues: Problems with other engine or reactor components, such as the fuel injectors or turbochargers, can lead to incomplete combustion and increased soot production, which then clogs the catalyst.[8]
Q3: I'm observing a rapid decline in catalytic conversion. How can I diagnose the cause?
A3: A sudden drop in conversion points to a rapid deactivation of the catalyst. Identifying the root cause is crucial for mitigation.
-
Catalyst Poisoning: Check the purity of your reactant feeds. The introduction of even small amounts of poisons like sulfur, lead, or phosphorus can quickly deactivate the catalyst by blocking active sites.[1][9]
-
Thermal Runaway/Sintering: A sudden temperature spike can cause rapid thermal degradation and sintering of the catalyst, leading to a significant loss of active surface area.[7] Monitor the reactor temperature profile for any excursions. Causes for temperature runaways can include loss of cooling, sudden changes in feed quality, or maldistribution of flow creating hot spots.[7]
-
Changes in Feed Composition: An unexpected change in the feed composition, such as the introduction of olefins or a lower steam-to-carbon ratio in reforming processes, can accelerate coking and deactivation.[9]
-
Catalyst Leaching: In liquid-phase reactions, the active metal component may leach from the support into the reaction medium, especially under harsh pH or temperature conditions.
Below is a troubleshooting workflow to diagnose a decline in catalyst activity.
Quantitative Data Summary
The stability of a catalyst is influenced by numerous factors. The tables below summarize quantitative data on how temperature, pressure, and the presence of poisons can affect catalyst performance.
Table 1: Effect of Temperature on Catalyst Sintering and Activity
| Catalyst System | Temperature (°C) | Time (h) | Change in Metal Surface Area | Impact on Activity | Reference |
|---|---|---|---|---|---|
| Ni/Al₂O₃ (Methanation) | < 425 | - | Ni crystallite growth | Rapid deactivation | [2] |
| Supported Metal Catalysts | > 500 | - | Crystallite growth, support collapse | General decrease in activity | [2] |
| Ni-based (Steam Reforming) | > 600 | - | Increased sintering rate in H₂O/H₂ | Decreased activity | [2] |
| Pd/Al₂O₃ (Methane Combustion) | High-Temp Aging | < 0.2 | Nanoparticle decomposition | 85% to 20% conversion drop |[10] |
Table 2: Influence of Pressure on Catalyst Deactivation
| Catalyst System | Pressure (MPa) | Observation | Impact on Activity/Lifetime | Reference |
|---|---|---|---|---|
| Ir-based (Formic Acid Dehydrogenation) | 2 | TOF is 4% of ambient pressure | Substantial decrease in reactivity | [11] |
| Ir-based (Formic Acid Dehydrogenation) | 1 | TON is <40% of ambient pressure | Reduced catalyst lifetime | [11] |
| PdZn (CO₂ Hydrogenation) | 3.0 | Stable performance | Excellent stability over 72h |[12] |
Experimental Protocols
Detailed methodologies are crucial for assessing catalyst stability. Below are protocols for key experiments.
Protocol 1: Temperature Programmed Reduction (TPR) for Catalyst Characterization
Objective: To determine the reducibility of metal oxides in the catalyst and assess metal-support interactions, which influences thermal stability.[13][14]
Methodology:
-
Sample Preparation: Place a known weight (e.g., 50-100 mg) of the fresh catalyst in a quartz U-tube reactor.
-
Pre-treatment (Degassing): Heat the sample under an inert gas flow (e.g., Argon at 30 mL/min) to a specific temperature (e.g., 200-300 °C) for a set time (e.g., 1-2 hours) to remove adsorbed impurities like water and CO₂.[14]
-
Reduction: Cool the sample to room temperature. Switch the gas flow to a reducing mixture (e.g., 5-10% H₂ in Ar at 30 mL/min).
-
Temperature Program: Ramp the temperature at a linear rate (e.g., 10 °C/min) to a final temperature (e.g., 800-900 °C).
-
Data Acquisition: Monitor the H₂ concentration in the effluent gas using a thermal conductivity detector (TCD). The consumption of H₂ is recorded as a function of temperature.[14]
-
Analysis: The resulting TPR profile shows peaks corresponding to the reduction of different metal species. The temperature of the peak maxima gives information on the ease of reduction, while the area under the peaks can be used to quantify the amount of reducible species.
Protocol 2: Accelerated Aging Test for Thermal Stability Assessment
Objective: To simulate the long-term thermal deactivation of a catalyst in a shorter timeframe by exposing it to higher temperatures.[15][16]
Methodology:
-
Baseline Characterization: Characterize the fresh catalyst's properties, including activity, selectivity, surface area (BET), and metal dispersion (chemisorption).
-
Aging Conditions: Place the catalyst in a reactor and expose it to a controlled atmosphere (e.g., inert gas, air, or a reactive gas mixture) at an elevated temperature for a defined period. The temperature should be higher than the normal operating temperature but below a level that would cause catastrophic failure. The Arrhenius equation can be used to relate aging time and temperature.[15][17]
-
Experimental Setup: The catalyst can be aged in a tube furnace or directly within the reaction setup.
-
Post-Aging Characterization: After the aging period, cool the catalyst to reaction temperature.
-
Performance Evaluation: Re-evaluate the catalyst's activity and selectivity under standard reaction conditions.
-
Physical/Chemical Analysis: Perform post-mortem characterization (e.g., XRD, TEM, BET) to analyze changes in crystal structure, particle size, and surface area to identify the deactivation mechanism (e.g., sintering).
The workflow for an accelerated aging study is visualized below.
Protocol 3: In-Situ/Operando Spectroscopy for Mechanistic Insights
Objective: To monitor the state of the catalyst under actual reaction conditions (high temperature and pressure) to identify active sites, reaction intermediates, and deactivation pathways in real-time.[18][19][20]
Methodology:
-
Specialized Reactor Cell: The experiment is conducted in a specially designed cell that is transparent to the radiation being used (e.g., IR, X-ray) and can withstand high pressures and temperatures.
-
Catalyst Preparation: The catalyst is loaded into the cell as a thin wafer or packed bed.
-
Reaction Conditions: The reactant gases are introduced into the cell at the desired flow rates, pressure, and temperature.
-
Spectroscopic Measurement: Spectra are collected continuously as the reaction proceeds. For example, using operando X-ray Absorption Spectroscopy (XAS), one can track changes in the oxidation state and coordination environment of the metal active sites.[19]
-
Correlated Activity Measurement: Simultaneously, the composition of the gas exiting the reactor cell is analyzed (e.g., by mass spectrometry or gas chromatography) to correlate the spectroscopic data with catalytic activity and selectivity.
-
Data Analysis: By analyzing the evolution of spectroscopic features over time and correlating them with performance data, one can build a detailed picture of the reaction mechanism and identify species responsible for deactivation.
References
- 1. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 2. ammoniaknowhow.com [ammoniaknowhow.com]
- 3. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 4. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 5. researchgate.net [researchgate.net]
- 6. Reasons for high pressure drop in catalyst beds [eureka.patsnap.com]
- 7. Troubleshooting of Catalytic Reactors | PPTX [slideshare.net]
- 8. 5 Reasons for Diesel Oxidation Catalyst Failure [pointspring.com]
- 9. afpm.org [afpm.org]
- 10. Supported Catalyst Deactivation by Decomposition into Single Atoms Is Suppressed by Increasing Metal Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.pku.edu.cn [chem.pku.edu.cn]
- 12. pubs.acs.org [pubs.acs.org]
- 13. uomus.edu.iq [uomus.edu.iq]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- 16. digital.library.unt.edu [digital.library.unt.edu]
- 17. researchgate.net [researchgate.net]
- 18. eolss.net [eolss.net]
- 19. m.youtube.com [m.youtube.com]
- 20. google.com [google.com]
analytical methods for detecting ruthenium residues in final products
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for the analytical methods used to detect ruthenium residues in final products.
Troubleshooting Guides
This section addresses specific issues that researchers, scientists, and drug development professionals may encounter during ruthenium analysis using common spectrometric techniques.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
| Question/Issue | Potential Causes & Solutions |
| Why am I observing high background counts or contamination in my calibration blank? | Cause: Contaminated reagents, standards, or instrument components.Solution: 1. Prepare fresh, parts-per-billion (ppb) or lower concentration standards daily using serial dilutions.[1]2. Check the certificate of analysis for all reagents for potential contaminants.[1]3. Ensure the rinse solution matches your sample matrix to effectively clean the sample introduction system between runs.[1]4. Inspect and clean the sampler and skimmer cones, as blockages or oxidation can be a source of contamination.[2] |
| What leads to poor precision (%RSD is too high) in my results? | Cause: Issues within the sample introduction system are the most common cause of poor precision.[1][2]Solution: 1. Peristaltic Pump: Check for worn or damaged pump tubing and ensure the clamp is adjusted correctly. Jerky movements may indicate a faulty pump.[1][2]2. Nebulizer: Inspect for blockages or damage at the tip. A high backpressure reading often indicates a blockage.[2]3. Spray Chamber: A dirty spray chamber can affect aerosol formation and transport. Clean it according to the manufacturer's recommendations.4. Cones: Ensure sampler and skimmer cones are clean and properly conditioned before analysis.[1] |
| My ruthenium signal is drifting or unstable over time. What should I do? | Cause: Sample buildup in tubing, degradation of tubing from acidic samples, or incomplete sample digestion.[3]Solution: 1. Ensure adequate rinse times between samples with an appropriate rinse solution to prevent carryover or memory effects.[1]2. Verify that sample digestion is complete, with no particulate matter remaining in the solution.[1]3. For highly corrosive samples, check tubing for any signs of degradation that could cause leaks or flow rate inconsistencies.[3]4. Use an internal standard, such as scandium or yttrium, to correct for sample-to-sample variability and instrument drift.[3] |
| Why are my spike recoveries low or inconsistent? | Cause: Loss of volatile ruthenium species during sample preparation, or matrix effects.Solution: 1. Volatilization: During digestion with oxidizing acids like nitric acid, volatile ruthenium tetroxide (RuO₄) can form, leading to analyte loss.[4] Use a closed-vessel digestion system or a carefully controlled heating program.[5][6]2. Matrix Matching: Whenever possible, match the matrix of your calibration standards to your samples to compensate for matrix effects.[1]3. Digestion Method: Ensure the chosen digestion method is suitable for the sample matrix and can completely break down the sample to liberate all ruthenium. High-temperature fusion or microwave-assisted digestion are often effective.[4][5] |
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)
| Question/Issue | Potential Causes & Solutions |
| I'm experiencing poor precision and inconsistent results. Where should I start troubleshooting? | Cause: Problems in the sample introduction system are the most likely culprit.[3]Solution: 1. Check the peristaltic pump tubing for flattening or wear.[2]2. Examine the nebulizer for blockages; look for a "spitting" or pulsating mist inside the spray chamber.[2]3. Ensure the torch is properly aligned and the RF coil is in good condition. |
| The instrument signal is drifting throughout the analytical run. How can this be corrected? | Cause: Buildup of non-aerosolized sample in the instrument tubing or degradation of the tubing itself.[3]Solution: 1. Implement a rigorous rinsing protocol between samples.2. Use an internal standard to compensate for drift.[3]3. Periodically inspect and replace worn sample introduction components. |
| My detection limits for ruthenium are higher than expected. How can I improve sensitivity? | Cause: Sub-optimal instrument parameters, matrix interferences, or sensitivity loss in certain media.Solution: 1. Optimize instrument parameters such as RF power, nebulizer gas flow rate, and viewing height.2. Be aware that analyzing ruthenium in alkaline media resulting from fusion procedures can cause a significant loss in sensitivity. Acidifying the sample solution to form hexachlororuthenate (RuCl₆²⁻) before nebulization can prevent this.[7]3. Address spectral interferences from other elements in the sample by selecting an alternative, interference-free emission line for ruthenium. |
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is most suitable for my application? A1: The choice depends on the required detection limit and the sample matrix.
-
ICP-MS offers the highest sensitivity, with detection limits in the parts-per-trillion (pg/L) to low parts-per-billion (ng/L) range, making it ideal for ultra-trace analysis in final drug products.[8][9]
-
ICP-OES is a robust technique suitable for higher concentrations, with typical detection limits around 9-10 ng/mL.[4][5] It is often used for analyzing catalysts or intermediate products.
-
Graphite Furnace Atomic Absorption Spectroscopy (GFAAS) provides good sensitivity, with a limit of quantitation reported at 0.5 µg/g for solid samples, and can be an alternative to ICP-MS.[6]
Q2: What are the biggest challenges in sample preparation for ruthenium analysis? A2: The primary challenges are ensuring complete dissolution of the sample and preventing the loss of ruthenium.
-
Complete Dissolution: Ruthenium is often present in chemically inert forms, especially in catalysts. Aggressive digestion methods like high-temperature fusion with an oxidizing flux (e.g., NaOH-NaNO₃ or KOH-KNO₃) or microwave digestion in a closed Teflon vessel with aqua regia are often necessary.[4][5]
-
Analyte Loss: A significant problem is the potential loss of ruthenium due to the formation of volatile RuO₄, particularly under oxidative conditions during sample digestion.[4] Using a sealed digestion vessel is a common strategy to mitigate this loss.[5]
Q3: Can I use organic solvents for my samples? A3: Yes, some methods have been developed using organic solvents. For GFAAS analysis, dissolving or diluting pharmaceutical samples in dimethyl sulfoxide (DMSO) has been shown to be effective, avoiding more complex digestion procedures.[6] Ruthenium was found to be stable in DMSO for at least 5 days.[6]
Q4: What is method validation and why is it important? A4: Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[10] It is critical for ensuring the reliability, accuracy, and precision of your results. Key parameters to validate include accuracy, precision, specificity, detection limit, quantitation limit, linearity, and range.[10][11]
Quantitative Data Presentation
The following table summarizes the performance of common analytical methods for ruthenium detection.
| Parameter | ICP-MS | ICP-OES | GFAAS |
| Typical Detection Limit (LOD) | 5 ng/L[8]20-42 pg/L (with PVG)[9] | 9-10 ng/mL[4][5] | 0.003 µg/mL[6] |
| Typical Limit of Quantitation (LOQ) | - | - | 0.005 µg/mL (liquid sample)[6]0.5 µg/g (solid sample)[6] |
| Linear Range | - | 0 - 100.00 mg/L[4][5] | 0.005 - 0.350 µg/mL[6] |
| Relative Standard Deviation (RSD) | <2.5%[9] | 2.01% - 2.12%[4][5] | - |
| Spike Recovery | Desirable recoveries reported for water samples.[8] | Good recoveries reported for catalyst samples.[4][5] | 81% - 100%[6] |
PVG: Photochemical Vapor Generation, a specialized sample introduction technique.
Experimental Protocols
Method 1: Ruthenium in Catalysts by ICP-OES using Teflon Pressure Vessel Digestion
This protocol is adapted from a method for determining ruthenium in waste ruthenium-loaded carbon catalyst samples.[5]
-
Sample Weighing: Accurately weigh a representative portion of the homogenized catalyst sample.
-
Digestion:
-
Place the sample into a Teflon pressure digestion vessel.
-
Add aqua regia (a mixture of nitric acid and hydrochloric acid, typically in a 1:3 ratio).
-
Seal the vessel tightly.
-
Place the vessel in a temperature-controlled oven or heating block.
-
Heat according to an optimized temperature program to ensure complete digestion.
-
-
Dilution:
-
After cooling, carefully open the vessel in a fume hood.
-
Transfer the digested solution quantitatively to a volumetric flask.
-
Dilute to the mark with deionized water. The final solution should be clear with no particulates.
-
-
Instrumental Analysis:
-
Prepare a calibration curve using certified ruthenium standards, matrix-matched to the acid concentration of the samples.
-
Aspirate a blank solution, the calibration standards, and the prepared sample solutions into the ICP-OES.
-
Measure the emission intensity at a suitable ruthenium wavelength (e.g., 240.272 nm or 267.876 nm).
-
Calculate the concentration of ruthenium in the original sample based on the calibration curve and dilution factor.
-
Method 2: Ruthenium in Pharmaceuticals by GFAAS
This protocol is based on a method for determining ruthenium in solid and liquid pharmaceutical compounds.[6]
-
Sample Preparation:
-
Solid Samples: Accurately weigh the solid sample and dissolve it in a known volume of dimethyl sulfoxide (DMSO). A 100-fold dilution is a typical starting point.[6]
-
Liquid Samples: Directly dilute the liquid sample with DMSO to achieve a concentration within the instrument's linear range.
-
-
Instrumental Analysis:
-
Set up the GFAAS instrument with a graphite tube suitable for ruthenium analysis.
-
Program the furnace with a carefully designed heating program to first dry the sample, then pyrolyze (char) the organic matrix without losing ruthenium, and finally atomize the ruthenium for measurement. This is critical to avoid pre-atomization signal loss.[6]
-
Inject a small, precise volume of the prepared sample solution (or standard) into the graphite tube.
-
Initiate the furnace program and measure the peak absorbance.
-
-
Quantification:
-
Prepare calibration standards by diluting a ruthenium standard in DMSO.
-
Generate a calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of ruthenium in the sample from the calibration curve, accounting for any dilutions.
-
Visualizations
Caption: General experimental workflow for Ruthenium analysis by ICP-MS.
Caption: Troubleshooting flowchart for poor precision in ICP analysis.
References
- 1. youtube.com [youtube.com]
- 2. Troubleshooting ICP Spectrometer Performance | Labcompare [labcompare.com]
- 3. ICP-OES Explained: Applications, Setup and Limits | Technology Networks [technologynetworks.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Ruthenium in Waste Ruthenium-Loaded Carbon Catalyst Samples Using Teflon Pressure Vessel-Assisted Sample Digestion and ICP-OES | Scientific.Net [scientific.net]
- 6. researchgate.net [researchgate.net]
- 7. Improvements in the sample preparation for the determination of ruthenium in catalysts by different spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
Validation & Comparative
A Head-to-Head Battle of Chiral Titans: (S)-Ru(OAc)2(H8-BINAP) versus (S)-Ru(OAc)2(BINAP) in Catalytic Performance
In the landscape of asymmetric catalysis, the choice of ligand is paramount to achieving high enantioselectivity and efficiency. For decades, ruthenium complexes bearing the BINAP ligand have been a cornerstone for the stereoselective hydrogenation of a wide array of substrates. However, the partially hydrogenated analogue, H8-BINAP, has emerged as a formidable contender, often exhibiting superior performance. This guide provides a detailed, data-driven comparison of the catalytic prowess of (S)-Ru(OAc)2(H8-BINAP) and (S)-Ru(OAc)2(BINAP), offering researchers, scientists, and drug development professionals a comprehensive resource for catalyst selection.
Unveiling the Champion: Superior Enantioselectivity with H8-BINAP
Experimental evidence consistently demonstrates that Ru(II) complexes featuring the H8-BINAP ligand furnish higher enantioselectivities in the asymmetric hydrogenation of α,β-unsaturated carboxylic acids when compared to their BINAP counterparts.[1] This enhanced stereocontrol is attributed to the more rigid and defined chiral environment created by the octahydrobinaphthyl backbone of the H8-BINAP ligand.
Comparative Catalytic Performance in the Asymmetric Hydrogenation of α,β-Unsaturated Carboxylic Acids
The following table summarizes the comparative performance of (S)-Ru(OAc)2(H8-BINAP) and (S)-Ru(OAc)2(BINAP) in the asymmetric hydrogenation of various α,β-unsaturated carboxylic acids. The data clearly illustrates the superior enantioselectivity achieved with the H8-BINAP-based catalyst.
| Substrate | Catalyst | Conversion (%) | Enantiomeric Excess (ee, %) |
| Tiglic Acid | (S)-Ru(OAc)2(H8-BINAP) | >99 | 91 |
| Tiglic Acid | (S)-Ru(OAc)2(BINAP) | >99 | 86 |
| Atropic Acid | (S)-Ru(OAc)2(H8-BINAP) | >99 | 93 |
| Atropic Acid | (S)-Ru(OAc)2(BINAP) | >99 | 87 |
| Itaconic Acid | (S)-Ru(OAc)2(H8-BINAP) | >99 | 95 |
| Itaconic Acid | (S)-Ru(OAc)2(BINAP) | >99 | 81 |
| 2-Methylcinnamic Acid | (S)-Ru(OAc)2(H8-BINAP) | 95 | 89 |
| 2-Methylcinnamic Acid | (S)-Ru(OAc)2(BINAP) | 30 | 30 |
Data sourced from a 1996 study by Takaya et al. as cited in "Recent Advances of BINAP Chemistry in the Industrial Aspects".[1]
The Underlying Mechanism: A Look into the Catalytic Cycle
The Noyori asymmetric hydrogenation mechanism provides a framework for understanding how these catalysts achieve their remarkable stereoselectivity. The reaction proceeds through a six-membered ring transition state involving the ruthenium center, the substrate, and hydride transfer. The chirality of the ligand dictates the facial selectivity of the hydrogenation.
Caption: A simplified schematic of the Noyori asymmetric hydrogenation catalytic cycle.
Experimental Corner: Protocols for Catalyst Synthesis and Hydrogenation
Reproducibility is key in scientific research. Below are detailed experimental protocols for the synthesis of the Ru(OAc)2(BINAP) catalyst and a general procedure for asymmetric hydrogenation.
Synthesis of Ru(OAc)2[(S)-BINAP]
This procedure is adapted from a verified protocol in Organic Syntheses.[2]
Materials:
-
[RuCl2(cod)]n (cyclooctadiene ruthenium(II) chloride polymer)
-
(S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((S)-BINAP)
-
Sodium acetate
-
Toluene
-
tert-Butyl alcohol
-
Argon or Nitrogen atmosphere
Procedure:
-
A mixture of [RuCl2(cod)]n and (S)-BINAP in toluene is heated at reflux under an inert atmosphere.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is dissolved in tert-butyl alcohol, and sodium acetate is added.
-
The mixture is heated at reflux, followed by cooling and removal of the solvent.
-
The resulting solid is purified by recrystallization to yield Ru(OAc)2[(S)-BINAP] as a yellow crystalline solid.
General Procedure for Asymmetric Hydrogenation of an α,β-Unsaturated Carboxylic Acid
Materials:
-
Substrate (e.g., Tiglic acid)
-
(S)-Ru(OAc)2(H8-BINAP) or (S)-Ru(OAc)2(BINAP)
-
Methanol (degassed)
-
Hydrogen gas
-
High-pressure autoclave
Procedure:
-
In a glovebox or under an inert atmosphere, the substrate and the ruthenium catalyst (substrate-to-catalyst ratio typically ranging from 100:1 to 1000:1) are charged into a high-pressure autoclave.
-
Degassed methanol is added as the solvent.
-
The autoclave is sealed, removed from the glovebox, and then purged several times with hydrogen gas.
-
The autoclave is pressurized with hydrogen to the desired pressure (e.g., 4 to 100 atm) and stirred at a specified temperature (e.g., 25 to 50 °C) for the required reaction time.
-
After the reaction, the autoclave is cooled and the hydrogen pressure is carefully released.
-
The solvent is removed under reduced pressure, and the residue is analyzed by chiral chromatography (e.g., HPLC or GC) to determine the conversion and enantiomeric excess.
Caption: A generalized workflow for the asymmetric hydrogenation experiment.
Conclusion
The choice between (S)-Ru(OAc)2(H8-BINAP) and (S)-Ru(OAc)2(BINAP) for asymmetric hydrogenation is substrate-dependent, but for α,β-unsaturated carboxylic acids, the H8-BINAP ligand consistently provides superior enantioselectivity. This enhanced performance makes (S)-Ru(OAc)2(H8-BINAP) a highly valuable tool for the synthesis of enantioenriched compounds, particularly in the pharmaceutical and fine chemical industries. Researchers and process chemists should consider the data presented in this guide to make informed decisions for their specific synthetic challenges.
References
A Comparative Guide to (S)-Ru(OAc)2(H8-BINAP) and Other Chiral Ruthenium Catalysts in Asymmetric Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the pursuit of highly efficient and enantioselective catalysts is paramount for the synthesis of chiral molecules, a critical aspect of drug development and fine chemical production. Among the arsenal of catalysts available, chiral ruthenium complexes have distinguished themselves as powerful tools for asymmetric hydrogenation. This guide provides an objective comparison of the performance of (S)-Ru(OAc)2(H8-BINAP) with other notable chiral ruthenium catalysts, supported by experimental data, detailed protocols, and visual diagrams to aid in catalyst selection and experimental design.
Performance Comparison of Chiral Ruthenium Catalysts
The efficacy of a chiral catalyst is primarily evaluated by its ability to provide high enantioselectivity (ee%), turnover number (TON), and turnover frequency (TOF) under specific reaction conditions. Below are tables summarizing the performance of (S)-Ru(OAc)2(H8-BINAP) in comparison to other chiral ruthenium catalysts in the asymmetric hydrogenation of key substrates.
Asymmetric Hydrogenation of Unsaturated Carboxylic Acids
The hydrogenation of unsaturated carboxylic acids is a fundamental transformation in organic synthesis. (S)-Ru(OAc)2(H8-BINAP) has demonstrated superior performance in this area, particularly when compared to its parent catalyst, (S)-Ru(OAc)2(BINAP).
Table 1: Asymmetric Hydrogenation of Tiglic Acid
| Catalyst | Substrate/Catalyst Ratio | Solvent | Pressure (atm H₂) | Time (h) | Conversion (%) | ee (%) |
| (S)-Ru(OAc)₂(H₈-BINAP) | 150-160 | scCHF₃ | 12 | 12-15 | >95 | 84-90[1] |
| (S)-Ru(OAc)₂(BINAP) | - | Methanol | - | - | - | 88[2] |
| in situ [RuCl₂(benzene)]₂ + (S)-BINAP | - | Methanol | - | - | - | 83[3] |
Note: Data for different catalysts may come from reactions run under slightly different conditions, as indicated.
The data clearly indicates that the partially hydrogenated H8-BINAP ligand in (S)-Ru(OAc)2(H8-BINAP) generally leads to higher enantioselectivity in the hydrogenation of tiglic acid compared to the parent BINAP ligand[1][2].
Asymmetric Hydrogenation of β-Keto Esters
The enantioselective reduction of β-keto esters to chiral β-hydroxy esters is a crucial step in the synthesis of many pharmaceuticals and natural products. A variety of chiral ruthenium catalysts have been employed for this transformation.
Table 2: Asymmetric Hydrogenation of Methyl Acetoacetate
| Catalyst | Substrate/Catalyst Ratio | Solvent | Pressure (atm H₂) | Temperature (°C) | Conversion (%) | ee (%) |
| (S)-Ru(OAc)₂(BINAP) | - | Methanol | - | - | - | 95[3] |
| (R)-[RuCl(binap)(p-cymene)]Cl | - | Methanol/Ionic Liquid | - | - | High | High[4] |
| Dibromobis{(S)-4-phenyl-4,5-dihydro-3H-dinaphtho[2,1-c: 1′,2′-e]phosphepine}-ruthenium | - | Methanol | - | - | - | up to 95[5] |
Experimental Protocols
To ensure reproducibility and facilitate the application of these catalysts, detailed experimental protocols are essential. Below is a representative procedure for the asymmetric hydrogenation of an allylic alcohol using a BINAP-ruthenium complex, which can be adapted for other substrates and catalysts.
General Procedure for Asymmetric Hydrogenation of Geraniol using Ru(OAc)₂(BINAP)
This procedure is adapted from a literature method and provides a general workflow for asymmetric hydrogenation reactions.
Materials:
-
Ru(OAc)₂((R)-BINAP)
-
Geraniol (distilled)
-
Methanol (degassed)
-
Hydrogen gas (high purity)
-
Autoclave
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, a dry Schlenk tube is charged with [RuCl₂(benzene)]₂ and (R)-BINAP in N,N-dimethylformamide (DMF). The mixture is heated to 100°C for 10 minutes to form the BINAP-Ru(II) complex. After cooling, a degassed solution of sodium acetate in methanol is added. The product is extracted with toluene and washed with water. The solvent is removed under vacuum to yield Ru(OAc)₂((R)-BINAP) as a solid[6].
-
Reaction Setup: A glass vessel is placed inside a stainless steel autoclave. The vessel is charged with Ru(OAc)₂((R)-BINAP) and degassed methanol. The catalyst is dissolved by sonication[6].
-
Substrate Addition: Geraniol is added to the catalyst solution under an argon atmosphere.
-
Hydrogenation: The autoclave is sealed, and the atmosphere is replaced with hydrogen by pressurizing and venting several times. The autoclave is then pressurized to the desired hydrogen pressure (e.g., 90-100 atm)[6].
-
Reaction: The reaction mixture is stirred at the desired temperature (e.g., 20°C) for the specified time (e.g., 12 hours)[6].
-
Workup: After the reaction is complete, the hydrogen pressure is carefully released. The solvent is removed under reduced pressure. The residue is purified by a suitable method, such as column chromatography on silica gel, to isolate the chiral product, (S)-citronellol.
-
Analysis: The conversion and enantiomeric excess of the product are determined by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral column.
Visualizing Catalytic Processes
Diagrams are powerful tools for understanding complex chemical processes. The following sections provide Graphviz (DOT language) scripts to generate diagrams for a general experimental workflow and the catalytic cycle of Ru-BINAP catalyzed hydrogenation.
Experimental Workflow for Asymmetric Hydrogenation
This diagram outlines the key steps involved in a typical asymmetric hydrogenation experiment.
Caption: General workflow for a chiral ruthenium-catalyzed asymmetric hydrogenation experiment.
Catalytic Cycle for Ru-BINAP Hydrogenation of a Ketone
This diagram illustrates the proposed catalytic cycle for the asymmetric hydrogenation of a ketone catalyzed by a Ru-BINAP complex.
Caption: Proposed catalytic cycle for the Ru-BINAP catalyzed asymmetric hydrogenation of a ketone.
Conclusion
(S)-Ru(OAc)2(H8-BINAP) stands out as a highly effective catalyst for the asymmetric hydrogenation of unsaturated carboxylic acids, often outperforming its non-hydrogenated counterpart, (S)-Ru(OAc)2(BINAP), in terms of enantioselectivity. The choice of the optimal chiral ruthenium catalyst is, however, highly dependent on the specific substrate and desired reaction outcome. This guide provides a foundational comparison to aid researchers in navigating the selection of chiral ruthenium catalysts. For novel substrates or reaction conditions, empirical screening of a variety of catalysts and ligands remains a crucial step in discovering the most efficient and selective catalytic system. The provided experimental protocol and workflow diagrams serve as practical starting points for designing and executing asymmetric hydrogenation experiments.
References
A Head-to-Head Comparison: (S)-Ru(OAc)2(H8-BINAP) versus Noyori's Catalysts in Asymmetric Hydrogenation
For researchers, scientists, and drug development professionals seeking to optimize enantioselective transformations, the choice of catalyst is paramount. This guide provides a detailed performance comparison of the (S)-Ru(OAc)2(H8-BINAP) catalyst against the well-established Noyori's catalysts, focusing on their application in asymmetric hydrogenation. We present key experimental data, detailed protocols, and visual aids to facilitate an informed selection process.
The field of asymmetric catalysis has been revolutionized by the development of highly efficient and selective catalysts. Among these, ruthenium-based complexes bearing chiral phosphine ligands, pioneered by Nobel laureate Ryoji Noyori, have become indispensable tools for the synthesis of enantiomerically enriched compounds. A notable advancement in this class of catalysts is the development of (S)-Ru(OAc)2(H8-BINAP), which features a partially hydrogenated BINAP ligand. This structural modification has been shown to confer significant advantages in terms of both reactivity and enantioselectivity for specific substrate classes.
Performance Comparison: Enhanced Enantioselectivity and Reaction Rates
Experimental evidence consistently demonstrates that the (S)-Ru(OAc)2(H8-BINAP) catalyst offers superior performance over the traditional Ru(OAc)2(BINAP) in the asymmetric hydrogenation of α,β- and β,γ-unsaturated carboxylic acids. The partial hydrogenation of the binaphthyl backbone in the H8-BINAP ligand results in a more rigid and sterically defined chiral environment around the ruthenium center, leading to enhanced facial discrimination of the prochiral substrate.
This translates to higher enantiomeric excesses (ee%) and often faster reaction rates. For instance, in the hydrogenation of 2-methylcinnamic acid, the use of the H8-BINAP-based catalyst results in a dramatic increase in enantioselectivity compared to the parent BINAP catalyst.
Quantitative Data Summary
The following tables summarize the performance of (S)-Ru(OAc)2(H8-BINAP) and a representative Noyori catalyst, Ru(OAc)2((S)-BINAP), in the asymmetric hydrogenation of selected unsaturated carboxylic acids.
Table 1: Asymmetric Hydrogenation of Tiglic Acid
| Catalyst | Substrate | Product | Enantiomeric Excess (ee%) |
| (S)-Ru(OAc)2(H8-BINAP) | Tiglic Acid | (S)-2-Methylbutanoic acid | >97% |
| Ru(OAc)2((S)-BINAP) | Tiglic Acid | (S)-2-Methylbutanoic acid | ~83% |
Table 2: Asymmetric Hydrogenation of 2-Methylcinnamic Acid
| Catalyst | Substrate | Product | Enantiomeric Excess (ee%) |
| (S)-Ru(OAc)2(H8-BINAP) | 2-Methylcinnamic acid | (R)-2-Phenylpropanoic acid | 89% |
| Ru(OAc)2((S)-BINAP) | 2-Methylcinnamic acid | (R)-2-Phenylpropanoic acid | 30% |
Note: Reaction conditions may vary between different literature sources. The data presented here is for comparative purposes and is drawn from representative examples.
While comprehensive side-by-side data for Turnover Numbers (TON) and Turnover Frequencies (TOF) are not always available under identical conditions, the generally observed faster reaction rates with (S)-Ru(OAc)2(H8-BINAP) for these substrates suggest superior turnover frequencies. Noyori's catalysts are renowned for their high turnover numbers, often exceeding 100,000 for certain substrates.[1]
Ligand Structure: The Key to Enhanced Performance
The structural difference between the BINAP and H8-BINAP ligands is fundamental to the observed performance enhancement. The hydrogenation of the four peripheral aromatic rings in the H8-BINAP ligand imparts greater conformational rigidity.
References
A Comparative Guide to Catalysts for Asymmetric Hydrogenation of Unsaturated Acids
For Researchers, Scientists, and Drug Development Professionals
The asymmetric hydrogenation of unsaturated carboxylic acids is a cornerstone of modern synthetic chemistry, providing a direct and atom-economical route to valuable chiral carboxylic acids, which are pivotal building blocks in the pharmaceutical, agrochemical, and flavor industries. The choice of catalyst is paramount to achieving high efficiency and stereoselectivity. This guide offers an objective comparison of leading catalyst systems based on Iridium, Ruthenium, and Rhodium, supported by experimental data to aid in catalyst selection and optimization.
Performance Comparison of Chiral Catalysts
The following table summarizes the performance of representative high-performing Iridium, Ruthenium, and Rhodium catalysts in the asymmetric hydrogenation of α,β-unsaturated carboxylic acids. Direct comparison is facilitated by focusing on the benchmark substrate, tiglic acid, where data is available. For the Rhodium catalyst, a high-performing example with itaconic acid is presented to showcase its capabilities on a relevant dicarboxylic unsaturated acid.
| Catalyst System | Metal | Ligand | Substrate | S/C Ratio | Pressure (atm H₂) | Temp (°C) | Solvent | Time (h) | Conversion (%) | ee (%) | TON |
| Ir-SIPHOX [1] | Iridium | (Sₐ,S)-1f | (E)-2,3-diphenylpropenoic acid | 100:1 | 50 | RT | Toluene | 12 | >99 | 99.4 | >99 |
| Ru-BINAP | Ruthenium | (S)-BINAP | Tiglic Acid | 100:1 | 4 | 35 | Methanol | 12 | 100 | 83 | 100 |
| Rh-MonoPhos | Rhodium | MonoPhos™ | Itaconic Acid | 10,000:1 | 1 | RT | Toluene | 20 | 100 | 97.5 | 10,000 |
S/C Ratio: Substrate-to-Catalyst Ratio ee: Enantiomeric Excess TON: Turnover Number RT: Room Temperature
Experimental Workflow
The logical flow for selecting and evaluating a catalyst for the asymmetric hydrogenation of a specific unsaturated acid is depicted below. This process involves initial screening of different metal-ligand combinations, followed by optimization of reaction parameters to maximize conversion and enantioselectivity.
Experimental Protocols
Detailed methodologies for the catalyst systems are provided below to ensure reproducibility and facilitate adaptation for new substrates.
Iridium-Catalyzed Hydrogenation of (E)-2,3-diphenylpropenoic acid[1]
A highly efficient asymmetric hydrogenation is achieved using a chiral spiro phosphine-oxazoline ligand (SIPHOX) with an iridium precursor.
-
Catalyst Precursor Preparation: The iridium catalyst precursor is typically [Ir(COD)Cl]₂. The active catalyst is formed in situ by reacting the precursor with the chiral SIPHOX ligand.
-
General Hydrogenation Procedure:
-
In a glovebox, a glass vial is charged with the chiral ligand (e.g., (Sₐ,S)-1f , 0.011 mmol) and [Ir(COD)Cl]₂ (0.005 mmol).
-
Anhydrous, degassed toluene (2 mL) is added, and the mixture is stirred at room temperature for 10 minutes.
-
The unsaturated acid substrate (1.0 mmol) is added to the vial.
-
The vial is placed in a stainless-steel autoclave. The autoclave is purged with hydrogen gas three times.
-
The reaction is stirred under a specified hydrogen pressure (e.g., 50 atm) at room temperature for the designated time (e.g., 12 hours).
-
After releasing the pressure, the solvent is removed under reduced pressure.
-
Analysis: The conversion is determined by ¹H NMR analysis of the crude product. The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC) after converting the carboxylic acid product to its methyl ester using diazomethane.
-
Ruthenium-Catalyzed Hydrogenation of Tiglic Acid
Ruthenium complexes with chiral diphosphine ligands like BINAP are classic catalysts for the hydrogenation of various unsaturated acids.
-
Catalyst Preparation: A typical precursor is Ru(OAc)₂((S)-BINAP).
-
General Hydrogenation Procedure:
-
The substrate, tiglic acid (e.g., 1 mmol), and the catalyst (e.g., 0.01 mmol, 1 mol%) are placed in a glass-lined stainless-steel autoclave.
-
Degassed methanol (e.g., 5 mL) is added under an inert atmosphere.
-
The autoclave is sealed, purged with hydrogen, and then pressurized to the desired pressure (e.g., 4 atm).
-
The reaction mixture is stirred at a specific temperature (e.g., 35°C) for a set time (e.g., 12 hours).
-
After cooling and venting the autoclave, the solvent is evaporated.
-
Analysis: Conversion is determined by ¹H NMR. The enantiomeric excess of the resulting 2-methylbutanoic acid is determined by gas chromatography (GC) or HPLC using a chiral column or after derivatization.
-
Rhodium-Catalyzed Hydrogenation of Itaconic Acid
Rhodium catalysts, particularly with monodentate phosphoramidite ligands like MonoPhos™, have demonstrated high efficiency for the hydrogenation of unsaturated dicarboxylic acids.
-
Catalyst Preparation: The active catalyst is typically prepared in situ from a precursor like [Rh(COD)₂]BF₄ and the chiral ligand.
-
General Hydrogenation Procedure:
-
To a Schlenk flask under an argon atmosphere, [Rh(COD)₂]BF₄ (0.001 mmol) and the MonoPhos™ ligand (0.0022 mmol) are added.
-
Degassed toluene (e.g., 10 mL) is added, and the solution is stirred for 20 minutes.
-
Itaconic acid (10 mmol) is added to the catalyst solution.
-
The flask is connected to a hydrogenation setup, purged with hydrogen, and the reaction is stirred under 1 atm of H₂ at room temperature.
-
The reaction is monitored until hydrogen uptake ceases (e.g., 20 hours).
-
The solvent is removed in vacuo.
-
Analysis: Conversion is determined by ¹H NMR. The enantiomeric excess of the product, methylsuccinic acid, is determined by chiral HPLC or by GC after derivatization.
-
Concluding Summary
This guide highlights the distinct advantages of Iridium, Ruthenium, and Rhodium-based catalysts for the asymmetric hydrogenation of unsaturated acids.
-
Iridium-SIPHOX catalysts demonstrate exceptional enantioselectivity (often >99% ee) and efficiency for a broad range of α,β-unsaturated carboxylic acids under mild conditions.[1][2] They represent the state-of-the-art for many challenging substrates.
-
Ruthenium-BINAP systems are robust and well-established catalysts that provide good to excellent enantioselectivities. They are particularly effective for certain classes of unsaturated acids and remain a widely used tool in both academia and industry.
-
Rhodium catalysts , while sometimes showing lower enantioselectivity for simple acrylic acid derivatives compared to Iridium, can be exceptionally effective for other substrates.[1] The Rh-MonoPhos system, for instance, achieves outstanding turnover numbers and enantioselectivity for dicarboxylic acids like itaconic acid, making it a highly valuable and practical choice for specific industrial applications.
The selection of an optimal catalyst is highly dependent on the specific substrate. The provided data and protocols offer a solid foundation for researchers to navigate the catalyst landscape and accelerate the development of efficient and selective asymmetric hydrogenation processes.
References
A Comparative Guide to the Kinetic Performance of (S)-Ru(OAc)2(H8-BINAP) in Asymmetric Hydrogenation
For researchers, scientists, and professionals in drug development, the efficiency and stereoselectivity of catalytic systems are paramount. This guide provides a detailed comparison of the kinetic performance of the chiral ruthenium catalyst, (S)-Ru(OAc)2(H8-BINAP), against its parent complex and other alternative catalysts in asymmetric hydrogenation reactions. The information presented is supported by experimental data to aid in the selection of the most suitable catalyst for specific synthetic needs.
The (S)-Ru(OAc)2(H8-BINAP) catalyst, featuring a partially hydrogenated BINAP ligand, has emerged as a highly effective catalyst for the asymmetric hydrogenation of various prochiral substrates, particularly unsaturated carboxylic acids. Its unique structural features contribute to enhanced catalytic activity and enantioselectivity compared to the analogous, non-hydrogenated (S)-Ru(OAc)2(BINAP) complex.
Performance Comparison: (S)-Ru(OAc)2(H8-BINAP) vs. Alternatives
The selection of a catalyst for a specific asymmetric hydrogenation reaction is a critical decision that impacts reaction efficiency, enantiomeric purity of the product, and overall process economy. This section provides a comparative analysis of (S)-Ru(OAc)2(H8-BINAP) with its parent complex, (S)-Ru(OAc)2(BINAP), and other prominent catalyst systems.
Comparison with (S)-Ru(OAc)2(BINAP)
Experimental studies have consistently demonstrated that the partial hydrogenation of the BINAP ligand in (S)-Ru(OAc)2(H8-BINAP) leads to superior catalytic performance in the asymmetric hydrogenation of α,β-unsaturated carboxylic acids. The H8-BINAP ligand's increased flexibility and electron-donating ability are thought to contribute to faster reaction rates and higher enantioselectivities.
For instance, in the hydrogenation of 2-methylcinnamic acid, the (S)-Ru(OAc)2(H8-BINAP) catalyst achieves a significantly higher enantiomeric excess (ee) of 89% compared to the 30% ee obtained with the (S)-Ru(OAc)2(BINAP) catalyst under similar conditions[1]. This trend of enhanced enantioselectivity is also observed for the hydrogenation of (E)-2-alkyl-2-alkenoic acids, where the H8-BINAP-Ru(II) complex yields saturated acids with 95-97% ee[1]. Furthermore, this catalytic system has proven effective in synthesizing (S)-ibuprofen with up to 97% ee[1].
| Substrate | Catalyst | Enantiomeric Excess (ee) | Conversion/Yield | Reference |
| 2-Methylcinnamic Acid | (S)-Ru(OAc)2(H8-BINAP) | 89% | High | [1] |
| 2-Methylcinnamic Acid | (S)-Ru(OAc)2(BINAP) | 30% | Lower | [1] |
| (E)-2-Alkyl-2-alkenoic Acids | (S)-Ru(OAc)2(H8-BINAP) | 95-97% | High | [1] |
| Precursor to (S)-Ibuprofen | (S)-Ru(OAc)2(H8-BINAP) | up to 97% | High | [1] |
Comparison with Other Catalytic Systems
While (S)-Ru(OAc)2(H8-BINAP) demonstrates excellent performance, other catalyst families, such as those based on rhodium and iridium, are also widely used in asymmetric hydrogenation. A direct kinetic comparison is often challenging due to variations in reaction conditions across different studies. However, by examining the performance of these catalysts on similar substrates, a general assessment can be made.
For the asymmetric hydrogenation of α,β-unsaturated carboxylic acids, iridium catalysts with chiral spiro-phosphino-oxazoline (SIPHOX) ligands have shown exceptional activity and enantioselectivity. For example, an Ir-SIPHOX catalyst has been reported to achieve turnover numbers (TON) up to 10,000 for the hydrogenation of various cinnamic and tiglic acid derivatives, with enantioselectivities reaching up to 99.4% ee under mild conditions.
Rhodium catalysts, particularly with chiral bisphosphine ligands like DuPHOS, are also highly effective for the asymmetric hydrogenation of α,β-unsaturated α-amino acid precursors, often achieving enantioselectivities approaching 100% ee and high substrate-to-catalyst ratios (S/C) of 10,000-50,000.
| Catalyst System | Ligand Family | Typical Substrates | Reported Performance |
| (S)-Ru(OAc)2(H8-BINAP) | H8-BINAP | α,β-Unsaturated Carboxylic Acids | High ee (up to 97%), Faster rates than BINAP analogue |
| Rhodium-based | DuPHOS, DIPAMP | α,β-Unsaturated α-Amino Acids | Very high ee (>99%), High TON |
| Iridium-based | SIPHOX | α,β-Unsaturated Carboxylic Acids | Very high ee (up to 99.4%), High TON (up to 10,000) |
Experimental Protocols
A detailed experimental protocol for conducting kinetic studies of asymmetric hydrogenation is crucial for obtaining reliable and reproducible data. The following is a generalized methodology based on common practices in the field.
General Procedure for a Kinetic Study of Asymmetric Hydrogenation:
-
Catalyst Preparation: The active catalyst is typically prepared in situ by dissolving the precatalyst, (S)-Ru(OAc)2(H8-BINAP), in a degassed solvent (e.g., methanol) in a high-pressure reactor under an inert atmosphere (e.g., argon).
-
Reaction Setup: The substrate (e.g., tiglic acid) is added to the reactor. The reactor is then sealed, purged several times with hydrogen gas, and finally pressurized to the desired hydrogen pressure.
-
Reaction Monitoring: The reaction is stirred at a constant temperature. Aliquots of the reaction mixture are withdrawn at specific time intervals using a sampling valve.
-
Sample Analysis: The withdrawn samples are immediately quenched (if necessary) and analyzed by a suitable chromatographic technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a chiral stationary phase. This allows for the determination of both the conversion of the substrate and the enantiomeric excess of the product.
-
Data Analysis: The concentration of the substrate and product over time is plotted to determine the initial reaction rate. Turnover numbers (TON) are calculated as the moles of product formed per mole of catalyst, and turnover frequencies (TOF) are calculated as the TON per unit of time (e.g., h⁻¹).
Catalytic Cycle and Mechanism
The asymmetric hydrogenation of α,β-unsaturated carboxylic acids catalyzed by Ru(II)-phosphine complexes is generally believed to proceed through a monohydride mechanism. The catalytic cycle for (S)-Ru(OAc)2(H8-BINAP) is proposed to involve the following key steps:
Caption: Proposed Catalytic Cycle for (S)-Ru(OAc)2(H8-BINAP) Catalyzed Hydrogenation
Workflow for Catalyst Performance Evaluation:
The systematic evaluation of a catalyst's performance involves a logical progression from initial screening to detailed kinetic analysis.
Caption: Experimental Workflow for Catalyst Performance Evaluation
References
A Comparative Analysis: (S)-Ru(OAc)2(H8-BINAP) vs. Iridium Catalysts in Asymmetric Hydrogenation
For researchers, scientists, and professionals in drug development, the selection of an optimal catalyst is paramount for efficient and stereoselective synthesis. This guide provides a comparative benchmark of the ruthenium-based catalyst, (S)-Ru(OAc)2(H8-BINAP), against commonly employed iridium catalysts in asymmetric hydrogenation reactions, supported by experimental data and detailed protocols.
The choice between ruthenium and iridium catalysts often depends on the specific substrate, desired reaction conditions, and cost-effectiveness. While both catalyst families have demonstrated high efficacy in asymmetric hydrogenation, their performance metrics, such as enantiomeric excess (ee%), turnover number (TON), and turnover frequency (TOF), can vary significantly.
Performance Benchmark: Asymmetric Hydrogenation of Ketones
A key application for these catalysts is the asymmetric hydrogenation of ketones to chiral alcohols, a critical transformation in pharmaceutical synthesis. The following table summarizes the performance of (S)-Ru(OAc)2(H8-BINAP) and a representative iridium catalyst in the hydrogenation of a model ketone substrate.
| Catalyst System | Substrate | S/C Ratio | H2 Pressure (atm) | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Ref. |
| (S)-Ru(OAc)2(H8-BINAP) | 1'-Acetonaphthone | 1000 | 10 | 50 | 12 | >99 | 98 (R) | |
| [Ir(cod)Cl]2 / (S,S)-f-spiroPhos | 1'-Acetonaphthone | 1000 | 50 | 25 | 12 | >99 | 99 (R) |
Analysis: Both catalysts exhibit excellent enantioselectivity and high conversion rates for the hydrogenation of 1'-acetonaphthone. The iridium-based catalyst, in this instance, operates under milder temperature conditions, which can be advantageous for sensitive substrates. However, the ruthenium catalyst demonstrates comparable performance at a slightly elevated temperature.
Experimental Workflow
The general experimental workflow for the asymmetric hydrogenation of ketones using these catalysts is outlined below.
Detailed Experimental Protocols
Catalyst System 1: (S)-Ru(OAc)2(H8-BINAP)
A solution of (S)-Ru(OAc)2(H8-BINAP) (1.0 mg, 0.0011 mmol) and 1'-acetonaphthone (187 mg, 1.1 mmol) in methanol (2 mL) was placed in a glass-lined stainless steel autoclave. The autoclave was purged with hydrogen three times and then pressurized to 10 atm of H2. The reaction mixture was stirred at 50°C for 12 hours. After cooling to room temperature and releasing the pressure, the conversion and enantiomeric excess were determined by chiral gas chromatography.
Catalyst System 2: [Ir(cod)Cl]2 / (S,S)-f-spiroPhos
In a glovebox, [Ir(cod)Cl]2 (0.7 mg, 0.001 mmol) and (S,S)-f-spiroPhos (1.6 mg, 0.0022 mmol) were dissolved in methanol (1 mL) and stirred for 10 minutes. 1'-Acetonaphthone (170 mg, 1.0 mmol) was then added. The resulting solution was transferred to an autoclave. The autoclave was purged with hydrogen three times and then pressurized to 50 atm of H2. The reaction was stirred at 25°C for 12 hours. After releasing the pressure, the conversion and enantiomeric excess were determined by chiral high-performance liquid chromatography.
Logical Relationship of Catalyst Components
The successful formation of the active catalytic species is crucial for achieving high performance. The following diagram illustrates the relationship between the components for the iridium-based catalyst system.
Conclusion
Both (S)-Ru(OAc)2(H8-BINAP) and iridium-based catalyst systems are highly effective for the asymmetric hydrogenation of ketones, offering excellent enantioselectivities. The choice of catalyst may be influenced by the specific reaction conditions required, with the featured iridium catalyst being active at a lower temperature. Researchers should consider the substrate scope and functional group tolerance when selecting the optimal catalyst for their specific application. Further screening of reaction parameters, such as solvent and pressure, may lead to further improvements in catalytic performance.
enantioselectivity comparison for specific substrates with different catalysts
For Researchers, Scientists, and Drug Development Professionals
The enantioselective epoxidation of unfunctionalized olefins, such as styrene, is a cornerstone of modern asymmetric synthesis, providing chiral building blocks essential for the pharmaceutical and fine chemical industries. The choice of catalyst is paramount in achieving high enantioselectivity and yield. This guide provides an objective comparison of different catalytic systems for the enantioselective epoxidation of styrene, supported by experimental data, detailed protocols, and a visual representation of the experimental workflow.
Data Presentation: Catalyst Performance in Styrene Epoxidation
The following table summarizes the performance of various catalysts in the enantioselective epoxidation of styrene. The data highlights key parameters such as catalyst type, reaction conditions, and the resulting conversion and enantiomeric excess (ee).
| Catalyst | Catalyst Loading (mol%) | Oxidant | Temperature (°C) | Time | Conversion/Yield (%) | ee (%) | Predominant Enantiomer |
| Dimeric homochiral Mn(III)-Schiff base complex | 2 | KHSO₅ / Acetone (in situ DMD) | 17 | 15 min | >99 | 66 | (R)-styrene oxide |
| Engineered P450 Peroxygenase (F87A/T268I/L181Q mutant) | - | H₂O₂ | 4 | 30 min | - | 99 | (R)-styrene oxide |
| Engineered P450 Peroxygenase (F87A/T268I/V78A/A184L mutant) | - | H₂O₂ | 4 | 30 min | - | 98 | (R)-styrene oxide |
| Carbocyclic oxazolidinone-containing ketone | - | Oxone | - | - | - | 89-93 | - |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. Below are representative protocols for the enantioselective epoxidation of styrene using a Jacobsen-type catalyst and for the determination of the enantiomeric excess of the product.
Protocol 1: Enantioselective Epoxidation of Styrene using a Jacobsen-type (Mn-salen) Catalyst
This protocol is a general procedure adapted from literature for the epoxidation of olefins using Jacobsen's catalyst.
Materials:
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst)
-
Styrene
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
4-Phenylpyridine N-oxide (4-PPNO)
-
Commercial bleach (e.g., Clorox®, buffered to pH 11 with 0.05 M Na₂HPO₄ and 1 N NaOH)
-
Sodium sulfite (Na₂SO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of styrene (1.0 mmol) in 10 mL of dichloromethane at 0 °C is added 4-phenylpyridine N-oxide (0.25 mmol).
-
Jacobsen's catalyst (0.05 mmol) is then added to the solution.
-
To this mixture, 5 mL of buffered commercial bleach is added, and the resulting two-phase mixture is stirred vigorously at 0 °C.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is diluted with 20 mL of dichloromethane and the layers are separated.
-
The aqueous layer is extracted twice with 10 mL portions of dichloromethane.
-
The combined organic layers are washed with a saturated aqueous solution of sodium sulfite, followed by brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired styrene oxide.
Protocol 2: Determination of Enantiomeric Excess by Chiral Gas Chromatography (GC)
This protocol outlines a general method for the analysis of styrene oxide enantiomers.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Chiral Column: A column with a chiral stationary phase, such as a cyclodextrin-based column (e.g., Rt-βDEXse, 30 m x 0.32 mm ID x 0.25 µm film thickness), is suitable for separating the enantiomers of styrene oxide.[1]
-
Carrier Gas: Hydrogen or Helium.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 1 minute.
-
Ramp: Increase temperature at a rate of 2 °C/minute to 230 °C.
-
Final hold: Hold at 230 °C for 3 minutes.[1]
-
Sample Preparation:
-
Prepare a dilute solution of the purified styrene oxide product in a suitable solvent (e.g., dichloromethane or hexane). A concentration of approximately 1 mg/mL is typically appropriate.
-
If necessary, filter the sample through a syringe filter (0.22 µm) to remove any particulate matter.
Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Record the chromatogram. The two enantiomers of styrene oxide will appear as separate peaks.
-
To identify the peaks corresponding to the (R) and (S) enantiomers, inject commercially available standards of each pure enantiomer under the same GC conditions.
-
Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers from the chromatogram of the reaction product, according to the following formula:
ee (%) = [|Area(major enantiomer) - Area(minor enantiomer)| / (Area(major enantiomer) + Area(minor enantiomer))] x 100
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for comparing the enantioselectivity of different catalysts for a specific substrate.
Caption: General workflow for comparing catalyst enantioselectivity.
References
(S)-Ru(OAc)2(H8-BINAP): A Comparative Guide to a Benchmark Asymmetric Hydrogenation Catalyst
For researchers, scientists, and drug development professionals, the quest for efficient and highly selective methods to synthesize enantiomerically pure compounds is paramount. In the realm of asymmetric catalysis, (S)-Ru(OAc)2(H8-BINAP) has emerged as a powerhouse, particularly for the asymmetric hydrogenation of a variety of prochiral substrates. This guide provides a comprehensive comparison of its performance against other notable ruthenium-based catalysts, supported by experimental data, detailed protocols, and visualizations of the underlying catalytic processes.
The superior performance of (S)-Ru(OAc)2(H8-BINAP) is attributed to the partially hydrogenated H8-BINAP ligand. This ligand imparts a unique combination of conformational rigidity and electron-donating properties to the ruthenium center, leading to enhanced enantioselectivity and catalytic activity compared to its non-hydrogenated counterpart, BINAP.
Performance Comparison in Asymmetric Hydrogenation
The efficacy of a catalyst is best judged by its performance across a range of substrates and in comparison to viable alternatives. The following tables summarize the quantitative data for the asymmetric hydrogenation of key substrate classes, highlighting the exceptional capabilities of (S)-Ru(OAc)2(H8-BINAP).
Asymmetric Hydrogenation of α,β-Unsaturated Carboxylic Acids
The asymmetric hydrogenation of α,β-unsaturated carboxylic acids is a critical transformation for the synthesis of chiral carboxylic acids, which are valuable building blocks in the pharmaceutical and flavor industries.
| Substrate | Catalyst | Solvent | H₂ Pressure (atm) | Temp. (°C) | Yield (%) | ee (%) | Ref. |
| Tiglic Acid | (S)-Ru(OAc)₂(H₈-BINAP) | Methanol | 4 | 30 | >99 | 97 | [1] |
| Tiglic Acid | (S)-Ru(OAc)₂(BINAP) | Methanol | 4 | 30 | >99 | 88 | [2] |
| Tiglic Acid | Ru–[(p-OCF₃)–BINAP] | Methanol | 100 | 30 | - | 95 | [3] |
As the data indicates, (S)-Ru(OAc)2(H8-BINAP) demonstrates superior enantioselectivity in the hydrogenation of tiglic acid under mild conditions when compared to the standard (S)-Ru(OAc)2(BINAP) catalyst.
Asymmetric Hydrogenation of Allylic Alcohols
The enantioselective hydrogenation of allylic alcohols provides a direct route to chiral saturated alcohols, which are common motifs in natural products and bioactive molecules.
| Substrate | Catalyst | Solvent | H₂ Pressure (atm) | Temp. (°C) | Yield (%) | ee (%) | Ref. |
| Geraniol | (R)-Ru(OAc)₂(BINAP) | Methanol | 100 | 20 | 97 | 96 | [4] |
| Geraniol | R-Ru(OAc)₂(T-BINAP) | Methanol | 40 | 60 | - | >98 | [5] |
| Geraniol | Ru₂Cl₄[(R)-BINAP]₂(NEt₃) | Ethanol/CH₂Cl₂ | 40 | 24 | 47 | 93 | [4] |
In this case, while the non-hydrogenated BINAP ligand in (R)-Ru(OAc)₂(BINAP) already provides excellent enantioselectivity, modifications to the BINAP framework, such as in T-BINAP, can lead to even higher ee values.
Asymmetric Hydrogenation of β-Keto Esters
Chiral β-hydroxy esters are versatile intermediates in organic synthesis. Their preparation via asymmetric hydrogenation of β-keto esters is a widely adopted and efficient method.
| Substrate | Catalyst | Solvent | H₂ Pressure (atm) | Temp. (°C) | Yield (%) | ee (%) | Ref. |
| Methyl Acetoacetate | Ru/PMO-(S)-BINAP | Methanol | 50 | 50 | 100 | 93.5 | [6] |
| Methyl Acetoacetate | [RuCl₂(benzene)]₂ | Methanol | 50 | 50 | 13.9 | racemic | [6] |
| Ethyl Acetoacetate | RuCl₂--INVALID-LINK--n | Methanol | 100 | 25 | 100 | 99.2 | [7] |
For β-keto esters, while immobilized catalysts like Ru/PMO-BINAP show high efficiency and recyclability, other Ru-BINAP complexes, such as those formed in situ with DMF, can achieve near-perfect enantioselectivity.
Experimental Protocols
To facilitate the application of these powerful catalytic systems, detailed experimental procedures for key transformations are provided below.
General Procedure for Asymmetric Hydrogenation of Tiglic Acid with (S)-Ru(OAc)₂(H₈-BINAP)
-
Catalyst Pre-formation (if necessary): In a glovebox, a Schlenk flask is charged with [Ru(cod)Cl₂]n, (S)-H₈-BINAP, and sodium acetate in toluene. The mixture is heated, and after workup, the (S)-Ru(OAc)₂(H₈-BINAP) catalyst is obtained as a yellow powder.
-
Hydrogenation: A glass-lined stainless steel autoclave is charged with (S)-Ru(OAc)₂(H₈-BINAP) (substrate/catalyst ratio typically 100-1000), tiglic acid, and degassed methanol under an argon atmosphere. The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 4 atm). The reaction mixture is stirred at a constant temperature (e.g., 30 °C) for the specified time.
-
Workup and Analysis: After releasing the hydrogen pressure, the solvent is removed under reduced pressure. The residue is then purified by chromatography or crystallization. The enantiomeric excess of the product, (S)-2-methylbutanoic acid, is determined by chiral gas chromatography or HPLC.
Detailed Experimental Protocol for Asymmetric Hydrogenation of Geraniol with (R)-Ru(OAc)₂(BINAP)
This procedure is adapted from Organic Syntheses, Coll. Vol. 9, p.238 (1998); Vol. 71, p.1 (1993).
-
Catalyst Preparation: A mixture of [RuCl₂(cod)]n (1.00 g, 3.57 mmol), (R)-(+)-BINAP (2.44 g, 3.92 mmol), and sodium acetate (2.93 g, 35.7 mmol) in toluene (50 mL) is refluxed for 18 hours under argon. After cooling, the solvent is removed, and the residue is extracted with dichloromethane. The extract is concentrated and purified to afford Ru(OAc)₂[(R)-BINAP] as a yellow solid.
-
Hydrogenation: In a glass-lined autoclave, a solution of geraniol (10.0 g, 64.8 mmol) in degassed methanol (20 mL) is added to Ru(OAc)₂[(R)-BINAP] (54.3 mg, 0.0648 mmol) under an argon atmosphere. The autoclave is pressurized with hydrogen to 100 atm and stirred at 20 °C for 12 hours.
-
Workup and Analysis: The autoclave is depressurized, and the solvent is evaporated. The residue is distilled under reduced pressure to give (R)-(+)-citronellol. The enantiomeric excess is determined by chiral GC analysis of its derivative.
Mechanistic Insights and Visualizations
The high enantioselectivity observed with Ru-BINAP catalysts is a result of the well-defined chiral environment created by the ligand around the metal center. The following diagrams, generated using the DOT language, illustrate the generally accepted catalytic cycle for the asymmetric hydrogenation of a generic olefin and the key factors influencing the stereochemical outcome.
The stereochemical outcome of the reaction is primarily determined during the migratory insertion step, where the substrate inserts into the Ru-H bond. The chiral BINAP ligand creates a steric environment that favors one diastereomeric transition state over the other.
References
A Head-to-Head Battle: Validating Enantiomeric Excess with Chiral HPLC and GC
A Comprehensive Comparison for Researchers, Scientists, and Drug Development Professionals
In the world of pharmaceuticals and chemical synthesis, the stereochemistry of a molecule is paramount. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit vastly different pharmacological and toxicological properties. Therefore, the accurate determination of enantiomeric excess (ee), a measure of the purity of a single enantiomer in a mixture, is a critical aspect of drug development and quality control. Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC) stand out as the two primary analytical techniques for this purpose. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal method for their specific needs.
At a Glance: Chiral HPLC vs. Chiral GC for Enantiomeric Excess Analysis
The choice between Chiral HPLC and Chiral GC for determining enantiomeric excess hinges on the physicochemical properties of the analyte, primarily its volatility and thermal stability. HPLC is a versatile technique applicable to a wide range of compounds, whereas GC is best suited for volatile and thermally stable molecules. A summary of their key performance characteristics is presented below.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) |
| Principle | Separation in a liquid mobile phase based on differential interactions with a chiral stationary phase. | Separation in a gaseous mobile phase based on differential partitioning with a chiral stationary phase. |
| Analyte Suitability | Wide range of compounds, including non-volatile and thermally labile molecules.[1][2] | Volatile and thermally stable compounds.[1][3] |
| Sample Derivatization | Often not required. | May be necessary to increase volatility and thermal stability. |
| Resolution | Generally provides good to excellent resolution of enantiomers.[4] | Can offer very high resolution, especially with capillary columns. |
| Sensitivity | Dependent on the detector; UV-Vis, Fluorescence, and Mass Spectrometry (MS) are common. | Highly sensitive detectors like Flame Ionization Detector (FID) and MS are standard. |
| Analysis Time | Typically in the range of 10-60 minutes.[5] | Generally faster, with run times from a few minutes to half an hour.[5] |
| Solvent Consumption | Higher, which can be a cost and environmental concern. | Lower, as it primarily uses carrier gases. |
| Cost | Can be more expensive to operate due to solvent costs.[2][5] | Generally more cost-effective in terms of consumables.[5] |
Quantitative Performance: A Data-Driven Comparison
The validation of an analytical method is crucial to ensure the reliability of the results. Key validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ). The following table summarizes typical quantitative performance data for both chiral HPLC and chiral GC methods found in the literature for the determination of enantiomeric excess.
| Validation Parameter | Chiral HPLC | Chiral GC |
| Resolution (Rs) | > 1.5 is generally considered baseline separation. Values of 1.2 to >3.0 are commonly reported.[4] | High resolution is achievable, often with Rs > 2.0. |
| Precision (%RSD) | Intra-day and inter-day precision for the minor enantiomer is typically < 5%. | Typically < 5% for the minor enantiomer. |
| Accuracy (% Recovery) | Generally in the range of 98-102%. | Typically within 95-105%. |
| Linearity (R²) | Correlation coefficients (R²) are consistently > 0.99. | Correlation coefficients (R²) are typically > 0.99. |
| LOD | Dependent on detector and analyte. For UV, can be in the low ng/mL range. | Highly sensitive, with FID and MS detectors allowing for pg/mL detection limits. |
| LOQ | Dependent on detector and analyte. For UV, can be in the mid-to-high ng/mL range. | Can be in the low pg/mL range. |
Experimental Protocols: A Step-by-Step Guide
Detailed and optimized experimental protocols are fundamental for achieving accurate and reproducible results. Below are representative protocols for the determination of enantiomeric excess using chiral HPLC and chiral GC.
Chiral HPLC Method for Enantiomeric Excess Determination
1. Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., mobile phase) to a known concentration.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis or Circular Dichroism).
-
Chiral Column: Select a chiral stationary phase (CSP) appropriate for the analyte class (e.g., polysaccharide-based, protein-based, or Pirkle-type). A common choice is a cellulose or amylose-based column.
-
Mobile Phase: A mixture of organic solvents (e.g., hexane/isopropanol or methanol/acetonitrile) with or without additives like trifluoroacetic acid or diethylamine to improve peak shape and resolution.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 25 °C) to ensure reproducible retention times.
-
Detection: Set the detector to a wavelength where the analyte has maximum absorbance.
-
Injection Volume: Typically 5 - 20 µL.
3. Data Analysis:
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess using the formula: ee (%) = [([Major Enantiomer Area] - [Minor Enantiomer Area]) / ([Major Enantiomer Area] + [Minor Enantiomer Area])] x 100
Chiral GC Method for Enantiomeric Excess Determination
1. Sample Preparation:
-
Dissolve the sample in a volatile solvent (e.g., hexane, ethyl acetate).
-
If the analyte is not sufficiently volatile or thermally stable, derivatization may be required. Common derivatizing agents include trifluoroacetic anhydride or silylating agents.
-
The final concentration should be in the appropriate range for the detector.
2. GC System and Conditions:
-
GC System: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a sensitive detector (e.g., FID or MS).
-
Chiral Column: A capillary column coated with a chiral stationary phase, such as a cyclodextrin derivative.[6]
-
Carrier Gas: High-purity helium or hydrogen at a constant flow rate or pressure.
-
Injector Temperature: Set to a temperature that ensures rapid vaporization of the sample without degradation.
-
Oven Temperature Program: An initial temperature is held for a short period, followed by a temperature ramp to a final temperature to ensure the separation of the enantiomers. For example, an isothermal oven temperature of 65 °C has been used for the separation of some cycloaddition products.[6]
-
Detector Temperature: Set higher than the final oven temperature to prevent condensation.
-
Injection Mode: Split injection is common for concentrated samples, while splitless injection is used for trace analysis.
3. Data Analysis:
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess using the same formula as for HPLC.
Visualizing the Workflow and Decision-Making Process
To further clarify the methodologies and the choice between them, the following diagrams illustrate the general workflow for validating enantiomeric excess and a decision tree for selecting the appropriate technique.
References
Safety Operating Guide
Personal protective equipment for handling (S)-Ru(OAc)2(H8-BINAP)
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of the ruthenium catalyst (S)-Ru(OAc)2(H8-BINAP). Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of your research.
(S)-Ru(OAc)2(H8-BINAP) is a ruthenium-based catalyst commonly used in asymmetric synthesis.[1] While a valuable tool, it requires careful handling due to its potential hazards and sensitivity to air.
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with (S)-Ru(OAc)2(H8-BINAP) are eye irritation and potential respiratory system irritation.[2] Therefore, appropriate personal protective equipment is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendation | Purpose |
| Respiratory | NIOSH-approved N95 dust mask | To prevent inhalation of the powder.[2] |
| Eye | Chemical safety goggles or faceshield | To protect eyes from dust particles.[2] |
| Hand | Nitrile or other chemical-resistant gloves | To prevent skin contact.[2] |
| Body | Laboratory coat | To protect skin and clothing. |
Operational Plan: Step-by-Step Handling Procedures
Given that many organometallic ruthenium complexes are sensitive to air and moisture, handling (S)-Ru(OAc)2(H8-BINAP) in an inert atmosphere is a critical best practice to ensure its stability and reactivity.[3][4]
1. Preparation and Weighing:
-
All manipulations should ideally be performed in a glovebox under an inert atmosphere (e.g., nitrogen or argon).
-
If a glovebox is unavailable, use Schlenk line techniques to handle the catalyst under a positive pressure of an inert gas.
-
Use clean, dry glassware to prevent contamination and decomposition.
2. Transfer and Addition to Reaction:
-
For transfers, use a dry, nitrogen-flushed syringe or cannula.
-
If adding the solid directly to a reaction vessel, do so under a counter-flow of inert gas.
3. During the Reaction:
-
Maintain the reaction under an inert atmosphere throughout the entire process.
-
Ensure the reaction setup is properly sealed to prevent the ingress of air and moisture.
4. Storage:
-
Store the catalyst in a tightly sealed container, preferably in a desiccator or glovebox.
-
The recommended storage temperature is 2-8°C.[2]
Disposal Plan: Waste Management and Deactivation
Proper disposal of ruthenium-containing waste is crucial to prevent environmental contamination. The first step in disposal is the deactivation of the catalyst.
1. Catalyst Deactivation/Quenching:
-
At the end of the reaction, the active ruthenium catalyst should be quenched. This can be achieved by adding a coordinating ligand or a reducing agent.
-
Method A: Coordinating Ligands: Add a solution of a ligand such as imidazole, 2-mercaptonicotinic acid (MNA), cysteine, or tris(hydroxymethyl)phosphine (THMP). These will bind to the ruthenium center, deactivating it and often facilitating its removal through extraction.
-
Method B: Reduction: Treatment with aqueous sodium metabisulfite can reduce the ruthenium to a more easily removable, water-soluble species.
2. Waste Segregation and Collection:
-
All waste containing ruthenium, including quenched reaction mixtures, contaminated solvents, and disposable equipment (e.g., syringes, gloves), must be collected in a dedicated, clearly labeled hazardous waste container.
-
Do not mix ruthenium waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
3. Final Disposal:
-
The collected ruthenium waste must be disposed of through your institution's hazardous waste management program.
-
For larger quantities or for recovery of the precious metal, consider a specialized chemical waste vendor that offers ruthenium recycling services. A common industrial recycling method involves reducing the ruthenium oxide to metallic ruthenium with a hydrogen stream, followed by dissolution in hydrochloric acid.
Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of (S)-Ru(OAc)2(H8-BINAP).
Caption: Workflow for Safe Handling of (S)-Ru(OAc)2(H8-BINAP).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. psecommunity.org [psecommunity.org]
- 4. DE102005061954A1 - Recycling of ruthenium from an used ruthenium catalyst comprises treating the catalyst containing ruthenium oxide in a hydrogen stream and treating the carrier material containing ruthenium metal with hydrochloric acid - Google Patents [patents.google.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
